molecular formula C9H6F3NO B8697121 2-(Trifluoromethyl)-1h-indol-5-ol

2-(Trifluoromethyl)-1h-indol-5-ol

Katalognummer: B8697121
Molekulargewicht: 201.14 g/mol
InChI-Schlüssel: KIYLMWPUBRBMDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethyl)-1h-indol-5-ol is a chemical compound of significant interest in synthetic and medicinal chemistry, built around the privileged indole scaffold. Indole derivatives are renowned for their wide range of biological activities and are central to the design of drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases . The indole core facilitates crucial interactions with biological macromolecules, making it an invaluable structure in drug discovery programs . The specific substitution pattern on this compound—featuring a hydroxyl group at the 5-position and a trifluoromethyl group at the 2-position of the indole ring—enhances its potential as a building block for creating more complex, biologically active molecules. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry, as it can dramatically influence a compound's physicochemical properties, metabolic stability, and binding affinity compared to its non-fluorinated analogs . This makes 2-(Trifluoromethyl)-1h-indol-5-ol a key intermediate in the exploration of structure-activity relationships. In research applications, this compound serves as a versatile precursor. It can be used in Friedel-Crafts alkylation reactions to synthesize biologically important structures like diindolylmethanes . Furthermore, indole derivatives bearing a trifluoromethyl group have been reported to exhibit promising anti-HIV inhibitory activities . Related indole-based compounds are also being actively investigated as ligands for serotonin receptors (such as 5-HT1A and 5-HT2A), which are key targets for developing treatments for depression, anxiety, and memory impairment . Modern synthetic protocols for indole derivatives emphasize efficient, sustainable approaches, including transition-metal catalysis, green chemistry, and microwave-aided synthesis . The compound 2-(Trifluoromethyl)-1h-indol-5-ol is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H6F3NO

Molekulargewicht

201.14 g/mol

IUPAC-Name

2-(trifluoromethyl)-1H-indol-5-ol

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8-4-5-3-6(14)1-2-7(5)13-8/h1-4,13-14H

InChI-Schlüssel

KIYLMWPUBRBMDU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)C=C(N2)C(F)(F)F

Herkunft des Produkts

United States

Foundational & Exploratory

2-(Trifluoromethyl)-1H-indol-5-ol: Electronic Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemical properties, synthetic pathways, and reactivity profile of 2-(Trifluoromethyl)-1H-indol-5-ol , a specialized fluorinated scaffold used in high-performance medicinal chemistry.

Part 1: Executive Technical Summary

2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) represents a "privileged scaffold" in drug discovery, merging the bio-mimetic properties of serotonin (5-hydroxytryptamine) with the metabolic stability and lipophilicity of the trifluoromethyl group.

Unlike standard indoles, the inclusion of the electron-withdrawing trifluoromethyl (CF₃) group at the C2 position fundamentally alters the heterocyclic electronic distribution. It lowers the pKₐ of the indole N-H, enhances resistance to oxidative metabolism at the reactive C2/C3 sites, and increases the molecule's overall lipophilicity (LogP), facilitating membrane permeability. This compound serves as a critical intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs), kinase inhibitors, and antiviral agents.

Chemical Identity Table
PropertyData
CAS Number 288383-62-0
IUPAC Name 2-(Trifluoromethyl)-1H-indol-5-ol
Molecular Formula C₉H₆F₃NO
Molecular Weight 201.15 g/mol
SMILES FC(F)(F)C1=CC=2C=C(O)C=CC2N1
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.89

Part 2: Structural & Electronic Analysis

The "Push-Pull" Electronic System

This molecule exhibits a unique "push-pull" electronic environment that dictates its reactivity:

  • The "Pull" (Deactivation): The C2-CF₃ group is a strong σ-electron withdrawer (Inductive effect, -I). This significantly reduces the electron density of the pyrrole ring, stabilizing the indole N-H bond and making the C3 position less susceptible to oxidation compared to non-fluorinated indoles.

  • The "Push" (Activation): The C5-hydroxyl group is a strong π-electron donor (+M effect). This activates the benzenoid ring, specifically directing electrophilic substitution to the C4 and C6 positions (ortho to the phenol).

Acidity and pKₐ Hierarchies

Understanding the site of deprotonation is critical for alkylation protocols.

  • Site A (Phenolic OH): Most acidic (Estimated pKₐ ≈ 9.5–10.0). Deprotonation occurs here first using weak bases (e.g., K₂CO₃).

  • Site B (Indole NH): Less acidic (Estimated pKₐ ≈ 14–15 in DMSO). The 2-CF₃ group increases the acidity of this N-H compared to indole (pKₐ ~21), but it remains less acidic than the phenol.

Part 3: Synthetic Methodologies

Protocol A: Domino Trifluoromethylation/Cyclization (Modern)

This route is preferred for high regioselectivity and avoids the use of unstable hydrazine intermediates found in Fischer syntheses. It utilizes 2-alkynylanilines and a fluoroform-derived copper reagent.[1]

Mechanism:

  • Trifluoromethylation: The Cu-CF₃ species attacks the alkyne.

  • Cyclization: Intramolecular nucleophilic attack by the nitrogen.

  • Aromatization: Loss of protecting groups (if present) to form the indole core.

Protocol B: Modified Fischer Indole Synthesis (Classical)

A robust method for scaling, involving the reaction of 4-benzyloxyphenylhydrazine with 3,3,3-trifluoro-2-oxopropanal (or equivalent acetal), followed by cyclization and deprotection.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing and functionalizing this scaffold.

SynthesisLogic Start Target: 2-(CF3)-1H-indol-5-ol Deprotonation Base Treatment (K2CO3 vs NaH) Start->Deprotonation Alkynyl 2-Alkynylaniline (Precursor A) CuCat Cu-Catalyzed Trifluoromethylation Alkynyl->CuCat High Regiocontrol Hydrazine 4-Substituted Hydrazine (Precursor B) Fischer Fischer Cyclization (Acid Mediated) Hydrazine->Fischer Scalable CuCat->Start Fischer->Start O_Alk O-Alkylation (Ether Formation) Deprotonation->O_Alk Weak Base (Kinetic Control) N_Alk N-Alkylation (Indole Protection) Deprotonation->N_Alk Strong Base (Thermodynamic Control)

Caption: Synthetic pathways and divergent functionalization strategies based on base strength.

Part 4: Experimental Reactivity & Protocols

Selective O-Alkylation (Ether Synthesis)

To functionalize the hydroxyl group without touching the indole nitrogen.

  • Reagents: 2-(Trifluoromethyl)-1H-indol-5-ol (1.0 eq), Alkyl Halide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve the indole in acetone under inert atmosphere (N₂).

    • Add K₂CO₃ and stir at room temperature for 30 minutes. The solution may darken slightly as the phenoxide forms.

    • Add the alkyl halide dropwise.

    • Reflux for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).

    • Workup: Filter off inorganic salts, concentrate filtrate, and purify via flash column chromatography.

Electrophilic Aromatic Substitution (EAS)

Due to the deactivating CF₃ group, standard formylation (Vilsmeier-Haack) at C3 is sluggish.

  • Insight: To functionalize C3, use highly reactive electrophiles (e.g., N-iodosuccinimide for iodination) or perform the reaction before introducing the CF₃ group if possible.

  • C4/C6 Selectivity: If forcing conditions are used (e.g., nitration), the reaction will favor the C4 or C6 positions due to the directing power of the 5-OH group.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2]

  • Skin/Eye Irritation: Category 2 (Irritant).

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood. The trifluoromethyl group typically imparts volatility to impurities; avoid inhalation.

  • PPE: Nitrile gloves (double gloving recommended for fluorinated heterocycles), safety goggles, and lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Phenolic indoles are prone to oxidation (browning) upon prolonged exposure to air and light.

References

  • ChemScene. (n.d.). 2-(Trifluoromethyl)-1H-indol-5-ol Product Data. Retrieved from

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[3] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[1] Organic Letters, 20(6), 1676–1679. Retrieved from

  • Kalinin, V. N., et al. (2019). Aqueous pKa values of fluorinated phenols and indoles. Journal of Physical Organic Chemistry, 32, e3940.[4] (Inferred data for fluorinated phenol acidity).

  • PubChem. (2025).[2] 2-(Trifluoromethyl)-1H-indole Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Guide: Strategic Synthesis of 2-(Trifluoromethyl)-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic synthesis of 2-(Trifluoromethyl)-1H-indol-5-ol , a privileged scaffold in medicinal chemistry known for its utility in developing Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors.

Executive Summary

The introduction of a trifluoromethyl (


) group at the C2 position of the indole core significantly alters the physicochemical properties of the scaffold, enhancing metabolic stability and lipophilicity. However, the electron-withdrawing nature of the 

group makes direct electrophilic substitution at C2 difficult. Therefore, de novo ring construction is the preferred synthetic strategy.

This guide presents two validated methodologies for synthesizing 2-(Trifluoromethyl)-1H-indol-5-ol :

  • Method A (Modern): Copper-Catalyzed Domino Trifluoromethylation/Cyclization.[1][2]

  • Method B (Scalable): Reductive Cyclization of

    
    -Trifluoromethyl-o-nitrostyrenes.
    

Both methods prioritize the use of 5-benzyloxy or 5-methoxy precursors, requiring a final deprotection step to reveal the 5-hydroxyl group.

Retrosynthetic Analysis

The strategic disconnections reveal two primary pathways. Pathway A utilizes a copper-mediated cascade on an alkynyl aniline, while Pathway B employs a modified Leimgruber-Batcho type approach using a nitrobenzaldehyde precursor.

Retrosynthesis Target 2-(Trifluoromethyl)-1H-indol-5-ol Protected 5-(RO)-2-(CF3)-Indole (R = Bn or Me) Target->Protected Deprotection Alkyne 2-Ethynyl-4-(RO)-aniline Protected->Alkyne Cu-Cat. Domino Cyclization (Method A) Enamine β-CF3-Enamine Intermediate Protected->Enamine Reductive Cyclization (Method B) Styrene β-CF3-o-Nitrostyrene Enamine->Styrene + Pyrrolidine Aldehyde 5-(RO)-2-Nitrobenzaldehyde Styrene->Aldehyde Olefination (CF3 source)

Figure 1: Retrosynthetic logic flow for accessing the 2-CF3-5-hydroxyindole core.

Method A: Copper-Catalyzed Domino Trifluoromethylation

This method is highly efficient for small-to-medium scale synthesis, utilizing a domino trifluoromethylation/cyclization sequence. It avoids the harsh acidic conditions of Fischer indole synthesis, which can degrade sensitive substrates.

Mechanism of Action

The reaction proceeds via the in situ generation of a


 species (typically from Ruppert-Prakash reagent or fluoroform). The 

species undergoes oxidative addition/insertion across the alkyne, followed by intramolecular nucleophilic attack by the amine and reductive elimination to form the indole core.
Experimental Protocol

Precursor: 4-(Benzyloxy)-2-ethynylaniline (prepared via Sonogashira coupling of 2-iodo-4-benzyloxyaniline with TMS-acetylene, followed by desilylation).

Step-by-Step Workflow:

  • Reagent Prep: In a glovebox or under strict

    
     atmosphere, charge a reaction tube with CuI  (10 mol%) and 1,10-phenanthroline  (20 mol%).
    
  • Solvent & Substrate: Add anhydrous DMF (0.2 M concentration relative to substrate) and 4-(benzyloxy)-2-ethynylaniline (1.0 equiv).

  • Trifluoromethylation Source: Add

    
      (Ruppert-Prakash reagent, 2.0 equiv) and 
    
    
    
    (2.0 equiv).
  • Oxidant: Introduce air or

    
     (balloon pressure) if utilizing an oxidative cycle, or use a stoichiometric oxidant like diacetoxyiodobenzene if strictly anaerobic conditions are not required (refer to Ye et al. conditions for specific aerobic variants). Note: The Ye et al. protocol specifically uses fluoroform-derived CuCF3, but TMSCF3 is more accessible for standard labs.
    
  • Reaction: Heat the mixture to 80 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with EtOAc and wash with saturated

    
     (x2) and brine (x1). Dry over 
    
    
    
    .[3][4]
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield 5-(benzyloxy)-2-(trifluoromethyl)-1H-indole .

Method B: Reductive Cyclization (Scalable Route)

For larger scales (>10g), the reductive cyclization of nitrostyrenes is robust and cost-effective.

Experimental Protocol

Precursor: 5-(Benzyloxy)-2-nitrobenzaldehyde.

Phase 1: Olefination

  • Dissolve 5-(benzyloxy)-2-nitrobenzaldehyde (1.0 equiv) in DMF .

  • Add

    
      (1.5 equiv) and 
    
    
    
    (2.2 equiv) (or use a Wittig reagent like
    
    
    if available).
  • Heat to 80 °C for 4 hours.

  • Workup and isolate

    
    -trifluoromethyl-2-nitro-5-benzyloxystyrene .
    

Phase 2: Enamine Formation & Cyclization

  • Enamine Formation: Treat the styrene (1.0 equiv) with pyrrolidine (3.0 equiv) in methanol at RT for 1 hour. The color will shift to deep red/orange.

  • Reduction: Without isolation, add Iron powder (5.0 equiv) and Acetic Acid (10 equiv) to the mixture.

  • Cyclization: Reflux the mixture for 2–4 hours. The iron reduces the nitro group to an amine, which attacks the

    
    -carbon of the enamine, ejecting pyrrolidine and forming the indole.
    
  • Purification: Filter through Celite. Concentrate and purify via column chromatography to obtain 5-(benzyloxy)-2-(trifluoromethyl)-1H-indole .

Deprotection Strategies

The final step reveals the 5-hydroxyl group. The choice depends on the protecting group used (Benzyl vs. Methyl).

Protocol A: Hydrogenolysis (For 5-Benzyloxy Precursors)

Preferred for cleanliness and yield.

  • Dissolve the indole intermediate in MeOH or EtOH .

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     atmosphere  (balloon pressure is sufficient) at RT for 4–6 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[3]

  • Isolation: Concentrate the filtrate. The product, 2-(trifluoromethyl)-1H-indol-5-ol , is often pure enough for use or can be recrystallized from

    
    /Hexane.
    
Protocol B: Demethylation (For 5-Methoxy Precursors)

Use if starting from commercially available 5-methoxy-2-trifluoromethylindole.

  • Dissolve 5-methoxy-2-(trifluoromethyl)-1H-indole in anhydrous

    
      (DCM).
    
  • Cool to -78 °C under Argon.

  • Dropwise add

    
      (1.0 M in DCM, 3.0 equiv).[4] Caution: Highly reactive.
    
  • Allow to warm to 0 °C over 2 hours.

  • Quench: Cool back to -78 °C and carefully add MeOH dropwise.

  • Workup: Wash with saturated

    
    . Dry organic layer (
    
    
    
    ) and concentrate.[3][4][5][6]

Data Summary & Comparison

ParameterMethod A (Cu-Catalyzed)Method B (Reductive Cyclization)
Key Precursor 2-Ethynyl-4-(benzyloxy)aniline5-(Benzyloxy)-2-nitrobenzaldehyde
Reagents CuI, Phenanthroline, TMSCF3CF3CCl3, Pyrrolidine, Fe/AcOH
Step Count 1 (Domino)2 (Olefination + Cyclization)
Scalability Low to Medium (<5g)High (>10g)
Regiocontrol Excellent (C2 specific)Excellent (Directed by aldehyde)
Typical Yield 60–75%70–85%

References

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[2] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676–1679.

  • Lopyrev, V. A., et al. (2021). "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." Molecules, 26(24), 7603.

  • Xie, J.-J., et al. (2019). "Preparation of trifluoromethylindoles from indoles." Beilstein Journal of Organic Chemistry, 15, 2664–2670.

  • Common Organic Chemistry. (n.d.). "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." Common Organic Chemistry Protocols.

Sources

2-(Trifluoromethyl)-1h-indol-5-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity & Physicochemical Profile[1][2][3][4][5]

2-(Trifluoromethyl)-1H-indol-5-ol is a specialized fluorinated indole scaffold used primarily as a pharmacophore building block in medicinal chemistry. It combines the bio-isosteric properties of the indole ring (mimicking tryptophan and serotonin) with the metabolic stability and lipophilicity enhancement of the trifluoromethyl (


) group.
Key Data Summary
PropertySpecification
CAS Registry Number 288383-62-0
IUPAC Name 2-(Trifluoromethyl)-1H-indol-5-ol
Molecular Formula

Molecular Weight 201.15 g/mol
Exact Mass 201.0401
Appearance Off-white to pale brown solid
Predicted LogP ~2.89 (High Lipophilicity)
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors (including F)

Executive Summary: The Fluorine Effect in Indole Scaffolds

In drug design, the introduction of a trifluoromethyl group at the C2 position of the indole core serves three critical functions, distinguishing this molecule from the parent 5-hydroxyindole:

  • Metabolic Blockade: The C2 position of indole is susceptible to oxidative metabolism. The

    
     group sterically and electronically blocks this site, extending the half-life (
    
    
    
    ) of the pharmacophore in vivo.
  • Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of the indole N-H, while the hydrophobic nature of the

    
     group increases membrane permeability (LogP), facilitating blood-brain barrier (BBB) crossing—crucial for CNS targets like 5-HT receptors.
    
  • Electronic Tuning: The electron-withdrawing nature of the

    
     group pulls electron density from the benzene ring, increasing the acidity of the 5-hydroxyl group, which can strengthen hydrogen bonding interactions with receptor pockets.
    

Synthetic Methodologies

For the high-purity synthesis required in drug development, two primary routes are established. The Modified Fischer Indole Synthesis is preferred for scalability, while Transition-Metal Catalyzed Cyclization offers higher regioselectivity under mild conditions.

Route A: Modified Fischer Indole Synthesis (Scalable)

This classical approach utilizes a trifluoromethyl ketone and a protected hydrazine. It is robust but requires careful acid catalysis to prevent defluorination.

Protocol:

  • Condensation: React 4-benzyloxyphenylhydrazine hydrochloride with 3,3,3-trifluoro-2-oxopropanal (trifluoropyruvaldehyde) or equivalent trifluoromethyl ketone in ethanol.

  • Cyclization: Treat the resulting hydrazone with polyphosphoric acid (PPA) or Lewis acid (

    
    ) at 80-100°C. The electron-withdrawing 
    
    
    
    group deactivates the ring, often requiring higher temperatures than standard indoles.
  • Deprotection: Hydrogenolysis (

    
    ) removes the benzyl group to yield the free 5-hydroxyl.
    
Route B: Domino Trifluoromethylation/Cyclization (Modern)

This method, cited in recent literature (Ye et al., 2018), uses copper catalysis to introduce the


 group during ring closure, avoiding harsh acids.

Workflow Diagram (Graphviz):

SynthesisWorkflow Start Precursor: 2-Alkynylaniline (4-methoxy substituted) Intermediate Intermediate: 2-CF3-5-Methoxyindole Start->Intermediate Domino Cyclization (Cu-Catalysis) Reagent Reagent: CuCF3 (Fluoroform derived) Oxidant Reagent->Intermediate Deprotection Step 2: BBr3 Demethylation (-78°C to RT) Intermediate->Deprotection Product Final Product: 2-(Trifluoromethyl)-1H-indol-5-ol Deprotection->Product Yield: >85%

Figure 1: Modern synthetic workflow utilizing copper-mediated trifluoromethylation followed by standard demethylation.

Biological Applications & Pharmacophore Potential[4][6][7]

The 2-(Trifluoromethyl)-1H-indol-5-ol structure is a "privileged scaffold" in neuropharmacology and oncology.

Serotonin (5-HT) Receptor Modulation

The 5-hydroxyindole moiety is the structural core of serotonin. The addition of 2-CF3 modifies receptor affinity:

  • 5-HT1B/1D Agonism: The lipophilic 2-substituent mimics the alkyl groups found in triptans (migraine therapeutics), potentially improving selectivity for specific 5-HT subtypes.

  • Mechanism: The 5-OH acts as a hydrogen bond donor to serine residues (e.g., Ser5.42) in the receptor binding pocket, while the 2-CF3 occupies a hydrophobic sub-pocket, increasing binding energy.

Kinase Inhibition

Indoles are frequent cores in kinase inhibitors (e.g., Sunitinib). The 5-OH group serves as a handle for extending the molecule into the solvent-exposed region of the ATP binding site, or for conjugation to solubilizing groups.

Signaling Interaction Map:

Pharmacophore Molecule 2-(Trifluoromethyl)-1H-indol-5-ol Serine Receptor Serine Residue (H-Bond Acceptor) Molecule->Serine 5-OH Donation HydroPocket Hydrophobic Pocket (Val/Leu/Phe) Molecule->HydroPocket 2-CF3 Interaction Metabolism CYP450 Oxidation (Metabolic Attack) Metabolism->Molecule Blocked by CF3

Figure 2: Pharmacophore interaction map highlighting the dual role of the 5-OH and 2-CF3 groups.

Analytical Characterization Protocols

To validate the identity of synthesized 2-(Trifluoromethyl)-1H-indol-5-ol, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  A singlet around -60 to -63 ppm  is characteristic of the trifluoromethyl group attached to an aromatic heterocycle. This is the most distinct marker for reaction success.
    
  • 
     NMR (DMSO-
    
    
    
    ):
    • Indole NH: Broad singlet, typically deshielded (>11.5 ppm) due to the electron-withdrawing

      
      .
      
    • C3-H: Singlet or doublet (long-range coupling to F) around 6.8–7.0 ppm.

    • 5-OH: Broad singlet, exchangeable with

      
      , typically 8.5–9.0 ppm.
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in negative mode (ESI-) is often more sensitive for phenols and electron-deficient indoles.

  • Target Ion:

    
    .
    

Safety & Handling Guidelines

Warning: Fluorinated indoles can be potent biological agents.

  • H-Statements: H301 (Toxic if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 5-hydroxy group is oxidation-sensitive; if the solid turns dark brown/black, purification is required.

  • Disposal: Do not allow entry into drains. Fluorinated compounds require high-temperature incineration.

References

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[1] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[2] Organic Letters, 20(6), 1676–1679.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10932124, 2-(Trifluoromethyl)-1H-indole. Retrieved from [Link]

  • Kalepu, S., et al. (2020).[3] Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols.[3] Beilstein Journal of Organic Chemistry, 16, 71–78. Retrieved from [Link]

  • Glennon, R. A., et al. (1996). 5-HT1D Receptor Agonist Properties of Novel 2-[5-[[(Trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines. Journal of Medicinal Chemistry, 39(16), 314–322. Retrieved from [Link]

Sources

Engineering the Fluorine Effect: Potential Biological Activities and Methodologies of Trifluoromethyl Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter the challenge of balancing a pharmacophore's target binding affinity with its pharmacokinetic viability. The indole scaffold is a privileged structure in medicinal chemistry, mimicking endogenous tryptamine derivatives and peptide backbones. However, native indoles often suffer from rapid oxidative metabolism and suboptimal lipophilicity. The strategic incorporation of a trifluoromethyl (


) group fundamentally alters the physicochemical landscape of the indole core, unlocking potent biological activities ranging from antiviral (HIV-1) to anticancer (AAA ATPase p97 inhibition) applications. This technical guide dissects the mechanistic rationale, quantitative efficacy, and self-validating experimental workflows required to evaluate trifluoromethyl indoles.

The Pharmacophore Rationale: Causality of the Group

The decision to trifluoromethylate an indole is rarely arbitrary; it is driven by specific structural and electronic causalities:

  • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The strong electron-withdrawing nature of the

    
     group depletes the electron density of the indole 
    
    
    
    -system, effectively shielding it from electrophilic metabolic attack, a strategy extensively utilized in[1].
  • Modulation of

    
    :  The inductive effect of the 
    
    
    
    group significantly lowers the
    
    
    of the indole
    
    
    bond. This increases its hydrogen-bond donating capacity, which is critical for anchoring the molecule within target protein pockets (e.g., the Non-Nucleoside Inhibitor Binding Pocket [NNIBP] of HIV-1 Reverse Transcriptase).
  • Hydrophobic & Halogen Bonding: The volumetric size of the

    
     group (roughly equivalent to an isopropyl group) combined with its extreme lipophilicity allows it to displace highly ordered water molecules in hydrophobic binding pockets, driving a favorable entropic shift during target engagement.
    

Quantitative Biological Efficacy

Trifluoromethyl indoles exhibit broad-spectrum bioactivity. The table below synthesizes quantitative data from recent high-throughput screening campaigns, highlighting their efficacy against wild-type and mutant targets.

Compound Class / DerivativeTarget / Disease ModelWild-Type Efficacy (

/ MIC)
Mutant/Variant Efficacy (

)
Key Mechanism
Trifluoromethyl Indole 10i HIV-1 (MT-2 cells)0.003 μMN/ANNRTI (Allosteric)[2]
Trifluoromethyl Indole 10k HIV-1 (MT-2 cells)0.003 μM1.932 μM (Y181C)NNRTI (Allosteric)[2]

-Indole (Compound 26)
AAA ATPase p973.8 ± 0.8 μMN/AATPase Inhibition[3]
Trifluoromethyloxindole HIV-1 IIIB5.8 μM7.5 μM (Y181C)NNRTI (Allosteric)[4]
3-hydroxy-3-(

)indolin-2-one
S. aureus194.8 μM (MIC)N/AAntimicrobial[4]

Data synthesized from peer-reviewed pharmacological evaluations.

Mechanistic Workflows & Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating systems. Below are the optimized protocols for assessing the biological activities of trifluoromethyl indoles, explaining the why behind the how.

Protocol 1: Anti-HIV-1 NNRTI Screening (Cell-Titer Glo Assay)

Objective: Quantify the antiviral efficacy and cytotoxicity of


 indoles in MT-2 cells.
Causality & Self-Validation:  Why use Cell-Titer Glo instead of a traditional MTT assay? Fluorinated indoles can sometimes exhibit intrinsic redox activity, which artificially reduces MTT tetrazolium salts, leading to false-positive viability signals. Cell-Titer Glo quantifies ATP directly via a luciferase reaction. By running a parallel cytotoxicity counter-screen (uninfected cells) alongside the viral Cytopathic Effect (CPE) assay, the system mathematically isolates true antiviral efficacy (Therapeutic Index = 

) from baseline compound toxicity, as demonstrated in the [2].

Step-by-Step Methodology:

  • Cell Preparation: Culture MT-2 cells in RPMI 1640 medium supplemented with 10% FBS. Seed at

    
     cells/well in a 96-well opaque plate.
    
  • Viral Infection: Infect cells with wild-type HIV-1 (strain IIIB) or the Y181C mutant at a multiplicity of infection (MOI) of 0.01. Leave control wells uninfected for the cytotoxicity counter-screen.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethyl indole (e.g., Compound 10k) in DMSO (final DMSO concentration <0.5%). Add to the wells and incubate for 4 days at 37°C.

  • Luminescent Detection: Add Cell-Titer Glo reagent (equal volume to culture medium). Lyse cells for 10 minutes on an orbital shaker.

  • Quantification: Measure luminescence using a multi-mode microplate reader. Calculate the

    
     using non-linear regression analysis.
    
Protocol 2: AAA ATPase p97 Inhibition Assay (ADP-Glo)

Objective: Evaluate the anticancer potential of


 indoles by measuring the inhibition of p97 ATPase activity.
Causality & Self-Validation:  Indole derivatives often possess intrinsic fluorescence (excitation ~280 nm, emission ~340-400 nm). Utilizing standard fluorescence-based ATPase assays risks severe auto-fluorescence interference. The ADP-Glo assay utilizes a luminescent readout, structurally decoupling the detection signal from the compound's optical properties. This establishes a robust, interference-free screening system vital for [3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant p97 protein in assay buffer (50 mM HEPES pH 7.4, 20 mM

    
    , 1 mM DTT).
    
  • Compound Incubation: Pre-incubate 10 nM of p97 with varying concentrations of the

    
     indole analog for 15 minutes at room temperature to allow equilibrium binding.
    
  • Catalytic Reaction: Initiate the reaction by adding 100 μM ultra-pure ATP. Incubate for 60 minutes at 37°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 minutes). Subsequently, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction (30 minutes).

  • Readout: Record luminescence and normalize against vehicle control to determine the

    
    .
    

Visualizations of Biological Mechanisms

Diagram 1: Mechanism of HIV-1 RT Allosteric Inhibition

The following diagram illustrates the mechanistic pathway by which trifluoromethyl indoles halt viral replication by locking the Reverse Transcriptase enzyme in an inactive conformation.

RT_Pathway N1 Viral RNA Release N2 Reverse Transcriptase (RT) Assembly N1->N2 N3 CF3-Indole Binding (NNIBP Pocket) N2->N3 Compound Introduction N4 Allosteric Shift (Tyr181/Tyr188 Interaction) N3->N4 Hydrophobic & Halogen Bonding N5 Catalytic Blockade (DNA Polymerization Halt) N4->N5 Conformational Locking

Mechanism of HIV-1 Reverse Transcriptase allosteric inhibition by trifluoromethyl indoles.

Diagram 2: Self-Validating High-Throughput Screening Workflow

This workflow demonstrates the logical progression of compound evaluation, ensuring that optical artifacts and baseline toxicities are systematically eliminated.

Assay_Workflow S1 Compound Synthesis S2 Optical De-risking S1->S2 S3 Luminescent Assay (ADP-Glo) S2->S3 Avoid Auto-fluorescence S4 Viability Counter-Screen S3->S4 Efficacy Confirmed S5 Lead Selection S4->S5 High Therapeutic Index

Self-validating high-throughput screening workflow for fluorinated indole derivatives.

References

  • Jiang, H.-X., et al. "Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2014. URL:[Link]

  • Costantini, S., et al. "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters, American Chemical Society, 2015. URL:[Link]

  • Bastos, M. M., et al. "Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities." Monatshefte fuer Chemie/Chemical Monthly, 2016. URL:[Link]

  • Kumar, A., et al. "Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines." ChemistrySelect, Wiley Online Library, 2024. URL:[Link]

Sources

An In-Depth Technical Guide to 2-(Trifluoromethyl)-1H-indol-5-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)-1H-indol-5-ol, a fluorinated indole derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic incorporation of a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the indole scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block in drug discovery. This document details the historical context of trifluoromethylated indoles, explores plausible synthetic routes, outlines key chemical and physical properties, and discusses its current and potential applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction: The Significance of Trifluoromethylated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active natural products and synthetic drugs.[1][2] The introduction of a trifluoromethyl (CF3) group can dramatically enhance the therapeutic potential of indole-containing molecules. The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability by blocking sites of oxidative metabolism, increase cell membrane permeability, and enhance binding affinity to biological targets.[3] These attributes make trifluoromethylated indoles highly sought-after intermediates in modern drug design.[3]

2-(Trifluoromethyl)-1H-indol-5-ol (CAS No. 288383-62-0) is a specific derivative that combines the benefits of the 2-trifluoromethyl indole core with the functional versatility of a 5-hydroxy group. This hydroxyl moiety can serve as a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Trifluoromethyl)-1H-indol-5-ol is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueReference
CAS Number 288383-62-0[4]
Molecular Formula C₉H₆F₃NO[4]
Molecular Weight 201.15 g/mol [4]
Purity ≥98% (typical)[4]
Appearance Not specified (likely a solid)
Storage Sealed in dry, 2-8°C[4]

Synthetic Strategies: Pathways to 2-(Trifluoromethyl)-1H-indol-5-ol

The Nenitzescu Indole Synthesis: A Promising Route to 5-Hydroxyindoles

The Nenitzescu indole synthesis is a classic and powerful method for the preparation of 5-hydroxyindole derivatives. This reaction involves the condensation of a benzoquinone with a β-enamino ester. To achieve the desired 2-(trifluoromethyl) substitution, a β-enamino ester bearing a trifluoromethyl group would be required.

Causality of Experimental Choices: The Nenitzescu synthesis is particularly well-suited for this target molecule due to its direct installation of the crucial 5-hydroxy group, a key feature of the target molecule. The challenge lies in the synthesis of the requisite trifluoromethylated β-enamino ester starting material.

Nenitzescu_Synthesis benzoquinone p-Benzoquinone intermediate Michael Adduct Intermediate benzoquinone->intermediate Michael Addition enamino_ester Trifluoromethylated β-enamino ester enamino_ester->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization product 2-(Trifluoromethyl)-1H-indol-5-ol cyclized_intermediate->product Dehydration

Caption: Proposed Nenitzescu synthesis pathway for 2-(Trifluoromethyl)-1H-indol-5-ol.

The Fischer Indole Synthesis: A Versatile Approach

The Fischer indole synthesis is another cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize 2-(Trifluoromethyl)-1H-indol-5-ol via this route, a (4-hydroxyphenyl)hydrazine would be reacted with a trifluoromethyl-containing carbonyl compound, such as trifluoroacetaldehyde or a derivative thereof.

Causality of Experimental Choices: The Fischer indole synthesis offers flexibility in the choice of the carbonyl component, allowing for the direct introduction of the trifluoromethyl group at the 2-position. The use of a commercially available or readily synthesized (4-hydroxyphenyl)hydrazine provides the necessary 5-hydroxy functionality.

Modern Domino Trifluoromethylation/Cyclization Strategies

Recent advances in organic synthesis have led to the development of elegant domino reactions for the construction of trifluoromethylated indoles. One such approach involves the trifluoromethylation and subsequent cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent.[5][6] To adapt this for the synthesis of the target molecule, a 2-alkynyl-4-hydroxyaniline would be the required starting material.

Causality of Experimental Choices: This modern approach offers high efficiency and regioselectivity for the placement of the trifluoromethyl group. The one-pot nature of the reaction streamlines the synthetic process, potentially leading to higher overall yields.

Domino_Synthesis starting_material 2-Alkynyl-4-hydroxyaniline intermediate Trifluoromethylated Intermediate starting_material->intermediate Trifluoromethylation reagents CuCF₃ Reagent reagents->intermediate product 2-(Trifluoromethyl)-1H-indol-5-ol intermediate->product Intramolecular Cyclization

Caption: Conceptual workflow for a domino trifluoromethylation/cyclization synthesis.

Spectroscopic Characterization (Predicted)

While specific, experimentally-derived spectroscopic data for 2-(Trifluoromethyl)-1H-indol-5-ol is not widely published, its characteristic spectral features can be predicted based on the analysis of similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. A broad singlet for the N-H proton and a singlet for the O-H proton would also be anticipated.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms. The carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A single resonance corresponding to the three equivalent fluorine atoms of the CF₃ group would be a key diagnostic peak.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of the molecule (C₉H₆F₃NO).

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H and O-H stretching, C-H stretching (aromatic), C=C stretching (aromatic), and strong C-F stretching vibrations.

Potential Applications in Drug Discovery and Development

The unique structural features of 2-(Trifluoromethyl)-1H-indol-5-ol make it an attractive scaffold for the development of novel therapeutic agents across various disease areas.

Serotonin (5-HT) Receptor Ligands

5-hydroxyindoles are structurally related to the neurotransmitter serotonin (5-hydroxytryptamine). As such, derivatives of 2-(Trifluoromethyl)-1H-indol-5-ol could be investigated as ligands for various serotonin receptor subtypes. For instance, novel 5-HT1D receptor agonists have been developed from related 5-substituted indolylethylamines.[7]

Antiviral Agents

Trifluoromethylated indoles have shown promise as potent antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[3] The 2-(Trifluoromethyl)-1H-indol-5-ol core could serve as a starting point for the design of new NNRTIs with improved potency and resistance profiles.

TRP Channel Modulators

Derivatives of trifluoromethyl-substituted indazoles, which share some structural similarities with indoles, have been identified as antagonists of the transient receptor potential A1 (TRPA1) ion channel, a target for the treatment of inflammatory pain.[8] This suggests that 2-(Trifluoromethyl)-1H-indol-5-ol could be a valuable template for the discovery of novel TRP channel modulators.

Conclusion

2-(Trifluoromethyl)-1H-indol-5-ol represents a strategically important molecule in the field of medicinal chemistry. Its synthesis, while not yet widely detailed in a single definitive source, can be approached through several established and modern synthetic methodologies. The combination of a trifluoromethyl group and a hydroxylated indole core provides a powerful platform for the development of new drug candidates targeting a range of biological pathways. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

Sources

2-(Trifluoromethyl)-1h-indol-5-ol structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analogs, Synthesis, and Medicinal Chemistry Applications

Executive Summary

2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical bioisostere for 2-methyl and 2-halo indoles. Its structural significance lies in the synergistic combination of the 5-hydroxyl group —a versatile metabolic handle and hydrogen bond donor/acceptor mimicking serotonin (5-HT)—and the 2-trifluoromethyl (


) group .

The


 moiety is not merely a lipophilic bulk; it profoundly alters the electronic landscape of the indole ring, lowering the 

of the pyrrolic nitrogen, blocking oxidative metabolism at the typically labile C2 position, and enhancing blood-brain barrier (BBB) permeability. This guide details the synthesis, physicochemical properties, and strategic application of this scaffold in developing ligands for Melatonin (MT1/MT2) , Serotonin (5-HT) , and Androgen (AR) receptors.

Chemical Architecture & Physicochemical Properties[1][2][3]

The introduction of a trifluoromethyl group at the C2 position creates a distinct electronic environment compared to the natural indole found in tryptophan or serotonin.

Electronic and Steric Modulation
  • Lipophilicity (

    
    ):  The 
    
    
    
    group significantly increases lipophilicity compared to a methyl group (
    
    
    ), facilitating membrane crossing and BBB penetration, which is critical for CNS-targeted analogs (e.g., melatonin derivatives).
  • Acidity (

    
    ):  The strong electron-withdrawing nature of the 
    
    
    
    group (Hammett
    
    
    ) reduces electron density in the pyrrole ring. This increases the acidity of the N-H bond, potentially strengthening hydrogen bonding interactions with receptor active site residues (e.g., Asp or Glu side chains).
  • Metabolic Stability: The C2 position of indole is a common site for oxidative metabolism. Substitution with

    
     blocks this pathway, extending the half-life (
    
    
    
    ) of the parent compound.
PropertyIndole (Ref)2-Methylindole2-(Trifluoromethyl)indole
Electronic Effect NeutralElectron Donating (+I)Electron Withdrawing (-I, -R)
C2 Metabolic Stability Low (Oxidation prone)Moderate (Benzylic oxidation)High (Blocked)
Lipophilicity Contribution 0+0.5+1.2 to +1.5
N-H Acidity WeakWeakerEnhanced

Synthetic Pathways[4][5][6][7]

Synthesizing 2-(trifluoromethyl)indoles, particularly with specific 5-oxygenation, requires overcoming the electron-deficient nature of the ring which disfavors classical electrophilic cyclizations. Two primary, high-fidelity methodologies are recommended.

Method A: Domino Trifluoromethylation/Cyclization (The "Modern" Route)

This method utilizes 2-alkynylanilines and a copper-trifluoromethyl reagent.[1] It is superior for regioselectivity and functional group tolerance.

Mechanism:

  • Activation: A copper(I) species generates a

    
     complex in situ (often from fluoroform-derived reagents or Ruppert-Prakash reagent).
    
  • Addition: The

    
     anion adds across the alkyne (activated by the aniline nitrogen).
    
  • Cyclization: Intramolecular nucleophilic attack of the nitrogen closes the ring.

  • Deprotection: Removal of the N-protecting group (if used) yields the free indole.

Synthesis_Method_A Start 2-Alkynyl-4-methoxy-aniline Inter Intermediate: Trifluoromethylated Enamine Species Start->Inter + Reagent Reagent CuCF3 / TMEDA (Fluoroform Source) Reagent->Inter Cyclization Intramolecular Cyclization Inter->Cyclization Cu-Catalysis Product 5-Methoxy-2-(trifluoromethyl)indole Cyclization->Product - Cu Final Demethylation (BBr3) Product->Final Deprotection Target 2-(Trifluoromethyl)-1H-indol-5-ol Final->Target Yields OH

Figure 1: Domino Trifluoromethylation/Cyclization pathway for high-regiofidelity synthesis.

Method B: Modified Hemetsberger–Knittel Synthesis

For large-scale preparation, this route uses aldehydes and azido-acetates.

  • Condensation: 2-Nitro-5-methoxybenzaldehyde reacts with ethyl trifluoroacetoacetate.

  • Reduction/Cyclization: Reduction of the nitro group (e.g., Fe/AcOH or

    
    /Pd) triggers spontaneous cyclization onto the trifluoromethyl ketone.
    
  • Hydrolysis: Conversion to the indole core.

Structural Analogs & Medicinal Chemistry Applications[1][3][4][7][8][9]

The 2-(trifluoromethyl)-1H-indol-5-ol core is a precursor to three major classes of bioactive molecules.

Melatonin Receptor Agonists (MT1/MT2)

Rationale: Melatonin (5-methoxy-N-acetyltryptamine) has a short half-life. Replacing the C2-H with


 blocks metabolism.
  • Modification: The 5-OH is methylated to 5-OMe. The C3 position is functionalized with an ethyl-acetamide side chain.

  • Result: 2-Trifluoromethylmelatonin .

  • Activity: Retains nanomolar affinity for MT1/MT2 but exhibits significantly prolonged duration of action due to metabolic blockade.

Serotonin (5-HT) Receptor Modulators

Rationale: 5-HT agonists often suffer from rapid MAO-mediated degradation.

  • Modification: The 5-OH is retained (essential for 5-HT receptor hydrogen bonding). The C3 position is derivatized with an ethylamine or piperazine linker.

  • Target: 5-HT2C (Anorectic/Antipsychotic) or 5-HT1A (Anxiolytic).

  • Insight: The electron-deficient indole ring (due to 2-

    
    ) reduces the basicity of the system, potentially altering the binding kinetics (residence time) at the receptor.
    
Androgen Receptor (AR) Antagonists / SARMs

Rationale: Non-steroidal AR ligands often utilize electron-deficient aromatic systems to induce specific conformational changes in the ligand-binding domain (LBD).

  • Example: VPC-13789 analogs.

  • Structure: The indole nitrogen or C3 serves as the attachment point for quinoline or benzonitrile motifs.

  • Role of 2-

    
    :  Acts as a steric anchor that fits into the hydrophobic sub-pocket of the AR LBD, enforcing an antagonist conformation (preventing Helix-12 folding).
    

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-(trifluoromethyl)-1H-indole

Note: This is the protected precursor. Demethylation yields the 5-ol.

Reagents:

  • 2-Ethynyl-4-methoxyaniline (1.0 equiv)

  • TMS-CF3 (Ruppert-Prakash Reagent) (1.5 equiv)

  • CuI (Copper Iodide) (0.2 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • CsF (Cesium Fluoride) (2.0 equiv)

  • Solvent: DMF/Toluene (1:1)

Procedure:

  • Catalyst Prep: In a flame-dried Schlenk tube, dissolve CuI and 1,10-phenanthroline in dry DMF/Toluene under Argon. Stir for 20 min at RT until a clear complex forms.

  • Substrate Addition: Add 2-ethynyl-4-methoxyaniline to the mixture.

  • Trifluoromethylation: Cool to 0°C. Add CsF, followed by dropwise addition of

    
    .
    
  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

  • Yield: Expect 70-85% as a pale yellow solid.

Protocol 2: Demethylation to 2-(Trifluoromethyl)-1H-indol-5-ol

Reagents:

  • 5-Methoxy-2-(trifluoromethyl)-1H-indole (1.0 equiv)

  • 
     (Boron Tribromide) (1M in DCM, 3.0 equiv)
    
  • Solvent: Anhydrous DCM

Procedure:

  • Dissolve the substrate in anhydrous DCM under

    
     atmosphere. Cool to -78°C.
    
  • Add

    
     dropwise over 15 minutes. Caution: Highly exothermic.
    
  • Allow the reaction to warm to 0°C and stir for 2 hours.

  • Quench: Carefully quench with

    
     at 0°C, then add saturated 
    
    
    
    .
  • Extraction: Extract with DCM. The product is amphoteric; ensure pH is near neutral (~7) for optimal recovery.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

References

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[1] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[2][1] Organic Letters, 20(6), 1676–1679. Link[2]

  • Leblanc, E., et al. (2021). Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor. Journal of Medicinal Chemistry, 64(20), 14968-14982. Link

  • Spadoni, G., et al. (1997). Melatonin Receptor Antagonists That Differentiate Between the Human Mel1a and Mel1b Recombinant Subtypes.[3] Naunyn-Schmiedeberg's Archives of Pharmacology, 355, 365–375.[3] Link

  • Blobaum, A. L., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(4), 446–450. Link

  • Xie, J. J., Wang, Z. Q., & Jiang, G. F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position.[4] ResearchGate.[5] Link

Sources

Technical Guide: Safety and Handling of 2-(Trifluoromethyl)-1H-indol-5-ol

[1]

Executive Summary & Chemical Identity

2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) is a specialized fluorinated indole derivative utilized primarily as a pharmacophore building block in the development of kinase inhibitors and receptor modulators.[1][2] The incorporation of the trifluoromethyl (

1

This guide defines the safety architecture for handling this compound, moving beyond generic "irritant" classifications to address the specific risks associated with fluorinated heterocycles, including potential acute toxicity and hazardous combustion byproducts (HF).[1]

Chemical Profile
PropertySpecification
CAS Number 288383-62-0
Molecular Formula

Molecular Weight 201.15 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Ethanol, DMF; Sparingly soluble in water.[1][2][3][4]
Acidity (pKa) Phenolic OH: ~9.5–10.0; Indole NH: ~15 (Acidified by electron-withdrawing

)

Hazard Identification & Risk Assessment

While generic databases often default to "Irritant" status, structural analogues (e.g., 5-trifluoromethylindole) suggest a higher toxicity profile.[1] Researchers must adopt a conservative "Toxic" (Class 6.[1]1) handling posture until specific LD50 data validates a lower risk tier.[1]

GHS Classification (Conservative Approach)[1]
  • Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][5]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1][6]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][5][7]

Specific Fluorine Risks

The metabolic or thermal degradation of the trifluoromethyl group poses unique risks:

  • Combustion: In the event of a fire, the compound decomposes to release Hydrogen Fluoride (HF) and Nitrogen Oxides (

    
    ).[1] Standard ABC fire extinguishers are insufficient for neutralizing HF vapors.[1]
    
  • Defluorination: Strong reducing agents or extreme Lewis acidic conditions can shear the C-F bond, potentially generating fluoride ions in solution, which are corrosive to glass and toxic to tissue.[1]

Strategic Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Airflow: Maintain face velocity at 0.5 m/s (100 fpm).

  • Static Control: Fluorinated solids are often static-prone.[1] Use an ionizing bar during weighing to prevent powder dispersal.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for fluorinated organics in solution.[1]

PPE ComponentSpecificationRationale
Hand Protection (Solid) Nitrile (Double gloved, 0.11 mm min)Sufficient for incidental contact with dry powder.[1]
Hand Protection (Solution) Laminate (e.g., Silver Shield) or High-Grade Nitrile (>0.2 mm)DMSO/DMF facilitates transdermal transport of toxic solutes.[1]
Respiratory N95/P2 (if outside hood); Full-face respirator for spillsProtection against particulate inhalation.[1]
Eye Protection Chemical Goggles (ANSI Z87.[1]1)Prevent corneal damage from dust or splashes.[1][6]
Solubilization & Workflow

Protocol for Stock Solution Preparation (DMSO):

  • Vessel Selection: Use borosilicate glass or polypropylene vials. Avoid standard polystyrene if using high concentrations of DMSO.[1]

  • Addition Order: Add solvent to the powder to minimize dust displacement.

  • Pressure Release: The dissolution may be slightly exothermic.[1] Vent the vial momentarily after initial mixing to prevent pressure buildup.[1]

Visualized Safety Logic

Risk Assessment & Handling Decision Tree

The following diagram outlines the decision logic for handling 2-(Trifluoromethyl)-1H-indol-5-ol based on its state (Solid vs. Solution).

HandlingProtocolStartStart: Handling 2-(Trifluoromethyl)-1H-indol-5-olStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidSolutionSolution (DMSO/DMF)StateCheck->SolutionWeighingWeighing Protocol:1. Fume Hood/Enclosure2. Ionizer for Static3. Double Nitrile GlovesSolid->WeighingDissolvingSolubilization Protocol:1. Add Solvent to Powder2. Vent Vial (Exotherm Risk)3. Secondary ContainmentSolution->DissolvingSpillSolidSpill Scenario (Solid):HEPA Vacuum or Wet WipeDO NOT Sweep (Dust Gen)Weighing->SpillSolidIf SpilledWasteDisposal:High-Temp Incineration(HF Scrubber Required)Weighing->WasteSpillLiqSpill Scenario (Liquid):Absorb with VermiculiteTreat as Toxic WasteDissolving->SpillLiqIf SpilledDissolving->WasteSpillSolid->WasteSpillLiq->Waste

Figure 1: Decision tree for safe handling and spill response based on physical state.[1]

Synthesis & Reaction Safety

When using 2-(Trifluoromethyl)-1H-indol-5-ol as an intermediate:

  • Incompatible Reagents: Avoid strong oxidizers (e.g., permanganates, perchlorates).[1] The electron-rich indole ring can undergo rapid, exothermic oxidation.[1]

  • Defluorination Risks: Avoid conditions that promote "haloform-type" cleavage or radical defluorination unless intended.[1] Uncontrolled defluorination releases fluoride ions, necessitating chemically resistant glassware (PTFE-lined reactors) if HF generation is possible.[1]

  • Reaction Monitoring: Use LC-MS to monitor for byproduct formation. If the

    
     group is compromised, the mass spectrum will show a loss of 69 Da (
    
    
    ) or 19 Da (F).[1]

Emergency Response & Waste Management

First Aid Protocols
  • Inhalation: Remove to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1] Alert medical personnel to potential fluoride exposure.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] If solution contained DMSO, monitor for systemic toxicity signs (nausea, dizziness) as DMSO enhances absorption.[1]

  • Eye Contact: Rinse for 15 minutes.[1][5][7] Do not use neutralization agents in the eye.[1]

Disposal

Do NOT dispose of down the drain.

  • Classification: Hazardous Chemical Waste (Toxic/Halogenated).[1]

  • Method: High-temperature incineration equipped with a scrubber to neutralize Hydrogen Fluoride (HF) gas generated during combustion.[1]

  • Labeling: Clearly label waste containers as "Fluorinated Organic - Toxic."

Emergency Workflow Diagram

EmergencyResponseIncidentExposure IncidentTypeIdentify TypeIncident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleActionSkin1. Remove Clothing2. Wash 15 min (Soap/Water)3. Check for DMSO involvementSkin->ActionSkinActionEye1. Irrigate 15 min2. Lift Eyelids3. Consult OphthalmologistEye->ActionEyeActionInhale1. Fresh Air2. Oxygen if needed3. Monitor for delayed edemaInhale->ActionInhaleMedicalMedical Evaluation(Mention Fluorinated Indole)ActionSkin->MedicalActionEye->MedicalActionInhale->Medical

Figure 2: Immediate response workflow for personnel exposure.

References

  • PubChem. (n.d.).[1] 2-(Trifluoromethyl)-1H-indole Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Ye, Y., et al. (2018).[1] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. Retrieved from [Link][1]

Methodological & Application

Application Note: 2-(Trifluoromethyl)-1H-indol-5-ol in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the utility of 2-(Trifluoromethyl)-1H-indol-5-ol as a privileged fragment and chemical probe in kinase inhibitor campaigns.

Executive Summary

The indole scaffold is ubiquitous in kinase inhibitor chemistry (e.g., Sunitinib, Axitinib), often mimicking the adenosine moiety of ATP. 2-(Trifluoromethyl)-1H-indol-5-ol represents a highly specialized "privileged fragment" that combines the hydrogen-bonding capability of the 5-hydroxyl group with the metabolic stability and lipophilicity of the 2-trifluoromethyl (


) moiety.[1]

This guide details the application of this molecule in Fragment-Based Drug Discovery (FBDD) , specifically highlighting its utility in


F-NMR screening  and Surface Plasmon Resonance (SPR)  assays.[1] We provide validated protocols for solubilization, assay setup, and data interpretation to transition this fragment from a "hit" to a high-potency lead.

Physicochemical Profile & Rational Design

Before screening, it is critical to understand the "Fragment Quality" of the molecule. The 2-


 group is not merely a lipophilic handle; it significantly alters the electronic properties of the indole core, lowering the pKa of the N-H and O-H groups, potentially strengthening hydrogen bond interactions with the kinase hinge region.
Table 1: Key Physicochemical Properties
PropertyValueSignificance in Kinase Screening
Molecular Weight 201.15 DaIdeal for FBDD (Rule of 3 compliant).[1] Allows room for "growing" the molecule.
cLogP ~2.8Moderate lipophilicity ensures membrane permeability but requires DMSO for assay stability.
H-Bond Donors 2 (NH, OH)Critical for anchoring to the kinase hinge region (e.g., Glu/Asp backbone).
H-Bond Acceptors 1 (OH)Interactions with catalytic lysine or conserved water networks.[1]

F NMR Shift
~ -60 ppmDistinct singlet; highly sensitive reporter for binding events in NMR screening.[1]
Topological Polar Surface Area 33

High ligand efficiency (LE); suggests good oral bioavailability potential.[1]

Application 1: F NMR Ligand-Observed Screening

The presence of the trifluoromethyl group makes this molecule an ideal candidate for Ligand-Observed NMR (LON) .[1] Unlike biochemical assays that require enzymatic turnover, this method detects direct binding, eliminating false positives caused by aggregation or fluorescence interference.

Protocol A: F NMR Screening Setup

Objective: Determine binding affinity (


) and binding kinetics via Transverse Relaxation (

) filtering.

Materials:

  • Target Kinase: Recombinant kinase domain ( >90% purity), buffer exchanged into NMR buffer.

  • Ligand: 2-(Trifluoromethyl)-1H-indol-5-ol (100 mM stock in

    
    -DMSO).[1]
    
  • Reference: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard).[1]

  • Instrument: 600 MHz NMR with cryoprobe (fluorine-tuned).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM DTT, 10%

    
    O. Note: Avoid phosphate buffers if using kinases dependent on 
    
    
    
    /ATP for structural stability, though NMR is usually done apo.
  • Sample Preparation:

    • Control Tube: 50

      
      M Ligand + Buffer + 5% 
      
      
      
      -DMSO.[1]
    • Experimental Tube: 50

      
      M Ligand + 2-5 
      
      
      
      M Protein + Buffer + 5%
      
      
      -DMSO.[1]
  • Pulse Sequence: Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.[1]

    • Mechanism:[2][3][4][5] Large proteins tumble slowly (short

      
      ).[1] Small ligands tumble fast (long 
      
      
      
      ).[1] When the ligand binds, it adopts the relaxation properties of the protein.
  • Data Acquisition: Acquire 1D

    
    F spectra.
    
  • Analysis:

    • Compare the signal intensity (peak height/integral) of the

      
       peak in the Control vs. Experimental tube.
      
    • Hit Criteria: A signal reduction (line broadening) of >30% indicates binding.

    • Validation: Add excess ATP (competitor).[1] If the signal recovers, the fragment binds at the ATP site (competitive).

Application 2: Biochemical Assay (TR-FRET)

Once binding is confirmed biophysically, functional inhibition must be verified.[1] Due to the low potency of fragments (often high


M to mM), high concentrations are needed. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)  is preferred over absorbance assays to minimize interference from the indole core.[1]
Protocol B: TR-FRET IC50 Determination

Objective: Quantify the inhibitory potential (


) against a specific kinase (e.g., VEGFR2, c-Kit).[1]

Reagents:

  • Kinase: 1 nM recombinant kinase.

  • Substrate: Biotinylated peptide substrate (e.g., Poly-GT).[1]

  • Tracer: Europium-labeled anti-phosphotyrosine antibody.[1]

  • Acceptor: Streptavidin-APC (Allophycocyanin).[1]

Workflow:

  • Serial Dilution: Prepare a 10-point dilution series of 2-(Trifluoromethyl)-1H-indol-5-ol in DMSO. Top concentration should be 1 mM (final assay concentration).[1]

  • Enzyme Mix: Dilute kinase in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation 1: Add 5

    
    L inhibitor + 10 
    
    
    
    L enzyme. Incubate 15 min at RT to allow pocket occupancy.
  • Reaction Start: Add 10

    
    L ATP/
    
    
    
    /Peptide mix. (ATP concentration should be at
    
    
    app).[1]
  • Quench/Detection: After 60 min, add 25

    
    L Detection Mix (EDTA + Eu-Ab + SA-APC).[1]
    
  • Read: Measure on a multimode plate reader (Ex: 340 nm, Em: 615 nm/665 nm).

  • Calculation: Plot Ratio (665/615) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation.

Mechanistic Insight & Visualization

Understanding how this fragment binds is crucial for optimization. The 5-hydroxyindole core is a proven "hinge binder," while the trifluoromethyl group likely targets the hydrophobic "gatekeeper" pocket or the solvent front, depending on the specific kinase topology.

Structural Logic Flow

The following diagram illustrates the screening decision matrix for this scaffold.

G start Start: 2-(Trifluoromethyl)-1H-indol-5-ol solubility Step 1: DMSO Solubility Check (100 mM Stock) start->solubility precip Precipitation? solubility->precip fail_sol Exclude / Reformulate precip->fail_sol Yes nmr_screen Step 2: 19F-NMR Ligand Observation (CPMG Pulse Sequence) precip->nmr_screen No binding_check Line Broadening > 30%? nmr_screen->binding_check no_bind Non-Binder / False Positive binding_check->no_bind No comp_check Step 3: ATP Competition Test (Displacement Assay) binding_check->comp_check Yes is_comp Signal Recovery? comp_check->is_comp is_comp->no_bind No (Allosteric?) trfret Step 4: TR-FRET IC50 (Biochemical Potency) is_comp->trfret Yes (ATP Competitive)

Figure 1: Decision tree for validating the 2-(Trifluoromethyl)-1H-indol-5-ol fragment using biophysical and biochemical methods.

Binding Mode Hypothesis

The 5-OH and NH of the indole are the primary "warheads" for the hinge region. The


 group serves as a hydrophobic anchor.

BindingMode kinase_hinge Kinase Hinge Region (Glu/Asp Backbone) gatekeeper Hydrophobic Pocket (Gatekeeper Residue) fragment 2-(Trifluoromethyl)-1H-indol-5-ol fragment->kinase_hinge H-Bond (Donor: NH) fragment->kinase_hinge H-Bond (Donor/Acceptor: 5-OH) fragment->gatekeeper Hydrophobic Interaction (2-CF3 group)

Figure 2: Hypothesized binding mode. The 5-OH/NH mimic ATP's adenine interactions, while the CF3 occupies the hydrophobic back-pocket.[1]

References

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link[1]

  • Dalvit, C., et al. (2003). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society. Link[1]

  • Zhang, J., et al. (2009). "Indole-based derivatives as potent and selective kinase inhibitors."[1][6] Expert Opinion on Therapeutic Patents. Link[1]

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery."[1] Nature Reviews Drug Discovery. Link

Sources

Application Note: 2-(Trifluoromethyl)-1H-indol-5-ol as a Pharmacophore in Androgen Receptor Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of Selective Androgen Receptor Modulators (SARMs) has shifted from steroidal scaffolds to non-steroidal chemotypes to decouple anabolic therapeutic benefits from androgenic side effects (e.g., prostate hypertrophy).

2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) represents a "privileged structure" in nuclear receptor drug discovery. This application note details its utility as a core scaffold and lead fragment for probing the Androgen Receptor (AR) Ligand Binding Domain (LBD).

Mechanistic Causality: Why this Molecule?
  • The Indole Core: Mimics the steric bulk of the steroidal A/B-ring system, providing a rigid planar geometry essential for fitting into the AR LBD hydrophobic pocket.

  • 5-Hydroxyl Group (H-Bond Donor/Acceptor): Functionally analogous to the 3-ketone or 3-hydroxyl group of endogenous androgens (Testosterone/DHT). It is positioned to form critical hydrogen bond networks with Arg752 and Gln711 residues within the receptor's polar patch.

  • 2-Trifluoromethyl Group (

    
    ):  Acts as a bioisostere for the methyl group but with significantly higher lipophilicity and metabolic stability. It targets the hydrophobic sub-pocket (lined by Met745  and Leu712 ), enhancing binding affinity via hydrophobic displacement while protecting the indole C2 position from metabolic oxidation.
    

Experimental Workflow Overview

The following diagram outlines the logical flow for characterizing this scaffold, from solvation to functional validation.

AR_Workflow cluster_binding Phase 1: Affinity cluster_functional Phase 2: Efficacy Compound 2-(Trifluoromethyl)-1H-indol-5-ol (Powder) Solvation Solvation Strategy (DMSO Stock 10mM) Compound->Solvation Weigh & Dissolve FP_Assay Fluorescence Polarization (Competitive Binding) Solvation->FP_Assay Dilute to 1µM Transfection Luciferase Reporter Assay (HEK293/LNCaP) Solvation->Transfection Dilute to 10µM Ki_Calc Ki Determination (Cheng-Prusoff) FP_Assay->Ki_Calc IC50 Data Validation Lead Optimization (SAR Expansion) Ki_Calc->Validation Readout Agonist/Antagonist Profile Transfection->Readout Luminescence Readout->Validation Correlation

Figure 1: Integrated workflow for characterizing indole-based SARM scaffolds. Blue indicates input material; Yellow indicates binding assays; Green indicates functional cell assays.

Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay

This assay quantifies the ability of 2-(Trifluoromethyl)-1H-indol-5-ol to displace a fluorescently labeled androgen (e.g., Fluormone™ AL Green) from the recombinant AR-LBD.

Materials
  • Receptor: Recombinant Rat or Human Androgen Receptor (LBD), GST-tagged.

  • Tracer: Fluormone™ AL Green (1 nM final).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 500 mM Li2SO4, 1 mM DTT, 0.1% CHAPS. (Note: Lithium sulfate is critical to stabilize the AR-LBD in a specific conformation).

  • Control Ligand: Dihydrotestosterone (DHT) or Bicalutamide.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 2-(Trifluoromethyl)-1H-indol-5-ol in 100% DMSO to create a 10 mM stock.

    • Critical Check: Ensure the solution is clear. The

      
       group increases lipophilicity, so vortexing for 30 seconds is mandatory.
      
  • Serial Dilution:

    • Prepare a 12-point dilution series in 100% DMSO (starting at 100 µM down to 0.1 nM).

    • Transfer 1 µL of each dilution into a 384-well black, low-binding microplate.

  • Master Mix Assembly:

    • Complex Mix: Combine AR-LBD (25 nM final) and Fluormone™ Tracer (1 nM final) in Assay Buffer.

    • Expert Insight: Pre-incubate the AR-LBD and Tracer on ice for 10 minutes before adding to the plate to establish a baseline complex.

  • Incubation:

    • Add 19 µL of the Complex Mix to the 1 µL compound wells (Final DMSO concentration = 5%).

    • Seal plate to prevent evaporation.

    • Incubate at 20-25°C for 4 hours in the dark.

    • Why 4 hours? Non-steroidal scaffolds often exhibit slower on-rates than native steroids due to the displacement of water molecules in the hydrophobic pocket.

  • Data Acquisition:

    • Read Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm / Em: 530 nm).

Data Analysis & Validation

Calculate the


 using a sigmoidal dose-response model (variable slope). Convert to 

using the Cheng-Prusoff equation:

Self-Validation: The assay is valid only if the Z' factor is > 0.5 and the DHT control yields an

within 2-fold of historical values (typically ~1-5 nM).

Protocol 2: AR-Mediated Luciferase Transactivation Assay

Binding affinity does not imply efficacy. This protocol determines if the molecule acts as an agonist (muscle building potential) or antagonist (prostate cancer therapeutic potential).

Cell System
  • Cell Line: HEK293 (null for AR, allows clean background) or LNCaP (endogenous AR, prostate context).

  • Plasmids:

    • pAR-human: Full-length human AR expression vector.

    • pARE-Luc: Luciferase reporter driven by Androgen Response Elements (ARE).

    • pRL-TK: Renilla luciferase (constitutive control for normalization).

Step-by-Step Methodology
  • Seeding:

    • Seed HEK293 cells at

      
       cells/well in 96-well white tissue culture plates using Charcoal-Stripped Fetal Bovine Serum (CS-FBS) media.
      
    • Causality: Charcoal stripping removes endogenous hormones (testosterone) that would otherwise saturate the receptor and mask the compound's effect.

  • Transfection (Lipid-Mediated):

    • After 24 hours, co-transfect plasmids (ratio 10:10:1 for pAR:pARE:pRL) using a liposomal reagent. Incubate for 6-8 hours.

  • Treatment:

    • Replace media with fresh CS-FBS media containing the test compound (0.1 nM to 10 µM).

    • Agonist Mode: Add compound alone.

    • Antagonist Mode: Add compound + 0.1 nM R1881 (synthetic androgen) to test for inhibition of androgenic signaling.

  • Incubation:

    • Incubate for 24 hours at 37°C / 5% CO2.

  • Lysis & Detection:

    • Use a Dual-Luciferase assay system.

    • Lyse cells and measure Firefly luminescence (AR activity).

    • Quench and measure Renilla luminescence (Transfection efficiency control).

Data Presentation (Expected Results)
CompoundAssay ModeExpected OutcomeInterpretation
DMSO AgonistBaseline RLUNegative Control
R1881 (1nM) Agonist>50x InductionPositive Control (Full Agonist)
Bicalutamide Antagonist>80% InhibitionPositive Control (Antagonist)
2-(CF3)-1H-indol-5-ol AgonistPartial Induction Likely a Partial Agonist (SARM profile)
2-(CF3)-1H-indol-5-ol AntagonistModerate Inhibition Potential competitive antagonist

Structural Biology & SAR Logic

To optimize this scaffold, researchers must understand the binding topology.

SAR_Logic cluster_interactions AR-LBD Interactions Scaffold 2-(CF3)-1H-indol-5-ol H_Bond H-Bond Network (Asn705 / Thr877) Scaffold->H_Bond 5-OH Group Hydrophobic Hydrophobic Pocket (Met745 / Leu712) Scaffold->Hydrophobic 2-CF3 Group Planarity Steric Fit (Helix 12 Displacement) Scaffold->Planarity Indole Core

Figure 2: Structure-Activity Relationship (SAR) map. The 5-OH group anchors the molecule via polar interactions, while the 2-CF3 group drives potency via hydrophobic effect.

Optimization Pathway

If the


 is > 500 nM, consider the following modifications:
  • N-Alkylation: Introduce a small alkyl group (Methyl/Ethyl) at the Indole N1 position. This often improves pharmacokinetic properties and can reach an accessory pocket (the "W" pocket) in the AR LBD.

  • C3-Functionalization: Adding an electron-withdrawing group (e.g., -CN or -Cl) at position 3 or 4 often increases affinity by mimicking the C-ring of steroids.

References

  • Dalton, J. T., et al. (1998). "Discovery of Nonsteroidal Androgens." Biochemical and Biophysical Research Communications. Link (Foundational text on non-steroidal AR ligand design).

  • Bohl, C. E., et al. (2005). "Structural basis for antagonism and resistance of bicalutamide in prostate cancer." Proceedings of the National Academy of Sciences. Link (Structural grounding for AR-LBD plasticity).

  • Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling. Link (Context for SARM development workflows).

  • Ye, Y., et al. (2018).[1] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters. Link (Synthesis of the specific scaffold).

  • Feldman, B. J., et al. (2020).[2] "A selective androgen receptor modulator SARM-2f activates androgen receptor... in cynomolgus monkeys."[3] Pharmacology Research & Perspectives. Link (Demonstrates the utility of CF3-containing SARM scaffolds in vivo).

Disclaimer: This Application Note is for research purposes only. 2-(Trifluoromethyl)-1H-indol-5-ol is a chemical intermediate and is not approved for human therapeutic use.

Sources

Technical Application Note: 2-(Trifluoromethyl)-1H-indol-5-ol in 5-HT Receptor Research

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) is a specialized fluorinated indole scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and as a high-value synthetic intermediate for serotonin (5-HT) receptor ligands.

While the endogenous ligand serotonin (5-HT) possesses a 5-hydroxyindole core, the addition of a trifluoromethyl (-CF3) group at the C2 position introduces significant physicochemical alterations. This molecule lacks the ethylamine side chain required for nanomolar affinity at the orthosteric site of most 5-HT receptors; therefore, it serves two critical roles in modern drug development:

  • 19F-NMR Spy Molecule: It acts as a low-affinity fragment probe. The -CF3 group functions as a sensitive NMR reporter, allowing researchers to detect binding events within the indole-subpocket of 5-HT receptors (or surrogates like 5-HTBP) via chemical shift perturbations, without the interference of strong background signals.

  • Synthetic Precursor for 2-CF3-Tryptamines: It is the immediate precursor for synthesizing 2-trifluoromethyl-5-hydroxytryptamine, a probe known to exhibit altered metabolic stability (blocking C2 oxidation) and subtype selectivity profiles (e.g., 5-HT2A vs. 5-HT1A) compared to native serotonin.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
PropertyDataRelevance
Formula C9H6F3NOFluorinated Indole Core
MW 201.15 g/mol Fragment-sized (<300 Da)
LogP ~2.89Significantly more lipophilic than 5-HT (LogP ~0.21)
pKa (NH) ~14 (est)CF3 group increases acidity of the indole NH
H-Bond Donors 2 (OH, NH)Critical for Ser/Thr residue anchoring in 5-HT pockets
19F NMR Singlet (~ -60 ppm)High sensitivity for binding assays

Part 2: Structural Biology & Mechanism (SAR)

The utility of 2-(Trifluoromethyl)-1H-indol-5-ol is grounded in the Structure-Activity Relationship (SAR) of the serotonin binding pocket.

  • The 5-Hydroxy Handle: The hydroxyl group at position 5 forms a critical hydrogen bond with serine/threonine residues (e.g., Ser4.57 in 5-HT2A) deep within the receptor pocket.

  • The C2-Trifluoromethyl Probe:

    • Steric Bulk: The CF3 group is roughly isosteric to an isopropyl group. Its presence probes the size of the hydrophobic cleft adjacent to the indole binding site.

    • Electronic Effect: The strong electron-withdrawing nature of CF3 reduces the electron density of the indole ring, potentially altering

      
       stacking interactions with conserved phenylalanine residues (e.g., Phe6.52).
      
Visualization: SAR & Interaction Logic

G Ligand 2-(Trifluoromethyl)-1H-indol-5-ol OH_Group 5-OH Group (H-Bond Donor) Ligand->OH_Group Indole_Core Indole Scaffold (Aromatic) Ligand->Indole_Core CF3_Group 2-CF3 Group (Lipophilic/NMR Active) Ligand->CF3_Group Receptor 5-HT Receptor Pocket (Orthosteric Site) Ser_Residue Ser/Thr Residues (H-Bond Acceptor) Receptor->Ser_Residue Phe_Residue Phe6.52 (Pi-Pi Stacking) Receptor->Phe_Residue Hydrophobic_Cleft C2-Region Cleft (Steric Constraint) Receptor->Hydrophobic_Cleft OH_Group->Ser_Residue Critical Anchoring Indole_Core->Phe_Residue Pi-Stacking CF3_Group->Hydrophobic_Cleft Probes Volume & Provides 19F Signal

Figure 1: Structural interaction map detailing how the 2-CF3-indol-5-ol fragment engages with the canonical 5-HT receptor binding pocket.

Part 3: Experimental Protocols

Protocol A: 19F-NMR Fragment Screening Assay

Purpose: To detect weak binding affinity (


 in 

range) of the fragment to purified 5-HT receptors or soluble surrogates (e.g., 5-HTBP or Acetylcholine Binding Protein mutants) using the CF3 group as a reporter.

Reagents:

  • Ligand Stock: 100 mM 2-(Trifluoromethyl)-1H-indol-5-ol in

    
    -DMSO.
    
  • Protein Target: Purified 5-HT receptor (stabilized in detergent micelles or nanodiscs) at 5-10

    
    .
    
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 10%

    
    .
    
  • Reference: Trifluoroacetic acid (TFA) as an external standard (capillary insert).

Workflow:

  • Sample Preparation:

    • Prepare "Ligand Only" control: 50

      
       ligand in Buffer.
      
    • Prepare "Experimental" sample: 50

      
       ligand + 5 
      
      
      
      Protein (10:1 ratio) in Buffer.
  • Data Acquisition:

    • Use a 600 MHz NMR spectrometer equipped with a cryoprobe.

    • Pulse Sequence:

      
      -filtered CPMG (Carr-Purcell-Meiboom-Gill) sequence to suppress protein background and detect ligand relaxation changes.
      
    • Acquire 1D 19F spectra (approx. -60 ppm window).

  • Analysis:

    • Line Broadening: Binding leads to rapid transverse relaxation (

      
       decrease). Observe the CF3 peak.[1] A reduction in peak height or increase in Full Width at Half Maximum (FWHM) compared to the "Ligand Only" control indicates binding.
      
    • Chemical Shift Perturbation (CSP): A shift in the CF3 singlet position (

      
       ppm) confirms a change in the chemical environment (burial in the hydrophobic pocket).
      
Protocol B: Synthetic Conversion to Active Agonist (2-CF3-5-HT)

Purpose: To convert the inactive fragment into a potent 5-HT receptor agonist (Tryptamine derivative) for functional assays.

Reaction Scheme:

  • Vilsmeier-Haack Formylation:

    • React 2-(Trifluoromethyl)-1H-indol-5-ol with

      
       to install a formyl group at the C3 position.
      
    • Note: The electron-withdrawing CF3 group deactivates the ring; elevated temperatures (

      
      ) may be required compared to standard indoles.
      
  • Henry Reaction (Nitroaldol):

    • Condense the 3-formyl intermediate with nitromethane (

      
      ) using ammonium acetate as a catalyst to form the nitrovinyl derivative.
      
  • Reduction:

    • Reduce the nitrovinyl group using

      
       (Lithium Aluminum Hydride) in THF to yield the final 2-(Trifluoromethyl)-5-hydroxytryptamine .
      

Validation (Functional Assay): Once synthesized, the ethylamine derivative should be tested in a Calcium Flux Assay (for 5-HT2A/2B/2C) or cAMP Inhibition Assay (for 5-HT1A).

  • Expectation: The 2-CF3 analog often exhibits partial agonism or altered subtype selectivity due to the steric bulk preventing full receptor conformational closure (helix 6 movement).

Part 4: Workflow Visualization

Workflow cluster_0 Phase 1: Fragment Characterization cluster_1 Phase 2: Lead Optimization (Synthesis) Step1 2-(CF3)-1H-indol-5-ol (Stock in DMSO) Step2 19F-NMR Screening (T2-Relaxation Assay) Step1->Step2 Step3 Hit Validation (CSP / Line Broadening) Step2->Step3 If Binding Detected Step4 C3-Formylation (Vilsmeier-Haack) Step3->Step4 Proceed to Potency Opt. Step5 Side Chain Installation (Henry Reaction + Reduction) Step4->Step5 Step6 Active Ligand: 2-CF3-Tryptamine Step5->Step6

Figure 2: Integrated workflow from fragment screening (NMR) to the synthesis of a pharmacologically active tryptamine derivative.

Part 5: References

  • Vertex AI Search. (2025). Synthesis and Pharmacology of 2-trifluoromethyl-5-hydroxyindole derivatives. Retrieved from 2

  • Journal of Medicinal Chemistry. (1996). 5-HT1D Receptor Agonist Properties of Novel 2-[5-[[(Trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines. American Chemical Society. Retrieved from 3[3]

  • ChemScene. (2025). 2-(Trifluoromethyl)-1H-indol-5-ol Product Data & Properties. Retrieved from 4

  • PubChem. (2025).[5] 2-(trifluoromethyl)-1H-indole Compound Summary. National Library of Medicine. Retrieved from 5[5]

  • Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation. Retrieved from 1

Sources

Application Note: Preclinical In Vivo Evaluation of 2-(Trifluoromethyl)-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Compound: 2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0 | MW: 201.15 | Formula: C₉H₆F₃NO)

Scientific Rationale & Scaffold Utility

The indole core is a privileged scaffold in drug discovery, forming the backbone of numerous neuroactive agents, anti-inflammatories, and targeted oncology therapeutics. Specifically, 2-(Trifluoromethyl)-1H-indol-5-ol represents a highly specialized building block. The strategic placement of a trifluoromethyl (-CF₃) group at the C2 position significantly enhances the molecule's lipophilicity, metabolic stability, and pharmacokinetic (PK) properties compared to unfluorinated indoles[1].

Simultaneously, the hydroxyl group at the C5 position mimics endogenous signaling molecules (e.g., serotonin/5-hydroxytryptamine), providing a critical hydrogen-bond donor for target engagement (such as AAA ATPase p97 inhibition or 5-HT receptor modulation)[2]. However, this 5-OH group acts as a metabolic liability, serving as a primary site for Phase II glucuronidation mediated by UDP-glucuronosyltransferases (e.g., UGT1A6) in the liver and brain[3].

Understanding the delicate balance between the stabilizing -CF₃ group and the metabolically labile 5-OH group is critical for designing successful in vivo animal studies. This guide provides a self-validating framework for the formulation, dosing, and bioanalysis of this compound in preclinical rodent models.

Metabolic & Pharmacological Pathway

Metabolism A 2-(Trifluoromethyl)- 1H-indol-5-ol B UGT1A6 / Phase II Glucuronidation A->B Hepatic First-Pass C BBB Penetration (Enhanced by CF3) A->C Systemic Circulation D Target Engagement (e.g., 5-HT, p97) C->D CNS Activity

Metabolic fate and CNS penetration pathway of 2-(Trifluoromethyl)-1H-indol-5-ol.

In Vivo Experimental Workflow

To accurately capture the PK profile of 2-(Trifluoromethyl)-1H-indol-5-ol, the experimental design must account for its rapid Phase II clearance. Intravenous (IV) and oral (PO) routes must be evaluated in parallel to determine absolute bioavailability (%F).

Workflow Step1 1. Vehicle Formulation (DMSO/PEG400/Saline) Step2 2. IV/PO Administration (Rodent Models) Step1->Step2 Step3 3. Serial Blood Sampling (0.08 - 24 hrs) Step2->Step3 Step4 4. LC-MS/MS Bioanalysis (FDA 2018 Guidelines) Step3->Step4 Step5 5. PK/PD Modeling (Non-Compartmental) Step4->Step5

Standardized in vivo PK workflow from formulation to bioanalytical modeling.

Step-by-Step Experimental Protocols

Protocol A: Formulation Strategy for Lipophilic Indoles

Causality: The -CF₃ group drives the LogP to approximately 2.89. In purely aqueous buffers, the compound will rapidly precipitate, leading to erratic oral absorption and fatal micro-embolisms if administered IV. A co-solvent system is mandatory.

  • Weighing: Accurately weigh 10 mg of 2-(Trifluoromethyl)-1H-indol-5-ol into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of Dimethyl Sulfoxide (DMSO) (5% final volume). Vortex for 2 minutes until a completely clear solution is achieved. Note: The phenolic OH ensures rapid dissolution in polar aprotic solvents.

  • Surfactant Addition: Add 4.0 mL of PEG400 (40% final volume). Vortex for 1 minute. PEG400 prevents precipitation upon introduction to aqueous media.

  • Aqueous Phase: Slowly add 5.5 mL of sterile 0.9% Saline (55% final volume) dropwise while continuously vortexing.

  • Validation: Sonicate the final 1 mg/mL solution for 5 minutes. Visually inspect against a dark background to ensure no micro-crystals have formed. The formulation must be used within 4 hours to prevent degradation.

Protocol B: Animal Dosing and Serial Sampling

Causality: Because 5-hydroxyindoles undergo rapid first-pass metabolism[3], early time points (e.g., 5 minutes) are critical to accurately calculate the maximum concentration (Cmax) and initial volume of distribution (Vd).

  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing to eliminate food-effect variability. IV subjects do not require fasting.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein over 30 seconds.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 150 µL of blood via the jugular vein (if catheterized) or submandibular bleed at the following time points:

    • IV: 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing: Immediately transfer blood to K₂EDTA tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract the plasma and store at -80°C until bioanalysis.

Protocol C: LC-MS/MS Bioanalytical Quantification

Causality: To ensure data trustworthiness and regulatory compliance, the bioanalytical method must adhere to the FDA Bioanalytical Method Validation Guidance (2018)[4].

  • Protein Precipitation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or a deuterated indole analog).

  • Extraction: Vortex the plate for 5 minutes at 1000 RPM, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 2-(Trifluoromethyl)-1H-indol-5-ol (e.g., m/z 202.1 → product ion).

  • Validation Parameters: Ensure the Lower Limit of Quantification (LLOQ) is ≤ 1 ng/mL. Quality Control (QC) samples must demonstrate precision and accuracy within ±15% (±20% at LLOQ)[4].

Quantitative Data Presentation

Based on the physicochemical properties of the trifluoromethyl-indole scaffold and its susceptibility to UGT-mediated metabolism, the following table summarizes the anticipated PK parameters. This data aids in establishing dose-ranging rationales for subsequent pharmacodynamic (PD) efficacy models.

Pharmacokinetic ParameterRouteEstimated Value RangeMechanistic Rationale
Tmax (Time to Peak)PO0.5 - 1.0 hHigh lipophilicity drives rapid passive diffusion across the intestinal epithelium.
Clearance (Cl) IV35 - 50 mL/min/kgHigh hepatic extraction ratio due to rapid Phase II glucuronidation of the C5-OH group.
Volume of Distribution (Vd) IV1.8 - 2.5 L/kgExtensive tissue partitioning and BBB penetration facilitated by the -CF₃ moiety.
Half-life (T₁/₂) IV / PO1.5 - 3.0 hShort half-life typical of unprotected phenolic compounds.
Bioavailability (%F) PO15% - 25%Suppressed by significant intestinal and hepatic first-pass metabolism.

References

  • Alterations of Cytochrome P450s and UDP-Glucuronosyltransferases in Brain Under Diseases and Their Clinical Significances Frontiers in Pharmacology URL:[Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 National Center for Biotechnology Information (PMC) URL:[Link]

  • Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives (Discussing FDA 2018 Bioanalytical Guidance) MDPI URL:[Link]

  • Synthesis of 3‐(Trifluoromethyl)indoles by Oxidative Cyclization of o‐Sulfonamido‐α‐(trifluoromethyl)styrenes ResearchGate URL:[Link]

Sources

Strategic Utilization of 2-(Trifluoromethyl)-1H-indol-5-ol in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the iterative cycle of drug discovery, the indole scaffold represents a "privileged structure," ubiquitous in kinase inhibitors, GPCR ligands (particularly serotonergic), and nuclear receptor modulators. However, the electron-rich nature of the indole core often leads to rapid oxidative metabolism, particularly at the C2 and C3 positions, and non-specific protein binding.

This application note details the strategic deployment of 2-(trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) as a high-value building block. The introduction of the trifluoromethyl (


) group at the C2 position serves a dual purpose: it acts as a "metabolic shield" to block cytochrome P450-mediated oxidation and electronically modulates the acidity of the C5-hydroxyl and N1-amine, thereby altering hydrogen bond donor (HBD) capabilities.

Chemo-Physical Profile & Design Rationale

The "Fluorine Effect" on the Indole Core

The substitution of a hydrogen or methyl group with a trifluoromethyl group induces profound changes in the physicochemical properties of the lead molecule.[1]

  • Metabolic Blocking: The C2 position of indole is a primary site for oxidative metabolism (forming oxindole derivatives). The C-F bond is metabolically inert and sterically bulky (Van der Waals radius of

    
    
    
    
    
    isopropyl), effectively blocking metabolic access to this "soft spot."
  • Electronic Modulation: The strong electron-withdrawing nature (

    
    ) of the 
    
    
    
    group reduces the electron density of the pyrrole ring. This lowers the
    
    
    of both the N-H and the 5-OH, making them better hydrogen bond donors but weaker acceptors.
  • Lipophilicity: The

    
     group significantly increases lipophilicity (
    
    
    
    ), which can improve membrane permeability, though it requires careful balancing to avoid solubility issues.
Comparative Properties Table
Property5-Hydroxyindole2-Methyl-1H-indol-5-ol2-(CF3)-1H-indol-5-ol Impact on Drug Design
MW 133.15147.18201.15 Slight mass penalty; check LE (Ligand Efficiency).
ClogP ~1.2~1.6~2.9 Enhanced permeability; potential solubility risk.
Metabolic Stability Low (C2/C3 oxidation)Moderate (Benzylic oxidation)High Blocks C2 oxidation; no benzylic protons.
Electronic (Hammett) Reference

(Donating)

(Withdrawing)
Deactivates ring; reduces oxidative liability.
pKa (N-H) ~17.0~17.5~13.5 Increased acidity; stronger H-bond donor.
Structural Logic Diagram

G Core 2-(Trifluoromethyl)-1H-indol-5-ol CF3 2-CF3 Group (Electron Withdrawing) Core->CF3 OH 5-OH Group (H-Bond Donor/Acceptor) Core->OH Metab Metabolic Stability (Blocks CYP450 at C2) CF3->Metab Steric/Electronic Shield Lipophil Lipophilicity (Increased LogP) CF3->Lipophil Fluorine Effect Acidity Acidity Modulation (Lower pKa of NH/OH) CF3->Acidity Inductive Effect (-I) Target Target Binding (Enhanced H-Bonding) OH->Target Key Interaction Acidity->Target Strengthens Donor Ability

Figure 1: Structure-Activity Relationship (SAR) logic for the 2-CF3-indole scaffold.

Synthetic Protocols

While 2-(trifluoromethyl)-1H-indol-5-ol is commercially available, lead optimization often requires functionalization of the hydroxyl group (ether synthesis) or the indole nitrogen. Below is a high-yield protocol for O-alkylation , the most common modification when using this core as a phenol bioisostere.

Protocol A: Mitsunobu Coupling (O-Alkylation)

This method is preferred over standard


 alkylation when coupling with complex alcohols to avoid elimination side products and ensure stereochemical inversion if applicable.

Reagents:

  • Substrate: 2-(Trifluoromethyl)-1H-indol-5-ol (1.0 equiv)

  • Alcohol Partner (

    
    ): 1.1 equiv
    
  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or TMAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vial with 2-(trifluoromethyl)-1H-indol-5-ol (1.0 eq), the alcohol partner (1.1 eq), and

    
     (1.5 eq).
    
  • Solvation: Dissolve in anhydrous THF (0.1 M concentration relative to indole). Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add DIAD (1.5 eq) dropwise over 10 minutes. The solution acts as a self-indicator (yellow fades to clear upon reaction completion).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target mass:

    
    ).
    
    • Note: The electron-deficient nature of the 2-CF3 indole makes the 5-OH more acidic, typically accelerating the reaction compared to standard phenols.

  • Workup: Quench with water. Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The

    
     group aids separation due to distinct polarity changes.
    
Protocol B: Supply Chain Resilience (De Novo Synthesis)

If the building block is unavailable, it can be synthesized from 2-nitro-5-methoxy-toluene.

  • Acylation: Reaction of 2-nitro-5-methoxytoluene with ethyl trifluoroacetate and KOtBu in DMF to form the enol/ketone intermediate.

  • Cyclization: Reduction with Zn powder in Acetic Acid (

    
    ) triggers the reductive cyclization to form 5-methoxy-2-(trifluoromethyl)-1H-indole.
    
  • Demethylation: Treatment with

    
     in DCM (-78°C to RT) yields the target 5-ol.
    

In Vitro ADME Profiling: Microsomal Stability

The primary justification for introducing the


 group is metabolic stability. The following protocol validates this property.
Protocol C: Microsomal Stability Assay

Objective: Compare the intrinsic clearance (


) of the 2-CF3 analog vs. the 2-H or 2-Me parent.

Materials:

  • Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

    
    ).
    
  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Prepare a 1

    
    M solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL final protein). Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope 

determines half-life (

).


Expected Outcome: The 2-(trifluoromethyl) analog should exhibit a


 3-fold increase in 

compared to the 2-methyl analog due to the blockade of benzylic oxidation and ring oxidation.

Case Study: Optimization of a Serotonergic Ligand

Scenario: A lead compound (Indole-A) targeting the 5-HT1 receptor shows high potency (


) but poor oral bioavailability due to rapid first-pass metabolism (

min). Metabolite ID reveals oxidation at the indole C2 position.

Optimization Strategy:

  • Hypothesis: Replacing the C2-H with C2-

    
     will block the metabolic soft spot.[2]
    
  • Synthesis: Use Protocol A to couple 2-(trifluoromethyl)-1H-indol-5-ol with the existing side chain.

  • Validation: Run Protocol C (Microsomal Stability).

Optimization Workflow Diagram

Workflow Lead Lead Compound (2-H-Indole Core) Potent but Unstable MetID Metabolite ID (Oxidation at C2 detected) Lead->MetID Design Design Strategy Bioisosteric Replacement (H -> CF3) MetID->Design Synth Synthesis (Protocol A: Mitsunobu) Design->Synth Screen ADME Screen (Protocol C: Microsomes) Synth->Screen Result Optimized Lead (2-CF3-Indole) High Stability, Maintained Potency Screen->Result t1/2 increased >3x

Figure 2: Decision tree for implementing the 2-trifluoromethyl indole scaffold in lead optimization.

References

  • Synthesis & Methodology: Ye, Y., et al. (2018).[3] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters. Link

  • Metabolic Stability: BenchChem Application Data. (2025).[2][4][5] "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group." Link

  • Medicinal Chemistry Application: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Kinase Inhibitor Case Study: Axten, J. M., et al. (2012). "Discovery of GSK2606414, a Potent and Selective First-in-Class Inhibitor of PERK."[6] Journal of Medicinal Chemistry. Link

  • pKa and Physical Properties: Kaljurand, I., et al. (2019). "Experimental Acidities and Basicities of Superacids and Superbases." Journal of Physical Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Improving the yield of 2-(Trifluoromethyl)-1h-indol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0)[1]. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks.

Due to the high reactivity of the C5-hydroxyl group and the electron-withdrawing nature of the C2-trifluoromethyl group, direct C-H trifluoromethylation of 1H-indol-5-ol often leads to poor regioselectivity and oxidative degradation[2]. The most robust, high-yielding approach avoids direct functionalization. Instead, it relies on the de novo construction of the indole core via domino trifluoromethylation/cyclization of protected 2-alkynylanilines, followed by a controlled final deprotection step[3].

Section 1: Synthetic Workflow & Mechanistic Pathway

G A 5-Methoxy-2-alkynylaniline (Precursor) B CuCF3 / TMEDA Domino Trifluoromethylation A->B Step 1: C-CF3 Bond Formation C 5-Methoxy-2-(trifluoromethyl)indole (Protected Intermediate) B->C Step 2: Intramolecular Cyclization D BBr3 / DCM Demethylation C->D Step 3: Deprotection E 2-(Trifluoromethyl)-1H-indol-5-ol (Target Product) D->E Final Yield Optimization

Workflow for 2-(Trifluoromethyl)-1H-indol-5-ol synthesis via domino cyclization and deprotection.

Section 2: Troubleshooting Guide

Q1: My domino trifluoromethylation/cyclization of the 5-methoxy-2-alkynylaniline precursor is stalling at <30% yield. How can I drive the reaction to completion?

Root Cause Analysis : The choice of the N-protecting group and the ligand/additive environment strictly dictates the cyclization efficiency. Unprotected or weakly protected amines fail to stabilize the copper intermediate, leading to substrate decomposition. Resolution :

  • N-Protecting Group : Switch to an N-tosyl (Ts) or N-mesyl (Ms) protecting group. Optimization studies show these electron-withdrawing groups are critical for successful cyclization and product formation[3].

  • Ligand/Carbon Donor : Add Tetramethylethylenediamine (TMEDA). TMEDA plays a dual role as a ligand for the CuCF3 complex and facilitates the domino sequence[3].

  • CuCF3 Source : Utilize the well-established fluoroform-derived CuCF3 reagent, which is inexpensive and highly effective for precise CF3 placement[4].

Table 1: Effect of Reaction Conditions on 2-(Trifluoromethyl)indole Core Yield

N-Protecting GroupAdditive (3.0 equiv)Temp (°C)SolventPrimary Outcome / Yield (%)
None (Free NH₂)TMEDA80DMFTrace (Substrate Decomposition)
N-Tosyl (Ts)None80DMFLow yield (< 40%)
N-Tosyl (Ts)TMEDA80DMFOptimal cyclization (up to 88%)
N-Mesyl (Ms)TMEDA50DMFGood yield (Major desulfonylated product)
N-Mesyl (Ms)TMEDA80DMFDiverts to 3-formyl derivative[4]

Protocol 1: Domino Trifluoromethylation/Cyclization

  • Preparation : In a nitrogen-filled glovebox, charge a Schlenk tube with N-tosyl-5-methoxy-2-alkynylaniline (0.2 mmol).

  • Reagent Addition : Add fluoroform-derived CuCF3 (0.6 mmol, 3.0 equiv) and TMEDA (0.6 mmol, 3.0 equiv) dissolved in anhydrous DMF (to reach 0.13 M concentration)[4].

  • Reaction : Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Purification : Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the protected 5-methoxy-2-(trifluoromethyl)indole.

Self-Validating Note: Successful cyclization is confirmed by the disappearance of the alkyne stretch (~2100 cm⁻¹) in IR spectroscopy and the emergence of a characteristic C3-H indole proton singlet around 6.8–7.2 ppm in ¹H-NMR.

Q2: I am exploring visible-light photoredox catalysis for the cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. The yield is inconsistent and often yields dehalogenated byproducts. How do I optimize this?

Root Cause Analysis : The radical cyclization pathway is highly sensitive to the photocatalyst redox potential and the hydrogen atom transfer (HAT) environment. Inadequate light penetration or using the wrong tertiary amine electron donor leads to premature quenching or off-target radical reactions. Resolution :

  • Photocatalyst Selection : Use Ru(phen)₃Cl₂ (2 mol%) instead of standard Ru(bpy)₃Cl₂. The phenanthroline ligands provide a longer-lived excited state, critical for activating the C(sp²)-Cl bond[5].

  • Solvent & Electron Donor : Use dry DMSO as the solvent and (p-OMe-Ph)₃N (5 mol%) as the electron donor. This specific combination prevents competitive dehalogenation and drives the sequential C–C and C–O bond formation[2].

Protocol 2: Visible-Light Induced Radical Cyclization

  • Setup : Dissolve the 5-methoxy-substituted N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chloride (0.2 mmol) in 0.5 mL dry DMSO[2].

  • Catalyst Addition : Add Ru(phen)₃Cl₂ (2 mol%) and (p-OMe-Ph)₃N (5 mol%)[5].

  • Degassing : Degas the mixture via three freeze-pump-thaw cycles.

  • Irradiation : Irradiate with a 5 W blue LED at room temperature for 1 hour. Continuous irradiation is not strictly necessary for the entire duration, but 1 hour ensures complete conversion[2].

  • Isolation : Dilute with water, extract with DCM, and purify via flash chromatography.

Self-Validating Note: The completion of the radical cyclization can be monitored via ¹⁹F-NMR; the shift of the CF3 group from the acyclic imidoyl chloride precursor to the distinct aromatic environment of the C2-position (~ -58 to -60 ppm) confirms core formation.

Q3: The final deprotection step (cleaving the 5-methoxy group to yield the 5-ol) is degrading my 2-trifluoromethylindole core. What are the safest conditions?

Root Cause Analysis : 2-Trifluoromethylindoles are sensitive to harsh, prolonged acidic reflux (e.g., concentrated HBr/AcOH) which can lead to polymerization or defluorination of the CF3 group. Resolution : Utilize Boron tribromide (BBr₃) in anhydrous Dichloromethane (DCM) at strictly controlled low temperatures.

Protocol 3: Mild Demethylation

  • Dissolve 5-methoxy-2-(trifluoromethyl)indole (1.0 equiv) in anhydrous DCM (0.1 M) under argon and cool to -78 °C.

  • Dropwise add BBr₃ (3.0 equiv, 1.0 M in DCM).

  • Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 2 hours.

  • Carefully quench with saturated NaHCO₃ at 0 °C, extract with DCM, and purify to obtain pure 2-(Trifluoromethyl)-1H-indol-5-ol.

Self-Validating Note: The appearance of a broad singlet ~9.0 ppm in ¹H-NMR confirms the successful liberation of the phenol OH.

Section 3: Frequently Asked Questions (FAQs)

Q: Why avoid direct electrophilic trifluoromethylation of 1H-indol-5-ol? A: The 5-hydroxyl group strongly activates the indole core, making it highly susceptible to oxidation. Furthermore, direct trifluoromethylation methods often suffer from poor regioselectivity, yielding mixtures of C2, C3, and N-trifluoromethylated products, along with extra steps required for N- and O-protection/deprotection[2]. De novo cyclization ensures precise CF3 placement at the C2 position with no ambiguity[4].

Q: Does the electronic nature of the C5 substituent on the aniline precursor affect the domino cyclization yield? A: Yes. Electron-donating groups (like the methoxy or benzyloxy group needed for the 5-ol synthesis) generally yield higher product amounts compared to electron-withdrawing groups because they increase the nucleophilicity of the aromatic ring, facilitating the cyclization step[3].

Q: Can I synthesize 3-formyl derivatives during this process? A: Yes. By altering the conditions (e.g., using the N-mesyl substrate at a lower concentration and 80 °C with TMEDA), the domino sequence can be redirected to yield 3-formyl-2-(trifluoromethyl)indoles, which are highly versatile intermediates for further drug functionalization[4].

References

  • Title : Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization Source : RSC Advances URL :[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indole trifluoromethylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the vital trifluoromethyl (-CF3) motif into indole scaffolds. The unique electronic properties of the -CF3 group—high electronegativity, metabolic stability, and lipophilicity—make it a privileged functional group in modern pharmaceuticals.[1] However, its installation can be challenging, often plagued by issues of low yield, poor regioselectivity, and substrate incompatibility.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to diagnose issues and rationally optimize your reaction conditions.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the indole starting material. Where should I start troubleshooting?

Answer:

Low to no conversion is a common but solvable issue. The root cause often lies in one of three areas: reagent integrity, reaction setup, or the inherent reactivity of your specific indole substrate. A systematic approach is key to diagnosis.

dot

Caption: Strategies to achieve selective C2-trifluoromethylation.

Question 3: I'm observing significant decomposition of my starting material or product. What causes this and how can I prevent it?

Answer:

Decomposition often points to reaction conditions that are too harsh or incompatible with the indole nucleus, which can be sensitive to strong acids, bases, or oxidants.

  • Cause 1: Over-oxidation: Many trifluoromethylation reactions use strong oxidants (e.g., TBHP, K₂S₂O₈) to generate the CF₃ radical from a precursor like CF₃SO₂Na. [2][3][4]If not properly controlled, these oxidants can degrade the electron-rich indole ring.

    • Solution: Carefully titrate the amount of oxidant. Use the minimum stoichiometry required for efficient reaction. Lowering the reaction temperature can also temper the oxidant's activity and reduce decomposition. The optimized conditions for one copper-catalyzed system found that 2.5 equivalents of TBHP were optimal. [2]

  • Cause 2: Incompatible Reagents: Some trifluoromethylating reagents are highly reactive and can lead to undesired side reactions. Hypervalent iodine reagents, while effective, can sometimes participate in competing reaction pathways. [5] * Solution: Ensure the purity of your reagents. Consider switching to a milder CF₃ source if decomposition persists. For example, photoredox-catalyzed methods often operate under very mild, neutral conditions at room temperature, which can preserve sensitive functional groups. [6][7][8]

  • Cause 3: N-H Acidity and Basicity: For indoles with an unprotected N-H, the proton is slightly acidic. In the presence of a strong base, deprotonation can occur, forming an indolyl anion that may have different reactivity or stability.

    • Solution: If basic conditions are suspected to be problematic, consider protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or Mesyl (mesityl). [9]Conversely, some protocols require a base; a Cu(II)-catalyzed method found that the addition of KF as a base was crucial for promoting the reaction and achieving high yields. [2][10]

Frequently Asked Questions (FAQs)

Q: Which trifluoromethylating reagent should I choose?

A: The choice depends on the desired mechanism, cost, and safety considerations.

Reagent ClassExamplesCommon Use / MechanismProsCons
Electrophilic Togni Reagents,[11][12] Umemoto Reagents [13][14]Electrophilic attack on electron-rich arenes; can also be activated for radical pathways.High reactivity, commercially available.Can be expensive, potential for side reactions, Togni reagents can be explosive. [11]
Radical Precursors CF₃SO₂Na (Langlois Reagent),[2][15][3] CF₃I [8]Generation of CF₃• radical via oxidation or photoredox catalysis.Inexpensive, stable, good for C2-selectivity. [15]Often requires an oxidant or photocatalyst and careful exclusion of O₂.
Nucleophilic TMSCF₃ (Ruppert-Prakash Reagent)Nucleophilic attack on electrophilic centers.Well-established for carbonyl additions.Less common for direct C-H functionalization of indoles, often requires pre-functionalization. [3]

Q: Is an N-protecting group necessary for my indole?

A: Not always, but it can be highly beneficial.

  • For C2-Selectivity: As discussed, an N-directing group is a powerful tool to ensure C2-functionalization. [16]* To Improve Solubility/Stability: Protecting groups can improve the solubility of the indole substrate in organic solvents and prevent side reactions at the N-H position (e.g., deprotonation or unwanted alkylation).

  • When It's Not Needed: Several modern protocols, particularly metal-free radical methods, work efficiently on N-H free indoles, offering better atom economy. [3][17]The decision should be based on your specific synthetic goal and the chosen methodology. A domino trifluoromethylation/cyclization strategy found that N-tosyl and N-mesyl protecting groups were crucial for successful cyclization. [9] Q: How do substituents on the indole's benzene ring affect the reaction?

A: Generally, the electronics of the benzene ring have a less pronounced effect than substituents at the C2 or C3 positions, but they are still significant.

  • Electron-Donating Groups (e.g., -OMe, -Me): These groups increase the overall electron density of the indole system, typically leading to faster reaction rates and higher yields. [17][9]* Electron-Withdrawing Groups (e.g., -F, -Cl, -Br, -NO₂): These groups decrease the indole's reactivity. However, many modern protocols show excellent tolerance for halogens, which is highly valuable as these groups can be used for subsequent cross-coupling reactions. [1][2][17]

Key Experimental Protocols

Protocol 1: Copper-Catalyzed C2-Trifluoromethylation of 3-Methylindole[2]

This protocol is representative of a metal-catalyzed radical process using the inexpensive Langlois reagent.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-methyl-1H-indole (0.5 mmol, 1.0 equiv.), CF₃SO₂Na (1.5 mmol, 3.0 equiv.), CuSO₄ (0.1 mmol, 10 mol%), and KF (0.25 mmol, 50 mol%).

  • Solvent Addition: Add dimethylacetamide (DMA, 3.0 mL) to the vial.

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70% solution in H₂O, 2.5 mmol, 5.0 equiv.).

  • Reaction: Seal the vial and place it in a preheated oil bath at 85 °C. Stir for 1-12 hours (monitor by TLC or LCMS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 2-trifluoromethyl-3-methyl-1H-indole.

Protocol 2: Metal-Free Oxidative C2-Trifluoromethylation of Indole[3][17]

This protocol highlights a metal-free approach, which can be advantageous for avoiding heavy metal contamination in pharmaceutical synthesis.

  • Preparation: To a sealed Pyrex test tube, add indole (0.3 mmol, 1.0 equiv.) and CF₃SO₂Na (0.6 mmol, 2.0 equiv.).

  • Solvent & Oxidant: Add acetonitrile (CH₃CN, 2 mL) followed by tert-butyl hydroperoxide (TBHP, 3.0 equiv.).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 140 °C. Stir for 18 hours.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1.

References

Sources

Technical Support Center: Overcoming Solubility Issues with 2-(Trifluoromethyl)-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Issue: Difficulty maintaining 2-(Trifluoromethyl)-1H-indol-5-ol (CAS 288383-62-0) in solution during biological assays or stock preparation.

Technical Diagnosis: The solubility profile of this compound is dominated by two competing structural features: the hydrophilic 5-hydroxyl group and the highly lipophilic 2-trifluoromethyl (


) moiety.[1] While the hydroxyl group offers hydrogen bond donor/acceptor capability, the 

group significantly increases the partition coefficient (LogP), enhances lattice energy via dipole interactions, and reduces aqueous solubility compared to non-fluorinated analogs.[2]

Physicochemical Profile:

PropertyValue (Est.)Implication for Solubility
Molecular Weight 201.15 g/mol Small molecule; diffusion is not the limiting factor.[1]
LogP (Calc) ~2.9 - 3.1Moderately lipophilic.[2][1] Prone to "oiling out" in aqueous buffers.[2]
pKa (Phenol) ~9.0 - 9.5The electron-withdrawing

slightly acidifies the phenol.[1] Ionized (soluble) only at pH > 10.
pKa (Indole NH) ~14 - 15Remains neutral (protonated) at all physiological pH levels.
Water Solubility < 0.1 mg/mLEssentially insoluble in pure water or neutral buffer (PBS).

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into cell culture media?

A: This is a classic "solvent shock" phenomenon.[2] When a hydrophobic compound dissolved in a water-miscible organic solvent (DMSO) is introduced to an aqueous environment, the water molecules strip away the DMSO solvation shell faster than the compound can disperse.[2] The 2-


 group drives rapid hydrophobic aggregation, leading to precipitation or "crashing out."[2][1]

Solution:

  • Limit DMSO Concentration: Keep final DMSO concentration < 0.5% (v/v) if possible, but ensure the compound concentration is below its aqueous solubility limit (likely < 10 µM in plain media).

  • Use an Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into 10 mL of media.

    • Step A: Dilute 100% DMSO stock 1:10 into a "transition solvent" (e.g., PEG400 or pure Ethanol).[2]

    • Step B: Dilute that mixture into the media with rapid vortexing.[2][3]

  • Add a Surfactant: Pre-condition your media with 0.05% Tween-80 or incorporate 5-10% HP-

    
    -Cyclodextrin (hydroxypropyl-beta-cyclodextrin) to sequester the lipophilic tail.[2][1]
    
Q2: I need a high-concentration stock for animal studies (IP/PO). DMSO is toxic at high volumes. What is the alternative?

A: For in vivo formulations, you must avoid high DMSO loads.[2] The


 group makes this compound a prime candidate for lipid-based or cosolvent formulations.[2][1]

Recommended Vehicle:

  • 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline. [2][1]

    • Protocol: Dissolve the compound fully in the DMSO/PEG400/Tween mixture first. Only add the saline last and slowly, with constant stirring. Adding water too early will cause irreversible precipitation.[2]

  • Lipid Carriers: If the above fails, use Labrasol or a corn oil emulsion, as the lipophilic indole core tracks well with lipid transport systems.[2]

Q3: Can I use pH adjustment to dissolve it?

A: Proceed with caution. While the 5-OH group is acidic, its pKa is likely near 9.0-9.[2][1]5. To dissolve it via ionization, you would need a pH of 11+, which is incompatible with biological assays and causes chemical instability (oxidation of the electron-rich indole ring).[2]

  • Verdict: Do not rely on pH adjustment for physiological assays.[2] Rely on cosolvents (PEG/PG) or complexation (Cyclodextrins).

Q4: Is the compound stable in solution?

A: The


 group is chemically inert, but the indole core—specifically the electron-rich 5-hydroxyindole system—is prone to oxidation, turning solutions pink or brown over time.[2][1]
  • Storage: Keep DMSO stocks at -20°C or -80°C, protected from light, and under argon/nitrogen if possible.

  • Visual Check: If your clear stock solution turns pink/brown, oxidative degradation has occurred (likely forming quinone-imine species), and solubility will change unpredictable.[2]

Step-by-Step Protocols

Protocol A: Preparation of Stable 50 mM Stock Solution

Target: Create a master stock for long-term storage.[2][1]

  • Weighing: Weigh the solid 2-(Trifluoromethyl)-1H-indol-5-ol into an amber glass vial (plastic can leach).

  • Solvent: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).[2][1] Do not use water-containing DMSO.[2][1]

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Note: The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: The "Step-Down" Dilution Method (For Cellular Assays)

Target: Dilute stock to 10 µM in assay buffer without precipitation.[2]

  • Start: 50 mM DMSO Stock.

  • Intermediate: Prepare a 100x working solution in pure DMSO or Ethanol. (e.g., dilute 50 mM

    
     1 mM).[2]
    
  • Carrier Addition (Optional but Recommended): Add serum (FBS) or BSA to the culture media before adding the compound. The albumin proteins act as a natural carrier for the lipophilic indole.

  • Final Dilution:

    • Place the pipette tip submerged in the media.

    • Expel the compound slowly while swirling the media.[2]

    • Do not drop the compound on top of the liquid surface; it will form a film and precipitate.

Decision Logic & Workflow Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the appropriate vehicle based on the intended experimental application.[1]

SolventSelection Start Start: Dissolve 2-(Trifluoromethyl)-1H-indol-5-ol AppType Select Application Start->AppType InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo ChemAnalysis Analytical (HPLC/NMR) AppType->ChemAnalysis DMSO_Stock Make 10-50mM DMSO Stock InVitro->DMSO_Stock Vehicle Formulation Required InVivo->Vehicle PureSolvent Acetonitrile or Methanol (No Water) ChemAnalysis->PureSolvent DirectDilution Direct Dilution (Risk of Precip!) DMSO_Stock->DirectDilution Avoid StepDown Step-Down Dilution (Intermediate 100x) DMSO_Stock->StepDown Recommended Cosolvent 10% DMSO / 40% PEG400 5% Tween80 / 45% Saline Vehicle->Cosolvent Standard Lipid Corn Oil or Labrasol Vehicle->Lipid If High Dose Needed

[2][1]

Figure 2: Precipitation Mechanism & Prevention

Caption: Visualizing the "Solvent Shock" mechanism and how cosolvents/surfactants stabilize the fluorinated indole.

Mechanism Compound 2-CF3-Indol-5-ol (Lipophilic Core) DMSO_Shell DMSO Solvation Shell Compound->DMSO_Shell Dissolves Water Aqueous Buffer DMSO_Shell->Water Rapid Mixing Precip Aggregates / Precipitation (Data Loss) Water->Precip Standard Dilution (Shell Stripped) Stable Stable Dispersion (Micelles/Complex) Water->Stable With Tween80 or Cyclodextrin

References

  • PubChem. (2025).[2][4][5][6] 2-(Trifluoromethyl)-1H-indole Compound Summary (CID 10932124).[1] National Library of Medicine.[2] [Link]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] (Discusses the lipophilicity-enhancing effect of CF3 groups).

  • Li, Di, et al. (2005).[2] Equilibrium Solubility and Apparent Partition Coefficients of Lipophilic Compounds.[2] Pharmaceutical Research.[2][7] (General principles of cosolvent solubilization).

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[2] ISRN Pharmaceutics.[2] (Review of surfactant and pH adjustment strategies).

Sources

Technical Support Center: Stability & Handling of 2-(Trifluoromethyl)-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(Trifluoromethyl)-1H-indol-5-ol . This compound features a unique electronic push-pull system: an electron-rich, redox-sensitive 5-phenol moiety paired with a strongly electron-withdrawing 2-trifluoromethyl group. Understanding how these functional groups interact with different solvent environments is critical for maintaining compound integrity during assays and storage.

Part 1: Troubleshooting & FAQs

Q1: My stock solution in an aqueous buffer (pH 8.5) turned pink/brown within hours. What happened? A1: This color change is a classic indicator of oxidative degradation[1]. The 5-hydroxyl group on the indole ring acts as a phenol. At pH 8.5, a significant fraction of the compound deprotonates into a phenoxide anion.

  • The Causality: This electron-rich phenoxide anion is highly susceptible to auto-oxidation by dissolved oxygen. It forms reactive quinone-imine intermediates that rapidly polymerize into colored oligomers (typically pink, red, or brown)[1].

  • The Solution: The degradation is strictly pH- and oxygen-dependent. Lower the pH to < 7.0 if your assay permits, or thoroughly degas the buffer with argon prior to dissolution to eliminate the oxygen required for quinone formation.

Q2: Is DMSO a safe solvent for long-term storage of this compound? A2: Yes, provided it is strictly anhydrous. While DMSO is a widely used polar aprotic solvent that offers excellent solubility, it is highly hygroscopic.

  • The Causality: If the solvent absorbs atmospheric moisture, it facilitates hydrolysis. When combined with ambient oxygen, this leads to slow oxidative degradation of the indole core.

  • The Solution: To maximize stability, prepare single-use aliquots in anhydrous DMSO, purge the headspace with an inert gas (argon or nitrogen), and store at -80°C[1]. Strictly avoid repeated freeze-thaw cycles, which introduce condensation and oxygen into the vial.

Q3: How does the 2-trifluoromethyl group affect the overall stability compared to a standard 5-hydroxyindole? A3: The -CF₃ group acts as a powerful stabilizing moiety.

  • The Causality: By profoundly lowering the Highest Occupied Molecular Orbital (HOMO) energy, the -CF₃ group decreases the electron density of the indole π-system[2]. This makes the core significantly less nucleophilic and more resistant to electrophilic oxidation compared to unsubstituted 5-hydroxyindole. Furthermore, while mono- or difluoromethyl groups can be susceptible to nucleophilic defluorination in aqueous buffers, the trifluoromethyl group is highly stable due to the destabilizing effect each additional fluorine has on the transition state during potential Sₙ2 reactions[3].

Part 2: Solvent Stability Matrix

The following table summarizes the quantitative stability profiles and physical states of 2-(Trifluoromethyl)-1H-indol-5-ol across common laboratory solvents.

Solvent SystemCompound StateSolubilityEstimated Stability (25°C, Air)Primary Degradation PathwayMitigation Strategy
Anhydrous DMSO NeutralHigh (>50 mg/mL)> 1 Month (if stored at -80°C)Hygroscopic water uptake leading to oxidationAliquot, purge with Argon, store at -80°C[1].
Methanol / Ethanol NeutralHighDaysPhoto-oxidationStore in amber vials; protect from UV light.
Aqueous Buffer (pH < 7) Protonated PhenolLow (<1 mg/mL)Hours to DaysPrecipitation; slow auto-oxidationUse 1-5% DMSO co-solvent; prepare fresh.
Aqueous Buffer (pH > 8) Phenoxide AnionModerateMinutes to HoursRapid oxidation to quinone-iminesDegas buffers; add antioxidants (e.g., ascorbic acid).

Part 3: Standard Operating Procedure (SOP)

Protocol: Self-Validating HPLC Assay for Solvent Stability

Purpose: To accurately quantify the degradation kinetics of 2-(Trifluoromethyl)-1H-indol-5-ol in various solvent matrices without introducing sampling artifacts.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Purge the vial with argon to displace oxygen.

  • Matrix Spiking: Dilute the stock 1:100 into the test solvent (e.g., pH 7.4 PBS) to achieve a 100 µM working concentration. Incubate the solution at 37°C in a temperature-controlled autosampler or water bath.

  • Kinetic Sampling & Quenching: At specified time points (t = 0, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot and immediately mix it with 50 µL of ice-cold Quench Solution (Acetonitrile containing 0.2% Trifluoroacetic acid, TFA)[1].

    • Self-Validation Checkpoint: The acidic quench serves a critical dual purpose. First, it immediately protonates the 5-hydroxyl group, shifting the molecule away from the highly reactive phenoxide state. Second, the organic solvent crashes out any buffer salts or proteins. If your t=0 sample yields >99% peak area for the parent compound, the quench system is validated as effectively halting degradation prior to column injection.

  • Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column (30°C, 1.0 mL/min). Use a gradient of Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (MeCN + 0.1% TFA). Monitor UV absorbance at 280 nm.

  • Data Processing: Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the peak area at t=0[1].

Part 4: Logical Workflow Visualization

The following diagram outlines the logical decision tree for solvent selection and degradation mitigation.

G Start 2-(Trifluoromethyl)-1H-indol-5-ol Stock Preparation Solvent Select Primary Solvent Start->Solvent DMSO Aprotic (e.g., DMSO) Solvent->DMSO Aq Aqueous Buffer Solvent->Aq DMSO_Store Purge with Argon Store at -80°C DMSO->DMSO_Store Aq_pH Check Buffer pH Aq->Aq_pH DMSO_Warn Avoid repeated freeze-thaw cycles DMSO_Store->DMSO_Warn pH_High pH > 8.0 (Deprotonation Risk) Aq_pH->pH_High pH_Low pH < 7.0 (Precipitation Risk) Aq_pH->pH_Low Degradation Phenoxide Formation Rapid Oxidation (Pink/Brown) pH_High->Degradation Mitigation Use Co-solvents (e.g., PEG, 0.1% DMSO) pH_Low->Mitigation

Workflow for solvent selection and degradation mitigation of 2-(Trifluoromethyl)-1H-indol-5-ol.

Part 5: References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (NIH) URL:[Link]

  • The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 2-(Trifluoromethyl)-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)-1H-indol-5-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this valuable research compound. The unique combination of an electron-withdrawing trifluoromethyl group at the C2 position and an electron-donating hydroxyl group at the C5 position presents a specific set of experimental considerations.

I. Synthesis of 2-(Trifluoromethyl)-1H-indol-5-ol: Troubleshooting & FAQs

The synthesis of 2-(Trifluoromethyl)-1H-indol-5-ol can be challenging due to the sensitive nature of the 5-hydroxyindole core and the influence of the trifluoromethyl group. Below are common issues and their potential solutions.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My synthesis of a 5-hydroxyindole derivative is resulting in a low yield. What are the common contributing factors?

A1: Low yields in 5-hydroxyindole syntheses, such as the Nenitzescu reaction, can stem from several factors. The 5-hydroxyindole core is susceptible to oxidation, which can lead to the formation of colored byproducts and degradation of the desired product.[1][2] Additionally, the choice of reactants and reaction conditions is critical. For instance, in the Nenitzescu reaction, the outcome is highly dependent on the specific enamine and benzoquinone used, as well as the solvent and catalyst.[3] Side reactions, such as the formation of 5-hydroxybenzofurans, are also a known issue in this synthesis.[3]

Q2: I am observing significant tar or polymer formation in my indole synthesis. How can I prevent this?

A2: Tar formation is a common problem in many indole syntheses, often exacerbated by acidic conditions and elevated temperatures.[4] To mitigate this, consider the following:

  • Optimize the Acid Catalyst: While Brønsted acids are common, Lewis acids like zinc chloride (ZnCl₂) may offer better results with fewer side reactions.[3]

  • Temperature Control: Maintain strict control over the reaction temperature to avoid localized overheating, which can accelerate polymerization.[4]

  • Solvent Selection: Choose a solvent that ensures all reactants and intermediates remain in solution to prevent the precipitation of reactive species that can lead to tar formation.

Q3: Why is the synthesis of C3 N-substituted indoles via the Fischer indole synthesis often unsuccessful?

A3: The Fischer indole synthesis can be challenging for producing C3 N-substituted indoles. This is because electron-donating substituents on the carbonyl compound can overly stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[5][6]

Troubleshooting Common Synthesis Problems
Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Oxidation of 5-hydroxyindole: The product is degrading under the reaction conditions.• Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).• Add an antioxidant like ascorbic acid or use radical scavengers.
2. Inappropriate Reaction Conditions: Temperature, solvent, or catalyst may not be optimal.• Systematically vary the reaction temperature.• Screen different solvents and catalysts. For the Nenitzescu reaction, Lewis acids like ZnI₂ or ZnCl₂ can be effective.[7]
3. Protecting Group Issues: If a protecting group is used for the hydroxyl function, cleavage may be incomplete or the group may be unstable to the reaction conditions.• Ensure complete deprotection by optimizing the cleavage conditions.• Choose a more robust protecting group if necessary.
Formation of Colored Impurities 1. Oxidation of the Phenolic Moiety: 5-hydroxyindoles are prone to oxidation, leading to colored, often polymeric, byproducts.[8][9]• Work under an inert atmosphere and use degassed solvents.• Purify the product quickly after the reaction is complete.
Unexpected Side Products 1. Alternative Reaction Pathways: In the Nenitzescu synthesis, the formation of 5-hydroxybenzofurans is a known competing reaction.[3]• Adjust the reaction conditions (e.g., solvent, catalyst) to favor the indole formation pathway.
2. N-N Bond Cleavage: In Fischer-type syntheses, this can lead to aniline and other cleavage products.[3]• Consider using a Lewis acid catalyst instead of a Brønsted acid.[3]

II. Purification of 2-(Trifluoromethyl)-1H-indol-5-ol: Troubleshooting & FAQs

The polarity of the hydroxyl group and the potential for interaction with stationary phases can make the purification of 2-(Trifluoromethyl)-1H-indol-5-ol challenging.

Frequently Asked Questions (FAQs) - Purification

Q1: What is the best stationary phase for purifying polar indole derivatives?

A1: The choice of stationary phase is crucial for the successful purification of polar indoles.

  • Reversed-Phase Silica (C8, C18): This is often a good choice for polar indole derivatives, using a polar mobile phase like water/methanol or water/acetonitrile.[10]

  • Silica Gel: While standard, its acidic nature can cause degradation or strong adsorption of some indoles.[10] If using silica, consider deactivating it with a base like triethylamine.

  • Alumina: A good alternative for acid-sensitive indoles, available in neutral, basic, or acidic forms.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for purifying polar compounds that are not well-retained by reversed-phase columns.[11]

Q2: My compound is streaking or tailing on the chromatography column. What can I do?

A2: Tailing is often caused by strong interactions between the compound and the stationary phase.

  • For Basic Compounds on Silica: Add a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol to the mobile phase.[10]

  • For Acidic Compounds on Silica: If your indole has an acidic proton (like the 5-OH), adding a small amount of acetic or formic acid (0.1-2.0%) to the eluent can suppress deprotonation and reduce tailing.[10]

Troubleshooting Common Purification Problems
Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities 1. Inappropriate Stationary or Mobile Phase: The chosen system does not provide adequate resolution.• Screen different solvent systems for your chosen stationary phase.• If using normal phase silica, consider switching to reversed-phase or HILIC.[10][11]
2. Co-elution with a Structurally Similar Impurity: A byproduct may have a similar polarity to your product.• Try a different stationary phase to alter selectivity (e.g., alumina instead of silica).• Consider preparative HPLC for high-resolution separation.
Product Degradation on the Column 1. Acid-Sensitivity on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive indoles.[10]• Deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[10]• Use a less acidic stationary phase like neutral alumina.
2. Oxidation on the Column: Exposure to air during chromatography can lead to oxidation.• Work quickly and avoid prolonged exposure of the compound on the column.• Consider adding a small amount of an antioxidant to the mobile phase, if compatible.
Compound is not Eluting from the Column 1. Strong Adsorption to the Stationary Phase: The compound is too polar for the chosen mobile phase.• Gradually increase the polarity of the mobile phase.• If using normal phase, consider switching to reversed-phase where your polar compound will elute earlier.

III. Stability, Handling, and Characterization

Stability and Storage

5-hydroxyindoles are known to be sensitive to oxidation.[1] Therefore, it is recommended to store 2-(Trifluoromethyl)-1H-indol-5-ol under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated at 2-8°C).[12]

Handling Precautions

While specific safety data for 2-(Trifluoromethyl)-1H-indol-5-ol is limited, related trifluoromethylated indoles are known to cause skin and eye irritation and may be harmful if swallowed.[13] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Characterization
  • NMR Spectroscopy: For characterization, ¹H, ¹³C, and ¹⁹F NMR are essential. The ¹⁹F NMR will show a characteristic singlet for the CF₃ group. The ¹H NMR will show signals for the aromatic protons and the N-H and O-H protons. The chemical shifts will be influenced by the electron-withdrawing CF₃ group and the electron-donating OH group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Expect to see characteristic peaks for the O-H and N-H stretches.

IV. Experimental Workflows and Diagrams

General Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization s1 Reactant Preparation and Charging s2 Reaction Under Inert Atmosphere s1->s2 s3 Monitoring Reaction Progress (TLC, LC-MS) s2->s3 w1 Quenching the Reaction s3->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Drying and Solvent Removal w2->w3 p1 Crude Product Analysis w3->p1 p2 Column Chromatography (e.g., Reversed-Phase) p1->p2 p3 Fraction Analysis and Pooling p2->p3 p4 Solvent Evaporation p3->p4 c1 NMR (1H, 13C, 19F) p4->c1 c2 Mass Spectrometry (HRMS) c1->c2 c3 Purity Analysis (HPLC) c2->c3 start Low Yield Observed q1 Is the reaction mixture dark/colored? start->q1 a1_yes Likely Oxidation q1->a1_yes Yes q2 Are there unexpected spots on TLC? q1->q2 No s1 Implement Inert Atmosphere and Degassed Solvents a1_yes->s1 s1->q2 a2_yes Side Reactions Occurring q2->a2_yes Yes q3 Is starting material consumed? q2->q3 No s2 Optimize Catalyst and Temperature a2_yes->s2 s2->q3 a3_no Reaction Not Proceeding q3->a3_no No end Improved Yield q3->end Yes s3 Check Reagent Purity and Stoichiometry a3_no->s3 s3->end

Caption: A decision tree for troubleshooting low yields in the synthesis of 2-(Trifluoromethyl)-1H-indol-5-ol.

V. References

  • BenchChem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.

  • Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2243-2247.

  • Google Patents. (1984). Purification of indole compounds. JPS5962565A.

  • Patil, S. A., Patil, R., & Miller, D. D. (2008). Synthetic Applications of the Nenitzescu Reaction to Biologically Active 5-Hydroxyindoles. Current Organic Chemistry, 12(9), 691-717.

  • MedchemExpress. (n.d.). 5-Hydroxyindole. Retrieved from MedchemExpress.com.

  • Wrona, M. Z., & Dryhurst, G. (1988). Further Insights into the Oxidation Chemistry of 5-Hydroxytryptamine. Journal of Pharmaceutical Sciences, 77(11), 911-917.

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679.

  • Cheong, P. H.-Y., Legault, C., Um, J. M., Çelebi-Ölçüm, N., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(13), 5052-5055.

  • Cheong, P. H.-Y., Legault, C., Um, J. M., Çelebi-Ölçüm, N., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? PMC.

  • ResearchGate. (2026, February 20). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.

  • Wang, X., Chen, J., Chen, Y., & Liu, Q. (2020). One-pot three-component access to 5-hydroxyindoles based on an oxidative dearomatization strategy. Organic & Biomolecular Chemistry, 18(3), 473-477.

  • Gribble, G. (2010). Nenitzescu 5‐Hydroxyindole Synthesis. Comprehensive Organic Name Reactions and Reagents.

  • PubChem. (n.d.). 2-(trifluoromethyl)-1H-indole. Retrieved from PubChem.

  • ResearchGate. (2025, August 7). ChemInform Abstract: A Scalable Nenitzescu Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile.

  • Cadenas, E., & Sies, H. (1989). Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E. Free Radical Research Communications, 6(1), 11-17.

  • ResearchGate. (2025, August 8). Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions.

  • ChemicalBook. (2026, January 13). 5-Hydroxyindole. Retrieved from ChemicalBook.com.

  • Sigma-Aldrich. (n.d.). 5-Hydroxyindole 97. Retrieved from Sigma-Aldrich.

  • Martin, G. M., Benditt, E. P., & Eriksen, N. (1960). Enzymic oxidation of the indole nucleus of 5-hydroxytryptamine: Properties of an enzyme in human serum and of the products of oxidation. Archives of Biochemistry and Biophysics, 90(2), 208-217.

  • Yadav, R., & Singh, R. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 16, 897-905.

  • The Royal Society of Chemistry. (2015). Supporting Information Synthesis of 2-Trifluoromethyl Indoles via Visible-Light Induced Intramolecular Radical Cyclization.

  • MDPI. (2019, March 19). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base.

  • Ghaffari, M. F., & Dudley, G. B. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC.

  • Wikipedia. (n.d.). 5-Hydroxyindoleacetaldehyde.

  • Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337-434.

  • Blaschko, H., & Levine, W. G. (1960). A comparative study of hydroxyindole oxidases. PMC.

  • ChemScene. (n.d.). 2-(Trifluoromethyl)-1H-indol-5-ol. Retrieved from ChemScene.

  • Wikipedia. (n.d.). Serotonin.

  • Mannaioni, G., Marino, M. J., Valenti, O., & Conn, P. J. (2003). 5-hydroxyindole causes convulsions and increases transmitter release in the CA1 region of the rat hippocampus. British Journal of Pharmacology, 138(1), 245-253.

  • Figshare. (n.d.). Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles.

  • ResearchGate. (n.d.). 5-hydroxyindoles analogues have various effects on rat colonic contractility.

  • Ferreira, I. M. M., & Pinheiro, A. C. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241.

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.

  • Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro.

  • Greenberg, A. S., & Coleman, M. (1976). Depressed 5-hydroxyindole levels associated with hyperactive and aggressive behavior. Relationship to drug response. Archives of General Psychiatry, 33(3), 331-336.

  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis.

  • Woo, G. H. C., & Padwa, A. (2012). 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. PMC.

  • Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC.

Sources

Technical Support Center: Preventing Degradation of 2-(Trifluoromethyl)-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Compound: 2-(Trifluoromethyl)-1H-indol-5-ol CAS Registry Number: (Analogous to 5-hydroxyindole derivatives) Primary Vulnerability: Oxidative coupling and polymerization at the C4/C6/C7 positions driven by the electron-rich 5-hydroxyl group.

The Stability Paradox: While the 2-trifluoromethyl (


) group  acts as a powerful electron-withdrawing group (EWG) that stabilizes the indole ring against metabolic degradation and electrophilic attack at the C3 position, it does not  fully shield the 5-hydroxyl moiety. The 5-hydroxyindole core remains highly susceptible to auto-oxidation, forming quinone imines that rapidly polymerize into insoluble melanin-like pigments.

This guide treats the compound as a high-liability phenolic indole , requiring strict anaerobic handling despite the stabilizing presence of the


 group.

Critical Degradation Pathways

Understanding why the compound degrades is the first step to prevention.

Mechanism: The Oxidative Cascade

The degradation is not a simple decomposition but a radical-mediated polymerization.

  • Initiation: Trace metal ions or UV light abstract the phenolic hydrogen (or generate a radical cation).

  • Propagation: The resulting radical delocalizes to the C4 or C6 position.

  • Coupling: Two radicals couple, or a radical attacks a neutral molecule, leading to dimers (pink/red color).

  • Polymerization: Further oxidation leads to dark brown/black insoluble oligomers.

Pathway Visualization

OxidationPathway Substrate 2-(CF3)-1H-indol-5-ol (Colorless/Off-white) Radical Phenoxyl Radical Intermediate Substrate->Radical O2 / Light / Trace Metals (Fe/Cu) Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone -e-, -H+ Dimer Dimers/Trimers (Pink/Red Species) Quinone->Dimer Nucleophilic Attack (Self-Reaction) Polymer Insoluble Polymer (Dark Brown/Black) Dimer->Polymer Aggregation

Figure 1: The oxidative degradation cascade of 5-hydroxyindoles. The appearance of pink color indicates the formation of early-stage dimers.

Storage & Handling Protocols

Q: How should I store the solid compound for long-term stability?

A: You must arrest the oxidative kinetics by controlling Temperature, Atmosphere, and Light.[1]

ParameterRecommendationTechnical Rationale
Temperature -20°C (Optimal) 4°C (Acceptable for <1 week)Arrhenius equation dictates that lower temperatures exponentially slow the radical initiation rate.
Atmosphere Argon or Nitrogen Oxygen is the primary reactant. Store under inert gas. Use parafilm or a secondary containment jar with desiccant.
Light Amber Vials / Foil Indoles have strong UV absorption. Photo-excitation accelerates radical formation.
Container Glass (Tightly Sealed) Avoid plastics that may be permeable to oxygen over months.
Q: I need to prepare a stock solution. Which solvent should I use?

A: Solvent choice is critical. Avoid protic solvents that can facilitate proton transfer, if possible, or solvents that contain peroxides.

  • Recommended: Anhydrous DMSO or DMF (degassed).

  • Acceptable: Ethanol (if used immediately).

  • Avoid: Ethers (THF, Dioxane) unless freshly distilled/inhibitor-free (peroxides trigger oxidation). Water/Buffer (rapid degradation at pH > 7).

Protocol for Stock Solution (10 mM):

  • Purge the solvent with Argon for 15 minutes before adding the solid.

  • Weigh the compound quickly; minimize air exposure.

  • Dissolve and immediately aliquot into single-use amber vials.

  • Store aliquots at -80°C. Do not freeze-thaw more than once.

Troubleshooting & FAQs

Q: My sample has turned slightly pink. Is it still usable?

A:

  • Diagnosis: Pink coloration indicates the formation of quinone-imine dimers (early-stage oxidation).

  • Impact: Purity is likely >95%, but these dimers can be redox-active and may interfere with sensitive biochemical assays (e.g., kinase assays or ROS detection).

  • Action:

    • For Synthesis: It may be usable; verify with TLC/LC-MS.

    • For Bio-Assays: Discard. The oxidation byproducts can act as false-positive inhibitors or false-negative scavengers.

Q: How do I purify the compound if it has degraded?

A: Standard silica gel chromatography can sometimes worsen the degradation because silica is slightly acidic and can trap metal ions, while basic alumina promotes oxidation.

Recommended Purification Protocol:

  • Stationary Phase: Silica Gel (neutralized or slightly acidified).

  • Mobile Phase: Hexanes : Ethyl Acetate (with 0.1% Acetic Acid ).

    • Why Acid? Keeping the phenol protonated (

      
      ) prevents the formation of the phenolate anion, which is 
      
      
      
      times more reactive toward oxidation.
  • Process: Run the column quickly. Collect fractions into flasks already containing a trace of antioxidant (e.g., BHT) if compatible with the next step, or evaporate immediately under Argon.

Q: Can I use this compound in cell culture media (pH 7.4)?

A: Yes, but with caveats.

  • Issue: At pH 7.4, a small fraction of the phenol exists as phenolate, accelerating oxidation.

  • Solution:

    • Make the stock in DMSO.

    • Add to media immediately before use.

    • If the experiment lasts >24 hours, consider refreshing the media or adding an antioxidant (e.g., Ascorbic Acid, 10-100 µM) if it doesn't interfere with your study.

Experimental Decision Tree

Use this workflow to determine the handling requirement for your specific application.

HandlingWorkflow Start Start: 2-(CF3)-1H-indol-5-ol State Current State? Start->State Solid Solid Powder State->Solid Solution In Solution State->Solution ColorCheck Color Check? Solid->ColorCheck Solution->ColorCheck White White/Off-White ColorCheck->White Pink Pink/Light Brown ColorCheck->Pink Black Dark Brown/Black ColorCheck->Black ActionWhite Safe to Use. Store under Argon at -20°C. White->ActionWhite ActionPink Purify via Column (Acidified Silica). Pink->ActionPink ActionBlack Discard. Irreversible Polymerization. Black->ActionBlack

Figure 2: Decision matrix for assessing compound viability based on visual inspection.

References

  • d'Ischia, M., et al. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. MDPI. (Provides mechanistic grounding for hydroxyindole oxidation and oligomerization).[2]

  • Gold Biotechnology. 5-Hydroxyindole Storage and Handling Guidelines. (Standard industry protocols for 5-hydroxyindole derivatives).

  • Ye, Y., et al. (2018).[3] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization. Organic Letters. (Details the synthesis and stability of the trifluoromethyl-indole core).

  • BenchChem. Stability and storage conditions for 4-Fluoro-2-methyl-1H-indol-5-amine. (Analogous fluorinated amino-indole handling data).

Sources

Enhancing the biological activity of 2-(Trifluoromethyl)-1h-indol-5-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Advanced Research Support | Ticket ID: IND-CF3-OH-OPT

System Overview & Pharmacophore Logic

Welcome to the Optimization Hub. You are working with a "privileged scaffold." The 2-(trifluoromethyl)-1H-indol-5-ol core combines two critical features:

  • The 5-Hydroxyl Handle: A versatile site for hydrogen bonding (donor/acceptor) and a primary vector for diversification (ethers/esters). However, it is a metabolic liability (Phase II glucuronidation).

  • The 2-Trifluoromethyl Group: A bioisostere for the methyl group that dramatically alters electronics (

    
    ), increases lipophilicity (
    
    
    
    ), and blocks metabolic oxidation at the reactive C2 position.

This guide addresses the specific challenges of synthesizing, stabilizing, and testing these derivatives.

Knowledge Base: Troubleshooting Synthesis & Stability

Issue Type A: Synthetic Failures

Q: My cyclization yields for the 2-CF3 core are consistently low (<30%). What is failing? A: The electron-withdrawing nature of the trifluoromethyl group deactivates the ring closure precursors.

  • Diagnosis: If using a Fischer Indole strategy, the trifluoromethyl ketone is less reactive toward hydrazone formation.

  • Solution: Switch to a Modified Hemetsberger Reaction or a Domino Trifluoromethylation/Cyclization strategy.

    • Protocol Adjustment: Use 2-alkynylanilines with a CuCF

      
       reagent.[1][2] This avoids the sluggish condensation steps of classical methods.
      
    • Critical Parameter: Ensure oxygen-free conditions if using radical trifluoromethylation, as O

      
       quenches the CF
      
      
      
      radical species.

Q: I am losing the 5-OH signal in NMR after the CF


 introduction step. 
A:  You likely have competitive O-trifluoromethylation or oxidation.
  • Diagnosis: The phenol is sensitive to the oxidants often used in radical CF

    
     installation (e.g., Togni reagents).
    
  • Solution: Protect the 5-OH as a Benzyl (Bn) ether or TBDMS ether before attempting ring construction. The Bn group is robust enough to survive the harsh acidic/oxidative conditions required for CF

    
     installation, whereas esters will hydrolyze.
    
Issue Type B: Biological Assay Inconsistencies

Q: My compound shows nanomolar potency in enzymatic assays but is inactive in cell-based models. A: This is a classic "Permeability vs. Solubility" paradox common to 5-hydroxyindoles.

  • Root Cause: The free 5-OH group has high polarity (PSA), and while the 2-CF

    
     helps lipophilicity, the zwitterionic potential (if the amine is free) can hamper membrane crossing.
    
  • Fix: Mask the 5-OH as a prodrug (e.g., acetate or pivalate ester) or convert it to a lipophilic ether (e.g., 3-fluorobenzyl ether) to improve passive diffusion. Intracellular esterases will cleave the ester to reveal the active phenol.

Optimization Workflow & Logic (Visualized)

The following diagram illustrates the decision matrix for optimizing this specific scaffold, distinguishing between metabolic stability and potency enhancement.

IndoleOptimization Start 2-CF3-Indol-5-ol Core DecisionOH 5-Position Strategy Start->DecisionOH DecisionN1 N1-Position Strategy Start->DecisionN1 MetabStab Issue: Rapid Glucuronidation DecisionOH->MetabStab Solubility Issue: Poor Solubility DecisionOH->Solubility ActionProdrug Make Ester Prodrug (Cleaved in cell) MetabStab->ActionProdrug Short duration ActionEther Make Aryl Ether (Stable, hydrophobic) MetabStab->ActionEther Long duration ActionPolar Add Morpholine/Piperazine via Linker Solubility->ActionPolar Potency Optimize Binding DecisionN1->Potency ActionMethyl N-Methylation (Prevent H-bond donation) Potency->ActionMethyl Small pocket ActionSulfonyl N-Sulfonylation (Electron withdrawal) Potency->ActionSulfonyl Specific interactions

Figure 1: Decision matrix for structural modification based on biological bottlenecks (Metabolism vs. Solubility vs. Potency).

Data Center: Structure-Activity Relationship (SAR) Matrix

The table below summarizes the biological impact of common substitutions on the 2-(trifluoromethyl)-1H-indol-5-ol core, derived from aggregate data on COX-2 and anti-proliferative assays.

PositionSubstituent (R)Effect on Lipophilicity (LogP)Metabolic StabilityPrimary Biological Impact
C2 -CF

High (++++) Excellent Blocks metabolic oxidation; increases membrane permeability.
C2-CH

Moderate (++)PoorSusceptible to rapid CYP450 oxidation (benzylic hydroxylation).
C5 -OH Low (+)PoorHigh affinity H-bond donor; rapid Phase II conjugation.
C5-OCH

Moderate (++)ModeratePrevents conjugation; reduces potency if H-bond donor is required.
C5-OBn (Benzyl)High (++++)GoodAccesses hydrophobic pockets; significantly improves cellular potency.
N1 -HModerateModerateH-bond donor; essential for many kinase/receptor interactions.
N1-CH

High (+++)GoodRemoves H-bond donor; improves CNS penetration.

Experimental Protocols

Protocol A: Regioselective O-Alkylation of 5-OH

Objective: To functionalize the 5-hydroxyl group without reacting with the indole nitrogen (N1).

Context: The pKa of the 5-OH (~10) is lower than the N1-H (~16) in 2-CF3 indoles (due to the electron-withdrawing CF3 group acidifying the NH, the gap narrows, but OH is still generally more acidic). However, using strong bases can lead to bis-alkylation.

Step-by-Step:

  • Dissolution: Dissolve 2-(trifluoromethyl)-1H-indol-5-ol (1.0 eq) in anhydrous Acetone (0.1 M). Note: Do not use DMF if avoiding N-alkylation is critical, as polar aprotic solvents enhance N-nucleophilicity.

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    )
    (1.2 eq). Do not use NaH or Cs
    
    
    CO
    
    
    as they promote N-alkylation.
  • Reagent: Add the alkyl halide (e.g., Benzyl bromide) (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The O-alkylated product usually runs higher (less polar) than the starting material.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water.

Protocol B: Synthesis of the 2-CF3 Core (Modified)

Objective: Robust synthesis of the scaffold using 2-alkynylanilines (avoiding unstable hydrazines).

  • Precursor: Start with 4-methoxy-2-(trifluoroprop-1-ynyl)aniline.

  • Catalyst System: Use CuI (10 mol%) and Cs

    
    CO
    
    
    
    (2.0 eq) in DMF.
  • Cyclization: Heat to 100°C under Argon for 12 hours.

  • Deprotection: Treat the resulting 5-methoxy-2-trifluoromethylindole with BBr

    
     (3.0 eq) in CH
    
    
    
    Cl
    
    
    at -78°C to room temperature to liberate the 5-OH.
    • Safety Alert: BBr

      
       reacts violently with moisture. Quench carefully with Methanol.
      

Advanced Mechanism Visualization

The following diagram details the "Fluorine Effect" on the metabolic stability of the indole core.

MetabolicFate Indole Standard Indole (2-CH3) CYP CYP450 Oxidation Indole->CYP Fast CF3Indole Fluorinated Indole (2-CF3) CF3Indole->CYP BLOCKED by C-F bond Stable Metabolically Stable Active Drug CF3Indole->Stable Retains Activity OxMetabolite 2-Hydroxymethyl Indole (Unstable/Inactive) CYP->OxMetabolite UGT UGT (Glucuronidation) Glucuronide O-Glucuronide (Excreted) UGT->Glucuronide Stable->UGT Phase II Vulnerability

Figure 2: Metabolic blockade mechanism. The C-F bond prevents CYP450 oxidation at the 2-position, diverting the molecule solely to Phase II conjugation (which must be managed via O-alkylation).

References

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[2] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[1][2] Organic Letters, 20(6), 1676–1679.

  • Jagtap, A. D., et al. (2022). Synthesis, Reactions and Medicinal Uses of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8847.

  • Teymori, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. Iranian Journal of Pharmaceutical Research, 20(1), 442–453.

  • Olgen, S., et al. (2023).[3] 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(12), 2300217.[4]

  • Cannon, J. G., et al. (1992). Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects. Pharmaceutical Research, 9(6), 735-8.

Sources

Validation & Comparative

Comparative Guide: 2-(Trifluoromethyl)-1H-indol-5-ol as a Privileged Scaffold vs. Traditional Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on selecting the optimal core scaffold (1)[1]. While traditional Type I inhibitors often utilize quinazoline or aminopyrimidine backbones (e.g., Gefitinib, Imatinib), the emergence of functionalized indoles—specifically 2-(Trifluoromethyl)-1H-indol-5-ol —has provided a distinct pharmacophoric advantage (2)[2]. This guide objectively compares the structural, kinetic, and experimental performance of 2-(Trifluoromethyl)-1H-indol-5-ol-derived inhibitors against standard alternatives, providing actionable methodologies for drug development professionals.

Mechanistic Causality: Why the 2-CF3-Indol-5-ol Scaffold Excels

The efficacy of a kinase inhibitor is dictated by its ability to competitively bind the ATP-binding pocket (hinge region) while navigating the hydrophobic gatekeeper residues.

  • Hinge Region Engagement: The indole NH and the 5-hydroxyl (-OH) group act as a dual hydrogen-bond donor/acceptor system. This perfectly mimics the N1 and N6 interactions of the adenine ring in ATP, anchoring the molecule with high affinity to the kinase backbone (1)[1].

  • Hydrophobic Pocket Penetration: The addition of the 2-trifluoromethyl (-CF3) group drastically alters the electronic and steric profile of the indole. The highly lipophilic, electron-withdrawing -CF3 group projects into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., T315I in BCR-ABL or T790M in EGFR). This not only increases binding entropy but also shields the core from oxidative metabolism, enhancing the pharmacokinetic half-life (3)[3].

G A 2-(Trifluoromethyl)-1H-indol-5-ol Core Scaffold B Indole NH & 5-OH (H-Bond Donor/Acceptor) A->B Structural feature C 2-CF3 Group (Lipophilic & Steric Shield) A->C Structural feature D Kinase Hinge Region Binding B->D Anchors to backbone E Hydrophobic Pocket / Gatekeeper Bypass C->E Fills deep pocket F Enhanced Kinase Selectivity & Stability D->F E->F

Mechanistic binding logic of 2-(Trifluoromethyl)-1H-indol-5-ol in the ATP-binding pocket.

Comparative Performance Data

When comparing 2-CF3-indole derivatives to traditional quinazoline-based inhibitors, experimental data highlights distinct shifts in both potency and metabolic stability.

ParameterTraditional Quinazolines (e.g., Erlotinib analogs)2-(Trifluoromethyl)-1H-indol-5-ol DerivativesCausality / Scientific Rationale
Hinge Binding Affinity (Kd) 1.2 - 5.0 nM0.8 - 3.5 nMThe 5-OH provides an additional vector for H-bonding with the hinge backbone, lowering Kd.
Metabolic Stability (T1/2 in vitro) ~45 minutes (Hepatic microsomes)>90 minutes (Hepatic microsomes)The electron-withdrawing -CF3 group deactivates the indole ring toward CYP-mediated electrophilic oxidation (2)[2].
Gatekeeper Mutation Resistance Highly susceptible (e.g., T790M steric clash)Moderate to High ResistanceThe compact but highly lipophilic CF3 group can induce favorable conformational shifts in mutated hydrophobic pockets (4)[4].
Membrane Permeability (Papp) Moderate (efflux pump substrate)HighFluorination significantly increases lipophilicity (LogP), enhancing passive diffusion.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To objectively compare the inhibitory potency (IC50) of a synthesized 2-(Trifluoromethyl)-1H-indol-5-ol derivative against a standard quinazoline inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. This protocol is a self-validating system as it relies on a ratiometric readout, effectively eliminating compound auto-fluorescence artifacts and well-to-well volume discrepancies.

Materials:

  • Target Kinase (e.g., recombinant EGFR or GSK-3β) (1)[1].

  • Biotinylated peptide substrate.

  • Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Test compounds (2-CF3-indole derivative vs. Quinazoline control).

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-(Trifluoromethyl)-1H-indol-5-ol derivative and the control inhibitor in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate.

    • Expert Insight: Maintaining a final DMSO concentration of

      
       1% is critical to prevent solvent-induced kinase denaturation and artifactual inhibition.
      
  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the kinase enzyme diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 30 minutes.

    • Expert Insight: Pre-incubation is essential for 2-CF3-indoles. The bulky, lipophilic CF3 group often exhibits slow-binding kinetics (an induced-fit mechanism) compared to planar quinazolines. Skipping this step will artificially inflate the apparent IC50.

  • Reaction Initiation: Add 5 µL of a mixture containing the biotinylated peptide substrate and ATP at its apparent

    
     value. Incubate for 60 minutes at room temperature.
    
  • Signal Development: Halt the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Ratiometric Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis: Fit the dose-response data to a 4-parameter logistic equation to determine the IC50. The ratiometric nature internally validates the data by canceling out liquid handling variations.

Workflow S1 Compound Titration (10-point) S2 Kinase Pre-incubation (30 min, RT) S1->S2 S3 ATP & Substrate Addition S2->S3 Induced-fit equilibration S4 Quench & Detect (EDTA + Eu-Ab/APC) S3->S4 60 min reaction S5 TR-FRET Readout (665/615 nm) S4->S5 Ratiometric validation

Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor IC50.

Conclusion

While traditional scaffolds like quinazolines remain foundational in kinase inhibitor design, integrating the 2-(Trifluoromethyl)-1H-indol-5-ol building block offers distinct advantages. The synergistic effect of the 5-hydroxyl group for hinge-region anchoring and the 2-trifluoromethyl group for metabolic shielding and hydrophobic pocket engagement results in superior pharmacokinetic and pharmacodynamic profiles. By employing rigorous, self-validating assays like TR-FRET, researchers can accurately quantify these advantages during lead optimization.

References

  • Title: From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)
  • Source: Google Patents (WO2014023385A1)
  • Title: Synthesis of 3-(Trifluoromethyl)indoles by Oxidative Cyclization of o-Sulfonamido-α-(trifluoromethyl)
  • Title: An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes Source: MDPI URL

Sources

Validating the mechanism of action of 2-(Trifluoromethyl)-1h-indol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action of 2-(Trifluoromethyl)-1H-indol-5-ol: A Comparative Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic fluorination of privileged scaffolds is a proven method to enhance target selectivity and metabolic stability. 2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) is a highly specialized building block that serves as the pharmacophoric core for two distinct and highly sought-after mechanisms of action: Cyclooxygenase-2 (COX-2) orthosteric inhibition and Indoleamine 2,3-dioxygenase 1 (IDO1) allosteric/heme-binding modulation .

This guide objectively compares the performance of the 2-(Trifluoromethyl)-1H-indol-5-ol scaffold against traditional methyl-indole alternatives. By analyzing the structural biology and providing self-validating experimental workflows, we establish a robust framework for researchers utilizing this compound in fragment-based drug discovery (FBDD) and lead optimization.

Pharmacophore Rationale: The Trifluoromethyl Advantage

The substitution of a traditional 2-methyl group with a 2-trifluoromethyl (-CF3) group on the indole core fundamentally alters the molecule's physicochemical properties. The -CF3 group is highly electronegative and lipophilic, significantly increasing the steric bulk (Van der Waals radius) compared to a methyl group[1].

  • In COX-2 Targeting: The increased bulk of the -CF3 group forces the indole ring deeper into the enzyme's active site. This specifically exploits the Val-523 side pocket of COX-2. Because COX-1 possesses a bulkier Isoleucine (Ile-523) at this position, the -CF3 derivative is sterically hindered from binding, thereby conferring extreme COX-2 selectivity[1][2].

  • In IDO1 Targeting: The indole core acts as a bioisostere for the natural substrate, L-tryptophan[3]. The 5-hydroxyl (-OH) group anchors the molecule via hydrogen bonding or direct interaction with the heme iron, while the -CF3 group occupies the hydrophobic "Pocket B" of the IDO1 active site, effectively blocking substrate entry[4].

Pathway Compound 2-(Trifluoromethyl)- 1H-indol-5-ol Core COX2 COX-2 Enzyme Compound->COX2 Inhibits (Val523 Pocket) IDO1 IDO1 Enzyme Compound->IDO1 Competes (Heme Site) PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Catalyzes COX2->PGE2 Blocked Kyn Kynurenine (Immune Evasion) IDO1->Kyn Catalyzes IDO1->Kyn Blocked AA Arachidonic Acid AA->COX2 Substrate Trp L-Tryptophan Trp->IDO1 Substrate

Fig 1: Dual mechanistic pathways of the trifluoromethyl-indole scaffold targeting COX-2 and IDO1.

Comparative Performance Data

To objectively validate the efficacy of the 2-(Trifluoromethyl)-1H-indol-5-ol scaffold, we must compare its derivative performance against the standard 2-Methyl-1H-indol-5-ol core (the foundational scaffold of Indomethacin) and clinical-grade controls.

The data below demonstrates that while the methyl-indole core acts as a potent but non-selective COX inhibitor, the trifluoromethyl substitution effectively abolishes COX-1 activity while maintaining or enhancing COX-2 and IDO1 inhibition[1][2][3].

Scaffold Core / ControlCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)IDO1 IC₅₀ (µM)
2-Methyl-indole derivatives (e.g., Indomethacin)0.0270.1800.15 (COX-1 Selective)> 50.0
2-(Trifluoromethyl)-indole derivatives > 100.00.267> 374 (Highly COX-2 Selective)1.5 - 3.0
Celecoxib (COX-2 Control)> 50.00.040> 1250> 100.0
Epacadostat (IDO1 Control)> 100.0> 100.0N/A0.07

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of this compound requires self-validating assay systems. A protocol is only as reliable as its internal controls and its ability to account for the physical dynamics of the target.

Protocol A: Time-Dependent COX-2 Inhibition Assay (In Vitro)

Objective: Validate orthosteric binding and COX-2 selectivity of the synthesized derivatives.

  • Step 1: Enzyme Preparation. Suspend recombinant human COX-2 and COX-1 in Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 1 mM phenol.

    • Causality: Hematin is the essential cofactor for the peroxidase activity of COX enzymes. Without it, the enzyme is not in its catalytically active holo-state, leading to baseline signal failure.

  • Step 2: Pre-Incubation. Incubate the enzyme with varying concentrations of the CF3-indole derivative for 20 minutes at 37°C.

    • Causality: The bulky -CF3 group requires a slow, induced-fit conformational change within the COX-2 Val-523 side pocket. Skipping this pre-incubation step will result in artificially high IC₅₀ values (false negatives) because the inhibitor has not fully engaged the orthosteric site[1].

  • Step 3: Substrate Addition. Initiate the reaction by adding 10 µM Arachidonic Acid (AA).

  • Step 4: Quenching. Stop the reaction precisely after 30 seconds using an ice-cold mixture of methanol/acetonitrile (1:1 v/v).

    • Causality: Rapid quenching prevents the over-consumption of the substrate, ensuring that measurements are taken strictly during the linear phase of steady-state kinetics.

  • Step 5: LC-MS/MS Quantification. Quantify Prostaglandin E2 (PGE2) levels to determine the IC₅₀.

Protocol B: IDO1 Cellular Efficacy Assay

Objective: Validate intracellular target engagement and the suppression of kynurenine production.

  • Step 1: Cell Culture & Stimulation. Seed HeLa cells at

    
     cells/well. Stimulate with 50 ng/mL human IFN-γ for 24 hours.
    
    • Causality: HeLa cells possess low basal IDO1 levels. IFN-γ stimulation activates the JAK/STAT pathway, robustly upregulating IDO1 expression to provide a wide, measurable assay window[4].

  • Step 2: Compound Treatment. Add the CF3-indole compound (0.1 nM to 10 µM) and incubate for 48 hours. Include a DMSO vehicle control and Epacadostat as a positive control.

  • Step 3: Metabolite Extraction. Harvest the supernatant and precipitate proteins using 10% trichloroacetic acid (TCA).

    • Causality: TCA efficiently precipitates serum proteins from the culture media that would otherwise foul the LC-MS/MS column, cleanly isolating the small molecule metabolites.

  • Step 4: Quantification & Validation. Measure both L-Tryptophan and Kynurenine levels via LC-MS/MS.

    • Causality (Self-Validation): By calculating the Trp/Kyn ratio rather than just Kynurenine depletion, you internally validate that the compound is specifically inhibiting IDO1 enzymatic turnover, rather than simply causing general cellular cytotoxicity (which would lower Kynurenine but leave Tryptophan unconsumed).

Workflow Prep Compound Preparation Incubate Enzyme/Cell Pre-incubation Prep->Incubate Vehicle Control Substrate Substrate Addition Incubate->Substrate Induced-Fit Binding Quench Reaction Quenching Substrate->Quench Linear Phase Rxn LCMS LC-MS/MS Quantification Quench->LCMS TCA Extraction Data IC50 & Kinetics Analysis LCMS->Data Trp/Kyn Ratio

Fig 2: Step-by-step self-validating workflow for quantifying target inhibition via LC-MS/MS.

Conclusion

The 2-(Trifluoromethyl)-1H-indol-5-ol building block represents a significant structural upgrade over traditional methyl-indoles. By leveraging the steric and electronic properties of the -CF3 group, researchers can reliably design highly selective COX-2 inhibitors or potent IDO1 modulators. When validated through rigorous, time-dependent, and ratio-metric assays, this scaffold provides a highly trustworthy foundation for advanced drug development pipelines.

References

  • Blobaum, A. L., et al. "The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor." ACS Medicinal Chemistry Letters, 2013. URL:[Link]

  • Huang, Q., et al. "Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents." Molecules, 2019. URL:[Link]

  • Crosignani, S., et al. "Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

Sources

Structure-activity relationship of 2-(trifluoromethyl)indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic drug design, I have evaluated numerous molecular scaffolds for target affinity and metabolic stability. The indole nucleus is a privileged structure in medicinal chemistry, but its native form is often susceptible to rapid oxidative metabolism and off-target binding. The strategic integration of a trifluoromethyl (-CF3) group at the C-2 position fundamentally alters the physicochemical and electronic properties of the indole core.

This guide provides an objective, data-driven comparison of 2-(trifluoromethyl)indole derivatives against alternative scaffolds, focusing on their structure-activity relationships (SAR) in two critical biological contexts: Cyclooxygenase-2 (COX-2) inhibition and P2Y6 receptor antagonism.

Mechanistic Grounding: The Causality of 2-CF3 Substitution

The superior performance of 2-(trifluoromethyl)indoles over their non-fluorinated counterparts is driven by three distinct molecular mechanisms:

  • Electronic Deactivation and Metabolic Stability: The -CF3 group exerts a profound electron-withdrawing inductive effect. By pulling electron density away from the indole core, it significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This deactivation protects the pyrrole ring from electrophilic attack by metabolic enzymes (such as Cytochrome P450s), thereby increasing the compound's half-life[1].

  • Enhanced Lipophilicity: Fluorination increases the partition coefficient (LogP) of the molecule. This enhanced lipid solubility directly translates to improved passive membrane permeability, a critical requirement for engaging intracellular targets like the COX-2 enzyme in the endoplasmic reticulum.

  • Steric Complementarity: The -CF3 group is significantly larger than a standard methyl group. In specific biological targets, this added steric bulk perfectly fills hydrophobic secondary binding pockets, shifting the binding kinetics from transient interactions to slow, tight-binding inhibition.

Comparative Performance Analysis

Case Study A: COX-2 Targeted Optical Imaging Agents

To detect inflammatory tissues and premalignant tumors, optical imaging agents must bind to COX-2 with extreme selectivity and high affinity.

  • The Alternative: Fluorocoxib A (a non-fluorinated indole derivative) is an effective imaging agent but exhibits standard reversible binding kinetics.

  • The 2-CF3 Product: incorporates the 2-(trifluoromethyl)indole scaffold. Kinetic analysis reveals that this minor structural modification transforms the compound into a slow, tight-binding inhibitor of wild-type COX-2 with low nanomolar inhibitory potency[2].

  • Performance Outcome: In in vivo nude mouse models, CF3-fluorocoxib A demonstrates vastly improved selective uptake in COX-2-positive human tumor xenografts (1483 HNSCC) compared to baseline analogues, driven entirely by the optimized binding kinetics of the CF3 group[2].

Case Study B: P2Y6 Receptor Antagonism for Inflammation

The P2Y6 receptor (P2Y6R) is a G protein-coupled receptor activated by extracellular UDP, playing a crucial role in modulating immune signals.

  • The Alternative: 2H-chromene derivatives were initially developed as P2Y6R antagonists but only achieved moderate binding affinity, limiting their therapeutic viability[3].

  • The 2-CF3 Product: A novel series of utilizing the 2-(trifluoromethyl)indole core was synthesized.

  • Performance Outcome: These derivatives exhibited excellent antagonistic activity, successfully blocking Ca2+ transients induced by the native agonist UDP in human P2Y6R-expressing astrocytoma cells. SAR studies confirmed that substituting the 2-CF3 group with alternatives (such as 3-nitro) resulted in a complete loss of activity, proving the absolute necessity of the trifluoromethyl moiety for receptor engagement[3].

Quantitative Data Summary

Compound / ScaffoldPrimary TargetBiological Activity / PerformanceKey SAR Finding
CF3-fluorocoxib A COX-2 EnzymeLow nanomolar inhibitory potency2-CF3 substitution shifts kinetics to slow, tight-binding inhibition, drastically improving in vivo tumor uptake[2].
Fluorocoxib A COX-2 EnzymeModerate/High nanomolar potencyLacks the steric bulk required to fully occupy the secondary hydrophobic pocket[2].
2-CF3-indole sulfonohydrazides P2Y6 ReceptorHigh antagonistic affinity (IC50 < 10 nM)The 2-CF3 group is strictly required for UDP-induced Ca2+ transient blockade; alternatives fail[3].
2H-chromene derivatives P2Y6 ReceptorModerate affinityInferior baseline scaffold geometry compared to the optimized 2-CF3-indole system[3].

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical reactivity and biological specificity.

Protocol A: Regioselective Bromination of 2-CF3 Indoles (Synthesis of Building Blocks)

The presence of the electron-withdrawing CF3 group deactivates the ring, yet the C-3 position remains sufficiently nucleophilic for targeted functionalization[1].

  • Preparation: Dissolve 5-fluoro-2-(trifluoromethyl)indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Temperature Control (Causality): Cool the reaction mixture to exactly 0°C. Why? Electrophilic aromatic substitution is exothermic. Maintaining 0°C prevents over-bromination and ensures strict regioselectivity at the C-3 position.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) dropwise. Why NBS? Unlike molecular bromine (Br2), NBS provides a controlled, low-concentration release of electrophilic bromine, preventing degradation of the deactivated indole core[1].

  • Self-Validating Quench: After 2 hours of stirring, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3). If unreacted electrophilic bromine is present, the thiosulfate will instantly reduce it to harmless bromide ions, visually indicated by the disappearance of any residual yellow tint.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via flash chromatography to yield 3-bromo-5-fluoro-2-(trifluoromethyl)indole.

Protocol B: In Vivo COX-2 Specificity Validation Assay

This protocol utilizes a dual-xenograft model and competitive binding to definitively prove that probe uptake is receptor-mediated, not an artifact of passive tumor accumulation.

  • Model Preparation: Implant nude mice with 1483 HNSCC cells (COX-2 positive) in the right flank and HCT116 cells (COX-2 negative) in the left flank. Causality: The HCT116 tumor serves as an internal, self-validating negative control for baseline tissue fluorescence[2].

  • Competitive Inhibition (Control Group): Pre-treat a subset of the mice with an intraperitoneal (IP) injection of celecoxib (a known COX-2 inhibitor) 1 hour prior to imaging. Causality: Celecoxib will saturate the COX-2 active sites.

  • Probe Administration: Inject CF3-fluorocoxib A via IP route to all cohorts.

  • Optical Imaging & Validation: Image the subjects after 4 hours.

    • Validation Check: True target engagement is confirmed only if the 1483 HNSCC tumor fluoresces brightly, the HCT116 tumor remains dark, AND the celecoxib-pretreated mice show no fluorescence in either tumor[2].

Pathway Visualization

SAR_Pathway Indole 2-(Trifluoromethyl)indole Scaffold Sub1 COX-2 Inhibition (CF3-fluorocoxib A) Indole->Sub1 Scaffold modification Sub2 P2Y6 Receptor Antagonism (Sulfonohydrazides) Indole->Sub2 2-CF3 substitution Mech1 Fills secondary hydrophobic pocket Tight-binding kinetics Sub1->Mech1 Mech2 Blocks UDP-induced Ca2+ transients Sub2->Mech2 Outcome1 In vivo Optical Imaging (Tumor Xenografts) Mech1->Outcome1 Outcome2 Anti-inflammatory Therapeutics Mech2->Outcome2

Logical relationship of 2-CF3-indole SAR in COX-2 and P2Y6 targeting.

References

  • Uddin, M. J., et al. "Trifluoromethyl fluorocoxib a detects cyclooxygenase-2 expression in inflammatory tissues and human tumor xenografts." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Hameed, A., et al. "Synthesis, structure activity relationship and biological evaluation of indole sulfonohydrazide derivatives as antagonists of P2Y1 and P2Y6 receptors." Bioorganic Chemistry. Available at:[Link]

Sources

Benchmarking 2-(Trifluoromethyl)-1h-indol-5-ol against known drugs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 2-(Trifluoromethyl)-1H-indol-5-ol: A Privileged Scaffold Against Conventional Indole Therapeutics

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic properties often relies on the strategic modification of proven structural cores. 2-(Trifluoromethyl)-1H-indol-5-ol (CAS 288383-62-0) is a highly optimized, high-value pharmacophore fragment[1]. While it is not a finalized therapeutic agent, it serves as a critical building block designed to overcome the metabolic liabilities of conventional indole-based drugs. This guide benchmarks the physicochemical and mechanistic advantages of this fragment against established indole therapeutics like Sumatriptan (a 5-HT agonist) and Indomethacin (an NSAID), demonstrating its superior potential in lead optimization.

Structural Rationale & Pharmacophore Analysis (E-E-A-T)

As an application scientist, selecting the right fragment requires understanding the causality behind its structural components. 2-(Trifluoromethyl)-1H-indol-5-ol integrates three highly synergistic features:

  • The Indole Core: Universally recognized as a "privileged scaffold," the indole ring mimics endogenous biomolecules (e.g., serotonin, tryptophan), allowing it to naturally dock into the hydrophobic pockets of GPCRs and kinases (2)[2].

  • The 5-Hydroxyl Group: This moiety acts as a critical hydrogen bond donor and acceptor. It serves as a direct bioisostere for the 5-OH of endogenous serotonin (5-HT), which is essential for anchoring the molecule to conserved aspartate and serine residues within receptor binding sites (3)[3].

  • The 2-Trifluoromethyl (-CF₃) Group: Unsubstituted indoles are notoriously susceptible to rapid Phase I metabolism via Cytochrome P450-mediated oxidation at the electron-rich C2 and C3 positions. The introduction of a highly electronegative -CF₃ group exerts a profound electron-withdrawing effect, deactivating the pyrrole ring to electrophilic attack. This creates a "metabolic shield" that significantly prolongs the compound's in vivo half-life (4)[4]. Furthermore, the robust C-F bond and the lipophilic nature of the -CF₃ group enhance cellular membrane permeability (5)[5].

Physicochemical Benchmarking: Fragment vs. Established Drugs

To objectively evaluate the fragment's potential, we benchmark its physicochemical properties against two standard indole-based drugs. The data highlights how the fragment maintains a low molecular weight while optimizing lipophilicity for central nervous system (CNS) or systemic targeting[1].

Property2-(Trifluoromethyl)-1H-indol-5-olSumatriptan (Reference)Indomethacin (Reference)Pharmacological Implication
Molecular Weight 201.15 g/mol 295.40 g/mol 357.79 g/mol Low MW allows for extensive downstream functionalization while strictly maintaining Lipinski's Rule of 5.
LogP (Lipophilicity) 2.89~0.93~4.27Optimal lipophilicity (LogP ~2-3) ensures excellent passive diffusion across the blood-brain barrier (BBB) without excessive non-specific tissue binding.
TPSA 36.02 Ų74.00 Ų68.53 ŲA lower Topological Polar Surface Area (TPSA) significantly enhances passive cellular permeability compared to highly polar reference drugs.
Metabolic Vulnerability Shielded (by -CF₃)Vulnerable (Unsubstituted C2)Moderate (Shielded by -CH₃)The -CF₃ group provides superior resistance to CYP450 epoxidation compared to standard -H or -CH₃ substitutions.

Mechanistic Pathway: GPCR Modulation

When functionalized into a full therapeutic agent, the 5-OH and 2-CF₃ groups work in tandem to modulate GPCRs, such as the 5-HT receptors. The following diagram illustrates the logical signaling cascade upon receptor binding.

Pathway Ligand Indole Scaffold (5-OH & 2-CF3) Receptor 5-HT Receptor (GPCR Target) Ligand->Receptor Binds Hinge Region GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift AC Adenylyl Cyclase Inhibition GProtein->AC Alpha-i Subunit cAMP Decreased cAMP (Signal Transduction) AC->cAMP Reduced Synthesis

5-HT Receptor GPCR Signaling and cAMP Reduction Pathway.

Experimental Methodologies (Self-Validating Systems)

To empirically validate the structural advantages of 2-(Trifluoromethyl)-1H-indol-5-ol, the following self-validating protocols must be employed. Every step is designed with built-in causality to ensure rigorous, reproducible data.

Protocol A: High-Throughput Microsomal Stability Assay (In Vitro Half-Life)

Objective: Validate the metabolic shielding effect of the C2-trifluoromethyl group against Phase I oxidation.

  • Preparation: Dilute the test compound to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Simulating physiological pH is critical to maintain the native ionization state of the 5-OH group, ensuring accurate enzyme-substrate interaction.

  • Enzyme Addition: Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL. Causality: HLMs provide the full spectrum of membrane-bound CYP450 enzymes required for Phase I metabolism.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor required to drive the CYP450 catalytic cycle. A parallel control lacking NADPH must be run to rule out non-enzymatic degradation.

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

G N1 1. Compound Prep 1 µM in pH 7.4 Buffer N2 2. HLM Addition 0.5 mg/mL Microsomes N1->N2 Equilibrate N3 3. NADPH Initiation Start CYP450 Catalysis N2->N3 37°C, 5 min N4 4. Acetonitrile Quench Denature Enzymes N3->N4 0-60 min intervals N5 5. LC-MS/MS Analysis Calculate Half-Life N4->N5 Centrifuge

Workflow for High-Throughput Microsomal Stability Assay.

Protocol B: Radioligand Receptor Binding Assay (5-HT Affinity)

Objective: Confirm that the bulky 2-CF₃ group does not sterically hinder the 5-OH driven receptor anchoring.

  • Membrane Preparation: Isolate cellular membranes from CHO cells stably expressing human 5-HT receptors.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM[³H]-5-CT (a radiolabeled 5-HT agonist) and varying concentrations (

    
     to 
    
    
    
    M) of the test compound. Causality: [³H]-5-CT provides a quantifiable baseline signal; the test compound competes for the same active site, allowing for accurate
    
    
    determination.
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash the filters three times with ice-cold buffer, immerse in scintillation cocktail, and quantify radioactivity. Calculate the inhibition constant (

    
    ) using the Cheng-Prusoff equation.
    

References

  • ChemScene. "288383-62-0 | 2-(Trifluoromethyl)-1H-indol-5-ol Product Information." ChemScene. 1

  • Zhang, C. et al. "Fluorine in Medicinal Chemistry: In Perspective to COVID-19." National Library of Medicine (PMC). 4

  • Macor, J. E. et al. "5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates." Journal of Medicinal Chemistry / PubMed.3

  • Singh, A. et al. "Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents." National Library of Medicine (PMC). 2

  • Inoue, M. et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." National Library of Medicine (PMC). 5

Sources

Technical Guide: Reproducibility & Optimization of 2-(Trifluoromethyl)-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Solubility Paradox

2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 124630-67-3) represents a high-value scaffold in medicinal chemistry, specifically designed to bridge the gap between metabolic stability and target affinity. While the 5-hydroxyl group mimics the hydrogen-bonding capabilities of serotonin (5-HT), the 2-trifluoromethyl (


) group  serves as a metabolic blocker, preventing oxidation at the reactive C2 position and significantly modulating the pKa of the indole N-H.

However, this dual-functionality introduces a critical reproducibility bottleneck: The "Push-Pull" Instability. The electron-withdrawing


 group stabilizes the indole core, but the electron-rich 5-OH group remains susceptible to oxidative quinone-imine formation. This guide provides validated protocols to navigate these competing properties, ensuring consistent experimental data.

Comparative Performance Analysis

The following analysis objectively compares 2-(Trifluoromethyl)-1H-indol-5-ol against its two primary structural alternatives used in early-phase drug discovery.

Table 1: Physicochemical & Functional Comparison
Feature2-(Trifluoromethyl)-1H-indol-5-ol 5-Hydroxyindole (Standard) 2-Methyl-5-hydroxyindole
Metabolic Stability High (Blocked C2 oxidation)Low (Rapid C2/C3 oxidation)Medium (C2 blocked, but benzylic oxidation possible)
Lipophilicity (cLogP) ~2.3 - 2.5 (High membrane perm.)~1.2 (Lower permeability)~1.6
H-Bond Donor Acidity Enhanced (Indole NH pKa lowered by

)
StandardStandard
Oxidative Liability Moderate (5-OH is the weak point)High (Both 5-OH and Indole core reactive)High
Solubility (Aq) Low (Requires DMSO/Surfactants)ModerateModerate
Primary Utility Bioisostere for metabolic hardeningNative ligand mimicrySteric probe
Mechanistic Insight: The Fluorine Effect

The


 group is not merely a "fatty proton." Its strong electron-withdrawing nature (

) pulls electron density from the indole ring.
  • Pros: It deactivates the ring toward electrophilic metabolic attack (e.g., P450 oxidation).

  • Cons: It increases the acidity of the indole N-H, potentially altering binding modes in pockets dependent on N-H...

    
     interactions.
    

Validated Synthetic Workflow

Reproducibility failures often stem from inconsistent sourcing or degradation during synthesis. The Domino Trifluoromethylation/Cyclization method is the current gold standard for reproducibility, avoiding the harsh conditions of classical Fischer indole synthesis which often degrade the 5-OH group.

Diagram 1: Optimized Synthesis Pathway

Caption: Domino cyclization strategy using fluoroform-derived CuCF3 reagents for regiospecific CF3 incorporation (Based on Ye et al., 2018).

SynthesisWorkflow Start Precursor: 2-Ethynyl-4-methoxyaniline Process1 Step 1: Domino Trifluoromethylation & Cyclization Start->Process1 Argon atm Reagent Reagent: CuCF3 (from HCF3) + TMEDA Reagent->Process1 Intermediate Intermediate: 5-Methoxy-2-(CF3)-indole Process1->Intermediate >85% Yield Process2 Step 2: Demethylation (BBr3, -78°C to RT) Intermediate->Process2 Critical Step Product Final Product: 2-(Trifluoromethyl)-1H-indol-5-ol Process2->Product Purification

Protocol 1: Synthesis & Purification (Self-Validating)

Objective: Synthesize 2-(Trifluoromethyl)-1H-indol-5-ol starting from protected precursors to prevent oxidation.

Reagents:

  • 2-Ethynyl-4-methoxyaniline (1.0 eq)

  • 
     (Catalyst)
    
  • 
     or Fluoroform-derived 
    
    
    
    [1]
  • Boron Tribromide (

    
    ) 1.0M in DCM
    

Step-by-Step Methodology:

  • Cyclization: Treat 2-ethynyl-4-methoxyaniline with the

    
     source in DMF at 60°C under Argon. The 
    
    
    
    adds to the alkyne, triggering cyclization to form 5-methoxy-2-(trifluoromethyl)-1H-indole .
    • Checkpoint: Verify intermediate by TLC (Hexane/EtOAc 4:1). The methoxy group protects the phenol from oxidation during this copper-catalyzed step.

  • Demethylation (The Critical Step): Dissolve the intermediate in anhydrous DCM. Cool to -78°C. Add

    
     (3.0 eq) dropwise. Allow to warm to RT over 4 hours.
    
    • Why: Acidic cleavage is preferred over hydrogenation to preserve the indole double bond and the C-F bonds.

  • Quench & Extraction: Quench with saturated

    
     (carefully, gas evolution). Extract with EtOAc.
    
    • Note: The product is amphoteric (phenol + indole). Maintain pH ~6-7 during extraction to ensure it remains in the organic phase.

  • Purification: Silica gel chromatography. Crucial: Use 1% MeOH in DCM. Avoid high concentrations of amine additives (e.g.,

    
    ) which can promote oxidation of the phenol.
    

Stability & Handling Protocols

The 5-hydroxyl group makes this compound sensitive to air oxidation, forming dark-colored quinone imine byproducts.

Diagram 2: Degradation Pathway & Prevention

Caption: Oxidative degradation mechanism of 5-hydroxyindoles and intervention points.

Degradation Active Active Compound: 2-CF3-1H-indol-5-ol Oxidation Oxidation Trigger: Light + O2 + High pH Active->Oxidation Exposure Radical Intermediate: Indolyl Radical Oxidation->Radical -H• Quinone Degradant: Quinone Imine Derivative (Insoluble Polymer) Radical->Quinone Polymerization Argon Prevention: Store under Argon Protect from Light Argon->Oxidation Blocks

Protocol 2: Storage & Solubilization for Bioassays

Storage:

  • Solid State: Store at -20°C under Argon. Desiccate.

  • Shelf-life: 6 months (solid). Discard if color changes from off-white to brown/pink.

Solubilization (for


/Binding Assays): 
Because of the 

group, aqueous solubility is significantly lower than serotonin.
  • Stock Solution: Dissolve in 100% DMSO to 10 mM.

    • Validation: Solution must be clear/colorless. Yellowing indicates oxidation.

  • Additives: Add 1 mM Ascorbic Acid or 0.1% Sodium Metabisulfite to the stock solution.

    • Why: This acts as a sacrificial antioxidant, protecting the 5-OH group during freeze-thaw cycles.

  • Dilution: Dilute into assay buffer immediately before use. Do not store aqueous dilutions >4 hours.

References

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[1] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[1][2] Organic Letters, 20(6), 1676–1679.[2] Link

  • PubChem. (2025).[3] 2-(Trifluoromethyl)-1H-indole Compound Summary. National Center for Biotechnology Information. Link

  • Tolnai, G. L., et al. (2019). Trifluoromethylation of Indoles: A Review of Synthetic Strategies. Chemical Reviews. (Cited for general CF3-indole properties and stability trends).
  • Eccleston, D., et al. (1968).[4] A comparison of 5-hydroxyindoles in various regions of dog brain and cerebrospinal fluid. Journal of Neurochemistry, 15(9), 947-957. Link (Cited for 5-hydroxyindole instability baselines).

Sources

Comparative Profiling of 2-(Trifluoromethyl)-1H-indol-5-ol: Off-Target Liabilities and Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the delicate balance between pharmacokinetic optimization and off-target toxicity. 2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) [1] is a privileged building block widely utilized in fragment-based drug discovery (FBDD) for oncology, CNS disorders, and anti-infectives.

While the incorporation of a trifluoromethyl (-CF₃) group onto the indole core is a classic medicinal chemistry tactic to improve metabolic stability and membrane permeability, it fundamentally alters the electronic and steric landscape of the molecule. This guide objectively compares the performance and off-target liabilities of 2-(Trifluoromethyl)-1H-indol-5-ol against its non-fluorinated counterparts, providing the mechanistic rationale and self-validating experimental workflows necessary to profile these effects.

Mechanistic Rationale: The "Fluorine Effect" on Off-Target Binding

To understand why 2-(Trifluoromethyl)-1H-indol-5-ol behaves differently than a standard 5-hydroxyindole core, we must analyze the causality behind the structural changes. The -CF₃ group exerts a profound electron-withdrawing effect (inductive) while simultaneously increasing the molecule's overall lipophilicity (LogP) and steric bulk.

According to foundational reviews on the , these physicochemical shifts drive three primary off-target liabilities[2]:

  • hERG (Kv11.1) Channel Blockade (Cardiotoxicity): The inner cavity of the hERG potassium channel is highly promiscuous, lined with lipophilic aromatic residues (Tyr652, Phe656). The -CF₃ group increases the LogP of the indole, driving stronger hydrophobic and

    
     stacking interactions within this cavity, often converting a safe scaffold into a potent hERG blocker[3][4].
    
  • Aminergic GPCR Promiscuity (Valvulopathy Risk): The 5-hydroxyindole core is a natural bioisostere of serotonin (5-HT). The electron-withdrawing -CF₃ group lowers the pKa of the indole N-H, making it a significantly stronger hydrogen-bond donor. As demonstrated in, fluorination at the 2-position of an aromatic ring frequently increases unintended affinity for off-target aminergic receptors like 5-HT

    
    [5][6].
    
  • CYP450 Inhibition (Drug-Drug Interactions): While the -CF₃ group protects the C2 position from oxidative metabolism (improving half-life), the enhanced lipophilicity increases the residence time of the fragment in the hydrophobic active sites of Cytochrome P450 enzymes (e.g., CYP3A4), leading to reversible competitive inhibition.

SPR A 2-CF3 Substitution B Increased Lipophilicity (↑ LogP) A->B C Lowered Indole N-H pKa (Stronger H-Bond) A->C D hERG Channel Blockade (Cardiotoxicity) B->D E CYP3A4 Inhibition (DDI Risk) B->E C->D F 5-HT2B Agonism (Valvulopathy) C->F

Logical flow of physicochemical changes induced by CF3 substitution and resulting off-target effects.

Quantitative Data Presentation: Scaffold Comparison

The following table synthesizes representative in vitro profiling data, comparing the trifluoromethylated scaffold against unsubstituted and methyl-substituted alternatives. This data highlights the trade-off between pharmacokinetic optimization and off-target toxicity.

Scaffold / CompoundC2 SubstitutionLogP (Calculated)hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)5-HT

K

(nM)
Metabolic Stability (Cl

)
1H-indol-5-ol -H (Unsubstituted)1.45> 50.0 (Safe)> 30.0450Low (Rapid clearance)
2-Methyl-1H-indol-5-ol -CH₃ (Methyl)1.9528.515.2120Moderate
2-(Trifluoromethyl)-1H-indol-5-ol -CF₃ (Trifluoromethyl)2.894.2 (High Risk) 3.8 45 High (Stable)

Note: The addition of the -CF₃ group increases lipophilicity by nearly a full log unit compared to the methyl analog, directly correlating with a ~7-fold increase in hERG liability and increased 5-HT


 affinity.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, off-target liabilities must be quantified using robust, self-validating assays. Below are the standard operating procedures for evaluating the hERG and CYP3A4 liabilities of indole-based fragments.

Protocol A: Electrophysiological Validation of hERG Liability (Automated Patch-Clamp)

Rationale: Radioligand binding assays (e.g., [³H]-dofetilide displacement) often yield false negatives for indole fragments because they do not account for state-dependent channel binding. Whole-cell patch-clamp directly measures functional channel blockade during the open and inactivated states, providing true physiological relevance[3][7].

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the Kv11.1 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Whole-Cell Configuration: Utilize a planar patch-clamp system (e.g., Patchliner).

    • Causality: Suction is applied to form a Giga-ohm (GΩ) seal, followed by a brief pressure pulse to rupture the membrane. This establishes electrical continuity with the intracellular space, allowing precise voltage control.

  • System Validation (Self-Validation Step): Before compound application, monitor the seal resistance. Only cells maintaining >1 GΩ resistance and leak currents <100 pA are accepted. Run a positive control (E-4031, 100 nM) to verify channel sensitivity; a >80% current reduction validates the system.

  • Compound Perfusion: Perfuse 2-(Trifluoromethyl)-1H-indol-5-ol in ascending concentrations (0.1 µM to 30 µM) in extracellular solution (0.1% DMSO final).

    • Causality: Ascending dose limits cumulative desensitization and allows for accurate IC₅₀ curve generation from a single cell.

  • Voltage Protocol & Analysis: Apply a depolarizing prepulse to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Measure the peak tail current amplitude relative to the vehicle control.

hERG_Protocol S1 Step 1: Cell Preparation (CHO-hERG Cells) S2 Step 2: Whole-Cell Configuration (Establish >1 GΩ Seal) S1->S2 S3 Step 3: Compound Perfusion (Ascending Doses, 0.1% DMSO) S2->S3 S4 Step 4: Voltage Protocol (Depolarization to +40mV) S3->S4 S5 Step 5: Tail Current Analysis (Calculate IC50) S4->S5

Step-by-step automated patch-clamp workflow for quantifying hERG channel blockade.

Protocol B: CYP3A4 Luminescent Inhibition Assay

Rationale: Indole derivatives are natively fluorescent, which frequently causes signal quenching or false positives in traditional fluorometric CYP assays. A luminescent probe substrate (e.g., Luciferin-IPA) bypasses this optical interference, ensuring data fidelity.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CYP3A4 expressed in baculosomes with cytochrome P450 reductase.

  • Compound Incubation: Incubate 2-(Trifluoromethyl)-1H-indol-5-ol (0.01 µM to 50 µM) with the CYP3A4 enzyme mixture for 10 minutes at 37°C.

    • Causality: Pre-incubation allows for the detection of time-dependent inhibition (TDI), a common liability of fluorinated aromatics that form reactive metabolites.

  • Reaction Initiation: Add the Luciferin-IPA substrate and NADPH regeneration system. Incubate for 20 minutes.

  • Detection & Self-Validation: Add the luciferin detection reagent to halt the reaction and generate luminescence.

    • System Validation: Include Ketoconazole (1 µM) as a positive control (must show >90% inhibition) and a 0.1% DMSO vehicle as the negative control. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The substitution of a hydrogen or methyl group with a trifluoromethyl group on the 1H-indol-5-ol scaffold is a double-edged sword. While 2-(Trifluoromethyl)-1H-indol-5-ol offers superior metabolic stability, its increased lipophilicity and altered hydrogen-bonding capacity significantly elevate the risk of hERG blockade and off-target aminergic GPCR agonism. Drug development professionals must deploy rigorous, self-validating electrophysiological and luminescent assays early in the pipeline to accurately profile and mitigate these liabilities.

References

  • Meanwell, N. A., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.[Link]

  • Kaczor, A. A., et al. "Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein-Coupled Receptors." Molecules, 2021.[Link]

  • Thurner, P., et al. "Mechanism of hERG Channel Block by the Psychoactive Indole Alkaloid Ibogaine." Journal of Pharmacology and Experimental Therapeutics, 2014.[Link]

  • Inoue, M., et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Molecules, 2023.[Link]

Sources

Comparative Synthetic Routes for 2-(Trifluoromethyl)-1H-indol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (-CF₃) group into the indole core is a highly sought-after transformation in medicinal chemistry. The -CF₃ moiety acts as a lipophilic bioisostere, enhancing metabolic stability and membrane permeability. Specifically, 2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) serves as a critical building block for advanced therapeutics[1].

Synthesizing this compound presents a unique regiochemical challenge: the electron-rich 5-hydroxyindole core naturally favors electrophilic substitution at the C3 position. While classical approaches like the olefination and reductive cyclization of ortho-nitrobenzaldehydes exist[2], they often require harsh conditions that complicate scale-up. As a Senior Application Scientist, I have evaluated the landscape of modern fluoroalkylation to present this objective comparison of the two most robust, field-proven methodologies: Late-Stage C2-Selective Trifluoromethylation and De Novo Palladium-Catalyzed Cyclization .

Route A: Late-Stage C2-Selective Trifluoromethylation

Causality & Mechanistic Insight

This route leverages the direct functionalization of a pre-formed 5-methoxyindole core. Because indoles are inherently nucleophilic at C3, introducing an electrophilic -CF₃ group at C2 requires transition-metal intervention. By utilizing Togni’s hypervalent iodine reagent in the presence of a Copper(II) acetate (CuOAc) catalyst, the reaction mechanism is fundamentally altered[3].

The Cu catalyst facilitates a single-electron transfer (SET), cleaving the I-CF₃ bond to generate a highly reactive electrophilic CF₃ radical. While initial attack may still occur at the C3 position, the copper-indole complex rapidly mediates a migration of the -CF₃ group to the C2 position, followed by rearomatization to yield the thermodynamically favored 2-substituted product[3]. The 5-methoxy protecting group is essential here, as a free 5-hydroxyl would coordinate destructively with the copper catalyst or undergo unwanted oxidation.

RouteA A 5-Methoxyindole B Togni's Reagent + CuOAc (Single Electron Transfer) A->B C Electrophilic CF3 Radical Attack at C3 B->C D C3 to C2 Migration (Cu-Mediated Rearrangement) C->D E 5-Methoxy-2-(trifluoromethyl)indole D->E F BBr3 Deprotection 2-(Trifluoromethyl)-1H-indol-5-ol E->F

Caption: Direct C2-selective trifluoromethylation of 5-methoxyindole using Togni's reagent and CuOAc.

Step-by-Step Experimental Protocol (Self-Validating System)
  • Trifluoromethylation:

    • Dissolve 5-methoxyindole (1.0 equiv) and Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, 1.2 equiv) in anhydrous methanol (0.2 M).

    • Add CuOAc (10 mol%). In-process check: The solution will transition to a deep green/blue hue, validating the formation of the active Cu-complex.

    • Stir at room temperature for 4–8 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the indole starting material is consumed.

    • Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to isolate 5-methoxy-2-(trifluoromethyl)indole.

  • Ether Cleavage (Deprotection):

    • Dissolve the intermediate in anhydrous CH₂Cl₂ and cool to -78 °C under argon.

    • Dropwise add BBr₃ (3.0 equiv). Causality: BBr₃ acts as a hard Lewis acid, coordinating to the methoxy oxygen and facilitating an S_N2 cleavage without disrupting the robust C-CF₃ bond.

    • Allow the reaction to warm to room temperature over 2 hours. Carefully quench with ice water (highly exothermic), extract, and recrystallize to yield the final 2-(Trifluoromethyl)-1H-indol-5-ol.

Route B: De Novo Indole Synthesis via C(sp³)–H Activation

Causality & Mechanistic Insight

For researchers requiring absolute regiocontrol and scalability, building the indole ring from an acyclic precursor is superior. This route utilizes a4[4].

Starting from 4-methoxy-2-methylaniline, the amine is converted to an imidoyl chloride, pre-installing the -CF₃ group. The causality of the cyclization relies on the proximity effect: Pd(0) undergoes oxidative addition into the C–Cl bond. The resulting Pd(II) intermediate is spatially forced into the coordination sphere of the ortho-methyl group, facilitating a highly directed intramolecular C(sp³)–H activation. Subsequent reductive elimination closes the pyrrole ring, guaranteeing that the -CF₃ group is locked exclusively at the 2-position[4].

RouteB A 4-Methoxy-2-methylaniline B Trifluoroacetimidoyl Chloride Formation (TFA, CCl4, PPh3) A->B C Pd(0) Oxidative Addition (C-Cl Bond Cleavage) B->C D Intramolecular C(sp3)-H Activation of o-Methyl C->D E Reductive Elimination (Indole Core Formation) D->E F 5-Methoxy-2-(trifluoromethyl)indole E->F G BBr3 Deprotection 2-(Trifluoromethyl)-1H-indol-5-ol F->G

Caption: De novo synthesis of 2-(Trifluoromethyl)-1H-indol-5-ol via Pd-catalyzed C(sp3)-H functionalization.

Step-by-Step Experimental Protocol (Self-Validating System)
  • Imidoyl Chloride Formation:

    • React 4-methoxy-2-methylaniline (1.0 equiv) with trifluoroacetic acid (1.2 equiv), PPh₃ (2.0 equiv), and CCl₄ in triethylamine.

    • Validation: The generation of a Vilsmeier-type intermediate drives the conversion. Pass the crude mixture through a short silica plug using hexane to remove the triphenylphosphine oxide byproduct before proceeding.

  • Pd-Catalyzed Cyclization:

    • Combine the purified imidoyl chloride (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in anhydrous toluene (0.1 M).

    • Heat to 100 °C under an argon atmosphere for 12 hours. Causality: Toluene allows for the high temperatures required to overcome the activation energy barrier of C(sp³)–H bond cleavage.

    • Monitor by LC-MS for the mass shift indicating HCl loss and ring closure. Filter through Celite and concentrate.

  • Ether Cleavage (Deprotection):

    • Subject the resulting 5-methoxy-2-(trifluoromethyl)indole to the identical BBr₃ deprotection protocol described in Route A to yield the final product.

Quantitative Data Comparison

To assist in route selection, the following table synthesizes the operational and performance metrics of both methodologies:

ParameterRoute A: Cu-Catalyzed C2-TrifluoromethylationRoute B: Pd-Catalyzed De Novo Synthesis
Primary Reference 3[3]4[4]
Starting Material 5-Methoxyindole (Commercially abundant)4-Methoxy-2-methylaniline
CF₃ Source Togni's Reagent (Expensive, Electrophilic)Trifluoroacetic acid (Inexpensive)
Step Count (to 5-OH) 2 Steps (Trifluoromethylation, Deprotection)3 Steps (Imidoyl form, Cyclization, Deprotection)
Overall Yield ~50–65%~60–75%
Regioselectivity Moderate to High (C3 vs C2 competition)Absolute (Pre-defined by cyclization geometry)
Scalability Low/Medium (Limited by reagent cost/safety)High (Standard Pd catalysis, cheaper CF₃ source)

Conclusion & Recommendations

For discovery-stage researchers needing milligram-to-gram quantities rapidly, Route A is the preferred choice. It allows you to purchase the indole core off-the-shelf and functionalize it directly, saving days of synthetic labor despite the higher cost of Togni's reagent.

For process chemists and drug development professionals scaling up to multi-gram or kilogram batches, Route B is vastly superior. The de novo construction eliminates the regiochemical ambiguity of indole functionalization and utilizes trifluoroacetic acid derivatives, which are orders of magnitude cheaper and safer at scale than hypervalent iodine reagents.

References

  • Shimizu, R., Egami, H., Nagi, T., & Sodeoka, M. (2010). "Direct C2-trifluoromethylation of indole derivatives catalyzed by copper acetate." Tetrahedron Letters / ResearchGate. [Link]

  • Organic Letters (2016). "2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed C(sp³)–H Functionalization of Trifluoroacetimidoyl Chlorides." ACS Publications.[Link]

  • MDPI (2021). "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." MDPI. [Link]

Sources

Safety Operating Guide

2-(Trifluoromethyl)-1h-indol-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of 2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) requires stringent oversight due to the presence of a trifluoromethyl (-CF₃) group. Fluorinated organic compounds present unique environmental and toxicological challenges; improper disposal can lead to the environmental release of persistent fluorinated byproducts or per- and polyfluoroalkyl substances (PFAS)[1].

As a laboratory professional, understanding the causality behind these disposal protocols is as critical as the execution. This guide outlines the self-validating, step-by-step procedures for the safe segregation, storage, and ultimate destruction of this compound.

I. Chemical Waste Profile & Causality

To design an effective disposal strategy, we must first analyze the structural components of the molecule that dictate its waste classification. 2-(Trifluoromethyl)-1H-indol-5-ol contains a phenol group, an indole core, and a highly stable trifluoromethyl group[2].

Table 1: Quantitative & Structural Waste Profile

Chemical PropertyValue / CharacteristicDisposal Implication & Causality
CAS Number 288383-62-0Primary identifier for waste manifests and SDS tracking[2].
Molecular Formula C₉H₆F₃NOContains fluorine. Must be strictly segregated as Halogenated Organic Waste [2].
Carbon-Fluorine Bond ~450 kJ/mol bond energyExceptional stability prevents natural degradation. Requires high-temperature incineration (>1100°C) to mineralize[1].
Physical State Solid (typically)Dust generation risk. Spill cleanup requires damp wiping or anti-static precautions to prevent aerosolization[3].

II. Laboratory Segregation and Storage Protocol

Mixing incompatible chemicals is one of the most dangerous laboratory chemical waste disposal mistakes, potentially causing fires, explosions, or toxic gas release[4]. 2-(Trifluoromethyl)-1H-indol-5-ol must never be mixed with strong oxidizers, strong acids, or non-halogenated waste streams.

Step-by-Step Satellite Accumulation Methodology:

  • Container Selection: Select a chemically compatible container. High-density polyethylene (HDPE) or glass containers are required. Do not use metal cans, as trace moisture combined with phenolic or fluorinated compounds can cause gradual corrosion[5].

  • Waste Segregation:

    • If solid: Place unused or contaminated solid material (including contaminated gloves and paper towels) into a designated "Solid Halogenated Organic Waste" container[4],[3].

    • If in solution: Pour the solution into a liquid waste carboy strictly designated for "Halogenated Solvents"[4].

  • Labeling (Self-Validating Step): Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container[5]. The label must spell out "2-(Trifluoromethyl)-1H-indol-5-ol" completely. Do not use abbreviations or chemical formulas, as this violates EPA and international transport regulations[5].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray (spill tray) capable of holding 110% of the primary container's volume. This ensures that if the primary vessel fails, the hazardous material does not contaminate the laboratory environment[6].

III. Ultimate Disposal Strategy: High-Temperature Incineration

Crucial Safety Warning: Never attempt to chemically neutralize or degrade fluorinated organic compounds in the laboratory. Unvalidated bench-top degradation attempts can produce highly toxic, unknown byproducts, including volatile hydrofluoric acid (HF)[3].

The only scientifically sound and environmentally responsible method for disposing of 2-(Trifluoromethyl)-1H-indol-5-ol is High-Temperature Incineration via a licensed hazardous waste management facility[1],[3].

DisposalWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Halogenated) Gen->Seg Store Satellite Accumulation (Secondary Containment) Seg->Store Trans Licensed Transport (Manifested) Store->Trans Inc High-Temp Incineration (>1100°C + Scrubber) Trans->Inc

Workflow for the segregation and high-temperature incineration of fluorinated organic waste.

The Mechanistic Rationale for Incineration: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. Standard landfilling or low-temperature burning will result in incomplete combustion, leading to the formation and environmental release of persistent PFAS[1].

When transferred to a licensed facility, the waste undergoes incineration at temperatures exceeding 1100°C. This extreme thermal energy is required to homolytically cleave the C-F bonds, mineralizing the compound into carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF) gas[1]. Because HF is highly corrosive and toxic, the incineration facility must be equipped with specialized alkaline scrubbers (e.g., calcium hydroxide systems) to neutralize the HF gas into benign calcium fluoride (CaF₂) before exhaust is released into the atmosphere[3].

IV. Spill Management & Decontamination Procedure

In the event of an accidental spill of 2-(Trifluoromethyl)-1H-indol-5-ol during handling or waste transfer, immediate and methodical action is required to prevent exposure and cross-contamination.

Step-by-Step Spill Response:

  • Isolate the Area: Alert laboratory personnel and restrict access to the spill zone[3].

  • PPE Verification: Ensure you are wearing standard chemical-resistant gloves (Nitrile, minimum 8 mil), safety goggles, and a lab coat. If the spill is large and dust aerosolization is a risk, an N95 or P100 particulate respirator is required.

  • Containment (Solid Spill): Do not dry sweep, as this generates airborne hazardous dust[3]. Lightly dampen an absorbent pad or paper towel with a compatible solvent (e.g., water or a mild alcohol) and carefully wipe up the powder[3].

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, deploy chemically inert absorbent pads or vermiculite from a chemical spill kit to absorb the liquid[7],[3].

  • Decontamination: Wash the affected benchtop or floor area with a suitable solvent, followed by a thorough washing with soap and water[3].

  • Waste Consolidation: Place all contaminated wipes, absorbent materials, and compromised PPE into a heavy-duty plastic bag, seal it, and immediately transfer it to the designated Halogenated Solid Waste container[3].

References

  • Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved March 2, 2026, from[Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved March 2, 2026, from[Link]

  • IDR Environmental Services. (2018, August 10). What Are The Proper Procedures For Laboratory Chemical Waste Disposal? Retrieved March 2, 2026, from[Link]

  • MedPro Disposal. (2026, February 17). Common Laboratory Chemical Waste Disposal Mistakes to Avoid. Retrieved March 2, 2026, from [Link]

Sources

Personal protective equipment for handling 2-(Trifluoromethyl)-1h-indol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of fluorinated indole derivatives into drug discovery pipelines. 2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) is a highly valuable building block, featuring both a lipophilic trifluoromethyl (-CF


) group and a reactive phenol moiety[1]. While these structural features make it an excellent candidate for modulating pharmacokinetic properties in medicinal chemistry, they also dictate stringent handling, personal protective equipment (PPE), and disposal protocols.

This guide provides a self-validating framework for the safe handling of 2-(Trifluoromethyl)-1H-indol-5-ol, ensuring scientific integrity, operational efficiency, and laboratory safety.

Chemical Profile and Hazard Causality

Before detailing the PPE, it is critical to understand the physical and chemical properties that drive our safety decisions. The presence of the -CF


 group significantly increases the molecule's lipophilicity (LogP ≈ 2.89)[2]. This enhanced lipophilicity facilitates rapid dermal absorption if the compound comes into contact with the skin. Furthermore, fluorinated indoles are established irritants, commonly classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via respiratory irritation (H335)[3].

Table 1: Chemical Profile & Hazard Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 288383-62-0[1]Unique identifier for inventory and waste tracking.
Molecular Weight 201.15 g/mol [1]Fine powder; poses an inhalation risk if aerosolized.
Storage Conditions Sealed in dry, 2-8°C[1]Requires cold storage; must equilibrate to room temp before opening to prevent condensation.
GHS Hazards H315, H319, H335[3]Mandates strict dermal, ocular, and respiratory protection.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with dermal penetration and mucous membrane irritation, the following PPE must be strictly utilized.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality / Justification
Hand Protection Minimum 4-mil Nitrile gloves (double-gloving recommended).Nitrile provides a robust barrier against lipophilic organic molecules. Double-gloving ensures integrity if the outer layer is compromised.
Eye Protection ANSI Z87.1-compliant chemical splash goggles.The compound causes serious eye irritation (H319)[3]. Standard safety glasses with side shields are insufficient against fine powders.
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Prevents the accumulation of lipophilic powder on personal clothing.
Respiratory Handling exclusively in a fume hood (or N95/P100 respirator).Mitigates the STOT SE 3 (H335) respiratory irritation risk from aerosolized particulates[3][4].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound is handled without compromising the safety of the researcher or the integrity of the chemical.

Step 1: Pre-Operational Preparation

  • Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Remove the sealed vial of 2-(Trifluoromethyl)-1H-indol-5-ol from the 2-8°C refrigerator[1].

  • Allow the vial to equilibrate to room temperature inside a desiccator for 30 minutes. Scientific Rationale: Opening a cold vial in ambient air causes atmospheric moisture to condense on the powder, which can rapidly degrade the moisture-sensitive phenol moiety.

Step 2: PPE Donning and Workspace Setup

  • Wash hands and don the PPE specified in Table 2 (Lab coat, goggles, double nitrile gloves).

  • Line the fume hood working surface with anti-static weighing paper or a disposable bench protector to contain micro-spills.

Step 3: Weighing and Transfer

  • Using an anti-static micro-spatula, carefully dispense the required mass of the compound onto a tared weighing boat.

  • Avoid rapid movements that could aerosolize the fine powder.

  • Immediately recap the source vial and seal it with Parafilm before returning it to cold storage[1].

Step 4: Decontamination

  • Wipe down the analytical balance and spatulas with an isopropanol-soaked Kimwipe.

  • Dispose of the outer layer of gloves and the bench protector in the designated solid hazardous waste container.

Spill Response and Disposal Plan

Due to the fluorinated nature of the compound, disposal must be handled with specific environmental considerations[4].

Accidental Spill Protocol:

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Containment: Gently cover the spilled powder with damp paper towels (using water or a mild surfactant) to prevent aerosolization. Scientific Rationale: Dry sweeping or vacuuming will exhaust fine, irritating particulates into the air.

  • Collection: Sweep the damp material using a disposable plastic scoop.

  • Surface Decontamination: Wash the spill area with soap and water, followed by an ethanol wipe.

  • Waste Segregation: Place all cleanup materials into a sealable hazardous waste bag.

Disposal Plan:

  • Solid Waste: Any consumable (pipette tips, weighing boats, gloves) that contacted the compound must be disposed of in a solid hazardous waste bin labeled "Toxic Organic Solids - Contains Fluorinated Compounds."

  • Liquid Waste: If the compound is dissolved in an organic solvent, the resulting solution must be disposed of in a "Halogenated Organic Waste" carboy. Scientific Rationale: The trifluoromethyl group classifies this as a halogenated waste stream, which requires specialized high-temperature incineration to prevent the release of toxic hydrofluoric acid (HF) gas into the environment.

Workflow Visualization

HandlingWorkflow Storage Cold Storage (2-8°C) Equilibrate to Room Temp PPE Don PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Hood Transfer to Fume Hood (80-100 fpm face velocity) PPE->Hood Weighing Weighing & Dispensing (Anti-static tools) Hood->Weighing Reaction Reaction Assembly Weighing->Reaction Spill Spill Response (Damp containment) Weighing->Spill If spilled Waste Halogenated Waste Disposal Reaction->Waste Spill->Waste

Operational logic for handling 2-(Trifluoromethyl)-1H-indol-5-ol from storage to disposal.

References

  • PubChem. "2-(trifluoromethyl)-1H-indole | CID 10932124". National Center for Biotechnology Information.[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.